In-Depth Technical Guide: 3-Methyl-5-phenyloxazolidin-4-one in Asymmetric Synthesis and Drug Development
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral auxiliary or heterocyclic scaffold for complex synthetic routes. 3-Methyl-5-phenyloxazolidin-4-one is a highly versa...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral auxiliary or heterocyclic scaffold for complex synthetic routes. 3-Methyl-5-phenyloxazolidin-4-one is a highly versatile, yet often under-documented, building block. Widely utilized in asymmetric synthesis and pharmaceutical development, this compound serves as a critical intermediate for synthesizing central nervous system (CNS) stimulants and acting as a chiral director.
This technical guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to provide researchers with an authoritative framework for utilizing this compound.
Chemical Identity & Physical Properties
Understanding the physical and chemical parameters of 3-methyl-5-phenyloxazolidin-4-one is paramount for maintaining its stability and reactivity. The (S)-enantiomer is particularly sensitive to degradation and requires specific storage conditions, such as cold-chain transportation, to preserve its enantiomeric excess (ee) [1].
Cold-chain transportation; sealed in dry conditions [2]
Mechanistic Pathways & Biological Significance
The Chiral Auxiliary Advantage
Oxazolidinones, particularly those substituted at the 5-position with a bulky phenyl group, are excellent chiral auxiliaries. When (S)-3-methyl-5-phenyloxazolidin-4-one is utilized in enolate chemistry, the phenyl group provides profound steric shielding. This directs incoming electrophiles to the opposite face of the molecule, ensuring exceptionally high diastereoselectivity during alkylation or aldol reactions.
Application in CNS Stimulant Development
Beyond asymmetric catalysis, 5-phenyloxazolidin-4-ones and their 2-imino analogs are critical precursors in medicinal chemistry. Substitution of straight-chain alkyl groups on the heterocyclic ring profoundly influences their psychotonic and anorexigenic activities, making them essential in the development of CNS stimulants like fenozolone analogs [3].
Mechanistic pathway of asymmetric alkylation using the oxazolidin-4-one chiral auxiliary.
Experimental Protocol: Synthesis and Validation
Expertise & Experience: The synthesis of oxazolidin-4-ones is classically achieved via the cycloacetalization of an
α
-hydroxy amide with an aldehyde. For this specific compound, N-methylmandelamide is reacted with paraformaldehyde.
The Causality of Reagent Selection:
Paraformaldehyde vs. Formalin: We use solid paraformaldehyde rather than aqueous formalin to minimize the initial water content in the reaction matrix, thereby shifting the thermodynamic equilibrium toward the cyclic product much faster.
p-TsOH Catalyst: p-Toluenesulfonic acid provides the necessary protic environment to depolymerize paraformaldehyde and activate the carbonyl carbon without being harsh enough to cause dehydration of the amide.
Dean-Stark Trap: A Dean-Stark apparatus is strictly required to continuously remove the water byproduct. According to Le Chatelier's principle, this drives the reversible acetalization reaction to absolute completion.
Step-by-Step Methodology
Preparation of the Reagents: Suspend 1.0 equivalent of N-methylmandelamide and 1.5 equivalents of paraformaldehyde in anhydrous toluene (10 mL per mmol of substrate) in a round-bottom flask.
Catalyst Addition: Add 0.05 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).
Reflux and Water Removal: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the continuous collection of water in the sidearm trap.
In-Process Control (IPC): After 4-6 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent to confirm the complete consumption of the starting amide.
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Crucial Step: This neutralizes the p-TsOH catalyst, preventing acid-catalyzed ring opening (reversion) during the subsequent concentration step.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from an ethyl acetate/hexanes mixture to yield pure 3-methyl-5-phenyloxazolidin-4-one.
Step-by-step synthesis workflow for 3-methyl-5-phenyloxazolidin-4-one via cycloacetalization.
Analytical Characterization & Self-Validating Systems
To ensure trustworthiness and reproducibility, the protocol must be self-validating. The successful formation of the oxazolidin-4-one ring is definitively confirmed via ¹H NMR spectroscopy.
The Validation Marker: The C2 methylene protons (located between the oxygen and nitrogen atoms in the ring) are diastereotopic due to the adjacent chiral center at C5. In a successful cyclization, they will appear as a distinct AB quartet in the ¹H NMR spectrum (typically between
δ
4.5 - 5.5 ppm), rather than a simple singlet. The presence of this AB quartet is the self-validating proof of successful ring closure and structural integrity.
References
Hive Novel Discourse. "Fenozolone - a different stimulant". MDMA.ch Archives. Available at: [Link]
An In-depth Technical Guide to the Prospective Crystallographic Analysis of 3-Methyl-5-phenyloxazolidin-4-one
Authored for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray diffraction analysis of 3-Methyl-5-phenyloxaz...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray diffraction analysis of 3-Methyl-5-phenyloxazolidin-4-one. While a published crystal structure for this specific compound is not currently available in public crystallographic databases, this document outlines a robust, field-proven methodology to determine its three-dimensional structure. By leveraging established protocols for analogous oxazolidinone compounds, this whitepaper serves as a complete roadmap for researchers seeking to elucidate the solid-state conformation and intermolecular interactions of this molecule, a critical step in understanding its structure-activity relationship (SAR) and potential applications in medicinal chemistry.
Introduction: The Significance of Oxazolidinones and the Need for Structural Elucidation
Oxazolidinones are a class of heterocyclic compounds that have garnered significant attention in the field of drug development. The oxazolidinone ring system is a key feature in a number of chiral auxiliaries and pharmaceutical agents, valued for its conformational rigidity and ability to participate in specific intermolecular interactions. The substitution pattern on the ring dictates the molecule's stereochemistry and biological activity.
The target molecule, 3-Methyl-5-phenyloxazolidin-4-one, is a specific derivative whose solid-state structure has yet to be publicly reported. Determining the precise three-dimensional arrangement of its atoms through single-crystal X-ray diffraction is paramount. This analysis would reveal:
Molecular Conformation: The exact puckering of the oxazolidinone ring and the orientation of the methyl and phenyl substituents.
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding physical properties like solubility and melting point.
Stereochemical Confirmation: Unambiguous assignment of the relative and absolute stereochemistry.
Such information is invaluable for computational modeling, rational drug design, and understanding the compound's potential as a synthetic intermediate or a pharmacophore. This guide therefore outlines the complete experimental and computational workflow required to achieve this structural determination.
Proposed Methodology: From Synthesis to Structure
This section details a validated, multi-step process for obtaining and analyzing single crystals of the target compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis and Purification
The synthesis of oxazolidinone derivatives is well-documented. A common and effective route involves the cyclization of α-amino acids or their corresponding amino alcohols. For 3-Methyl-5-phenyloxazolidin-4-one, a plausible synthetic route starts from N-methyl-phenylglycine.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyloxazolidin-4-one
Reaction Setup: To a solution of N-methyl-phenylglycine (1.0 eq) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask, add a dehydrating/cyclizing agent like phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 3-Methyl-5-phenyloxazolidin-4-one.
Single Crystal Growth: The Crystallographer's Art
Obtaining diffraction-quality single crystals is often the most challenging step. It requires a highly purified compound and a systematic screening of crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
Experimental Protocol: Crystallization Screening
Solvent Selection: Start with the solvent system used for the final purification step. Prepare a saturated or near-saturated solution of the compound in a solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate, dichloromethane, or acetone).
Slow Evaporation: Place the solution in a small vial, loosely capped or covered with parafilm perforated with a few pinholes. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Dissolve the compound in a "good" solvent (one in which it is readily soluble).
Place this drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
Seal this slide/well over a larger reservoir containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent, e.g., hexane, pentane).
The poor solvent's vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.
Thermal Methods (Slow Cooling): Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, to induce crystallization.
Crystals should be visually inspected under a microscope for sharp edges, uniform morphology, and lack of obvious defects.
X-ray Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.
Crystal Mounting: The selected crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil (e.g., Paratone-N).
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cold stream minimizes thermal motion of the atoms, leading to higher quality data. Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the reflection intensities, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction. The output is a reflection file containing the Miller indices (h,k,l) and the intensity of each reflection.
Structure Solution and Refinement
The processed data is then used to solve the crystal structure, which is essentially solving the "phase problem" of crystallography.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
Structure Solution: Ab initio methods, such as direct methods or dual-space recycling (e.g., using programs like SHELXT or SIR), are used to generate an initial model of the molecular structure.
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and the Goodness-of-Fit (GooF).
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
Figure 1. A comprehensive workflow for the determination of a novel crystal structure.
Expected Results and Structural Analysis
While the exact crystallographic data for 3-Methyl-5-phenyloxazolidin-4-one is yet to be determined, we can anticipate the key parameters based on closely related structures found in the Cambridge Structural Database (CSD). The following table presents expected data ranges and types, populated with example values from a related oxazolidinone derivative for illustrative purposes.
Table 1: Anticipated Crystallographic Data and Refinement Details
Parameter
Expected Value / Type
Chemical formula
C₁₀H₁₁NO₂
Formula weight
177.20
Crystal system
Monoclinic or Orthorhombic
Space group
P2₁/c or P2₁2₁2₁ (common for chiral molecules)
a (Å)
10 - 15
b (Å)
5 - 10
c (Å)
15 - 20
β (°)
90 - 110 (for monoclinic)
Volume (ų)
1000 - 1500
Z (molecules/unit cell)
4
Temperature (K)
100(2)
Radiation type
Mo Kα (λ = 0.71073 Å)
Reflections collected
> 5000
Independent reflections
> 2000
R_int
< 0.05
Final R1 [I > 2σ(I)]
< 0.05
Final wR2 (all data)
< 0.12
Goodness-of-fit (S)
~1.0
Discussion of Key Structural Features
The analysis of the final, refined structure would focus on several key aspects:
Ring Conformation: The five-membered oxazolidinone ring is not perfectly planar. It will likely adopt an 'envelope' or 'twist' conformation. The analysis will precisely define which atoms deviate from the mean plane of the ring, a feature that influences the spatial orientation of the substituents.
Intramolecular Geometry: Key bond lengths and angles will be compared to standard values to identify any strain or unusual electronic effects. The torsion angles defining the orientation of the N-methyl and C-phenyl groups relative to the ring will be critical for understanding its conformational preferences.
Intermolecular Interactions and Crystal Packing: A primary goal of the analysis is to identify how the molecules pack in the crystal lattice. This involves searching for non-covalent interactions. For instance, C-H···O hydrogen bonds involving the carbonyl oxygen are highly probable. If the phenyl rings of adjacent molecules are suitably oriented, π-π stacking interactions may also be present, contributing to the stability of the crystal lattice.
Figure 2. Key structural relationships to be analyzed from the X-ray data.
Conclusion
The determination of the single-crystal X-ray structure of 3-Methyl-5-phenyloxazolidin-4-one is an essential step toward a complete understanding of its chemical and physical properties. This guide provides a detailed, actionable workflow for researchers, covering synthesis, crystallization, data collection, and structure refinement. By following these established methodologies, the scientific community can fill the existing data gap, providing a precise, three-dimensional model of the molecule. This structural data will be invaluable for applications ranging from fundamental chemical research to the structure-based design of new therapeutic agents, ultimately enabling more accurate predictions of the molecule's behavior in biological and chemical systems.
References
As no direct publication for the topic compound was found, this reference list includes authoritative sources for the described methodologies and for analogous structures.
Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). X-ray structures of 3-acetyloxazolidin-2-one, 3-acetyloxazolin-2-one and oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]
Chavda, S., Eames, J., Flinn, A., Motevalli, M., & Malatesti, N. (2006). (–)-(4R,5S)-4-Methyl-3-[2(R)-(4-methylphenyl)propionyl]-5-phenyloxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(9), o4037-o4038. [Link]
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]
Foundational
Full Spectroscopic Characterization of 3-Methyl-5-phenyloxazolidin-4-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the full spectroscopic characterization of 3-Methyl-5-phenyloxazolidin-4-one. As a crucial tool in drug discovery and development, a thorough understanding of a m...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the full spectroscopic characterization of 3-Methyl-5-phenyloxazolidin-4-one. As a crucial tool in drug discovery and development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Molecular Structure and Isomeric Context
3-Methyl-5-phenyloxazolidin-4-one is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.[1] Its structure is characterized by a methyl group at the 3-position (N-methylation) and a phenyl group at the 5-position. The key structural feature distinguishing it from its more commonly studied isomer is the position of the carbonyl group at the 4-position of the oxazolidine ring. This seemingly minor difference will have a significant impact on the molecule's electronic environment and, consequently, its spectroscopic properties.
Figure 1: 2D structure of 3-Methyl-5-phenyloxazolidin-4-one.
The Imperative of Spectroscopic Characterization
The full spectroscopic characterization of a novel or modified chemical entity is a cornerstone of modern chemical and pharmaceutical science. It serves multiple critical functions:
Structural Verification: Unambiguously confirms the synthesized molecular structure, ensuring that the target molecule has been obtained.
Purity Assessment: Detects the presence of impurities, starting materials, or by-products.
Stereochemical Analysis: Can provide information about the stereochemistry of chiral centers.
Regulatory Compliance: Essential for regulatory submissions to agencies such as the FDA.
The following sections will delve into the predicted spectroscopic data for 3-Methyl-5-phenyloxazolidin-4-one across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Based on the structure of 3-Methyl-5-phenyloxazolidin-4-one and data from similar compounds, the following proton signals are predicted.[4]
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Notes
Phenyl-H
7.2 - 7.5
Multiplet
5H
The aromatic protons of the phenyl group will appear as a complex multiplet in this region.
H-5
~5.0 - 5.5
Singlet or narrow multiplet
1H
This proton is adjacent to the phenyl group and the nitrogen atom. Its chemical shift will be influenced by both.
H-2
~4.0 - 4.5
AB quartet or two doublets
2H
These are diastereotopic protons on the methylene group adjacent to the oxygen atom. They will likely appear as an AB quartet due to their different chemical environments.
N-CH₃
~2.8 - 3.2
Singlet
3H
The N-methyl group will appear as a sharp singlet.
Causality Behind Predicted Shifts: The chemical shifts are predicted based on the electronic environment of each proton. The phenyl protons are deshielded due to the aromatic ring current. The H-5 proton is deshielded by the adjacent phenyl group and the electronegative nitrogen atom. The H-2 protons are deshielded by the adjacent electronegative oxygen atom. The N-methyl protons are in a typical range for an N-alkyl group. The key difference compared to the 2-one isomer would be the chemical shift of the H-5 proton, which in the 4-one isomer is adjacent to a nitrogen and a carbon, whereas in the 2-one it is between an oxygen and a carbon. This will likely result in a downfield shift for H-5 in the 4-one isomer.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Carbon
Predicted Chemical Shift (ppm)
Notes
C=O (C-4)
~170 - 175
The carbonyl carbon of the lactam will be significantly downfield. This is a key distinguishing feature from the 2-one isomer, where the carbonyl is part of a carbamate and appears at a slightly lower chemical shift.
Phenyl-C (ipso)
~135 - 140
The carbon of the phenyl ring attached to the oxazolidinone ring.
Phenyl-C (o, m, p)
~125 - 130
The other aromatic carbons.
C-5
~60 - 65
This carbon is attached to the phenyl group and the nitrogen atom.
C-2
~70 - 75
This carbon is attached to the oxygen atom.
N-CH₃
~30 - 35
The N-methyl carbon.
Causality Behind Predicted Shifts: The carbonyl carbon (C-4) is the most deshielded due to the double bond to the highly electronegative oxygen atom. The aromatic carbons appear in their characteristic region. The C-5 and C-2 carbons are deshielded by the adjacent heteroatoms. The N-methyl carbon appears in a typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Figure 2: General workflow for NMR spectroscopic analysis.
Sample Preparation:
Weigh approximately 5-10 mg of 3-Methyl-5-phenyloxazolidin-4-one into a clean, dry vial.
Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Gently agitate the vial to ensure complete dissolution of the sample.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
Acquire a standard one-dimensional ¹H NMR spectrum.
Acquire a one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
To further confirm the structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.
Data Processing and Analysis:
Process the raw data by applying a Fourier transform.
Perform phase and baseline corrections on the resulting spectra.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Section 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Absorption Bands
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
Aromatic C-H Stretch
3000 - 3100
Medium
Characteristic of the phenyl group.
Aliphatic C-H Stretch
2850 - 3000
Medium
From the methyl and methylene groups.
C=O Stretch (Amide)
1700 - 1750
Strong
This will be a very prominent and sharp peak, characteristic of the lactam carbonyl. Its exact position will be higher than that of a typical acyclic amide due to ring strain.
C-N Stretch
1350 - 1450
Medium
C-O Stretch
1000 - 1300
Strong
Aromatic C=C Bending
690-710 and 730-770
Strong
Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.
Causality Behind Predicted Frequencies: The high frequency of the C=O stretch is due to the bond's high force constant and the significant change in dipole moment during vibration. The C-H stretching frequencies are dependent on the hybridization of the carbon atom, with sp² C-H bonds (aromatic) appearing at a higher frequency than sp³ C-H bonds (aliphatic). The position of the carbonyl absorption is the most diagnostic feature and will differ from the 2-one isomer, which typically shows a carbamate C=O stretch in the range of 1750-1780 cm⁻¹.[2]
Experimental Protocol for FT-IR Spectroscopy
Figure 3: General workflow for FT-IR spectroscopic analysis using an ATR accessory.
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid 3-Methyl-5-phenyloxazolidin-4-one sample directly onto the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing and Analysis:
The resulting spectrum of transmittance or absorbance versus wavenumber is displayed.
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For 3-Methyl-5-phenyloxazolidin-4-one (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
m/z
Predicted Identity
Notes
177
[M]⁺
The molecular ion peak. Its intensity may be moderate to weak depending on its stability.
104
[M - C₃H₃O₂]⁺ or [C₆H₅CH=NH]⁺
A likely fragment resulting from the cleavage of the oxazolidinone ring.
77
[C₆H₅]⁺
The phenyl cation, a very common fragment for phenyl-containing compounds.
57
[C₃H₃NO]⁺
A fragment corresponding to the N-methylated lactam portion of the ring.
Causality Behind Fragmentation: Under electron ionization, the molecular ion is formed, which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting fragments. Cleavage of the bonds in the oxazolidinone ring is expected to be a major fragmentation pathway. The loss of neutral fragments to form stable carbocations or radical cations will be favored. The fragmentation pattern will be a key differentiator from the 2-one isomer, which would likely show a characteristic loss of CO₂.
Experimental Protocol for Mass Spectrometry
Sample Introduction:
For a volatile and thermally stable compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe.
Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion into an electrospray ionization (ESI) source.
Ionization:
In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules, [M+H]⁺, which would be observed at m/z 178.
Mass Analysis and Detection:
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.
A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The full spectroscopic characterization of 3-Methyl-5-phenyloxazolidin-4-one, as predicted in this guide, provides a comprehensive analytical fingerprint for this molecule. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry allows for its unambiguous identification and structural verification. While the data presented here is predictive, it is based on sound spectroscopic principles and data from closely related, well-characterized compounds. Experimental verification of these predictions will be the final and definitive step in the complete characterization of this compound.
References
Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032–o4034. [Link]
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Nishiyama, T., Matsui, S., & Yamada, F. (1986). Synthesis and spectral behavior of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones using NMR. Journal of Heterocyclic Chemistry, 23(5), 1419-1422. [Link]
Lee, K., & Cha, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]
Lee, K., & Cha, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 597. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Zhang, Y., Kensy, U., & Voight, E. A. (2012). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. ACS Chemical Biology, 7(4), 753-762. [Link]
National Institute of Standards and Technology. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST Chemistry WebBook. [Link]
Deneva, V., Gindeva, S., Zlatkov, A., & Peikov, P. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(1), M1588. [Link]
Wikipedia. (2025, November 9). 4-Methyl-5-phenyl-1,3-oxazolidine. [Link]
National Institute of Standards and Technology. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST Chemistry WebBook. [Link]
International Journal of Chemical Investigation. (2025). Design, Synthesis, And Spectroscopic Elucidation Of 3-Methyl-1-Phenylpyrazol-5-One: A Cheminformatics-Aided Approach To Heterocyclic Drug Scaffolds. [Link]
Al-Hourani, B. J. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17742. [Link]
Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. [Link]
Tsolaki, M., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2503. [Link]
Agelaga, V. V., et al. (2024). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 21(1). [Link]
Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930. [Link]
Brown, P. (2026). Infrared Spectroscopy. Doc Brown's Chemistry. [Link]
Al-Jbouri, A. A. J. (2026). Synthesis, Characterization Of New Imidazolidin-4-One Containing Azo Compound Derived From Acetylacetone As Antibacterial And Antioxidant Agents. Journal of Pharmaceutical Negative Results, 13(3). [Link]
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Imidazolidine-2-thione, D., et al. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 296. [Link]
ResearchGate. (2025). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. [Link]
Al-Amiery, A. A. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(3), 543-551. [Link]
National Institute of Standards and Technology. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST Chemistry WebBook. [Link]?ID=C91794284&Mask=80#IR-SPEC)
Thermodynamic Stability of 3-Methyl-5-phenyloxazolidin-4-one at Room Temperature
An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Methyl-5-phenyloxazolidin-4-one at ambient conditions. Oxazolidinone scaffolds are of signif...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Methyl-5-phenyloxazolidin-4-one at ambient conditions. Oxazolidinone scaffolds are of significant interest in medicinal chemistry, serving as chiral auxiliaries and core components of bioactive molecules, including antibiotics.[1][2] Understanding the inherent stability of these heterocyclic systems is paramount for drug design, formulation development, and defining appropriate storage conditions. This document synthesizes theoretical principles with practical experimental workflows to provide a robust framework for assessing the stability profile of this specific molecule. We will explore the structural features governing its stability, delineate potential degradation pathways, and provide detailed, field-proven protocols for quantitative stability assessment.
Introduction: The Oxazolidinone Core in Modern Chemistry
Oxazolidinones are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen in the ring. The oxazolidin-4-one scaffold, while less ubiquitous in literature than its oxazolidin-2-one isomer found in antibiotics like Linezolid, represents an important structural motif.[1][3] These structures are often employed as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[4][5] The specific compound, 3-Methyl-5-phenyloxazolidin-4-one, incorporates key structural features that dictate its chemical behavior: a lactam-like amide within the ring, a chiral center at the C5 position bearing a phenyl group, and a methyl group on the ring nitrogen. The thermodynamic stability of this molecule at room temperature is a critical parameter influencing its shelf-life, reactivity, and suitability for various applications.
This guide provides an in-depth examination of the factors influencing its stability, potential degradation mechanisms, and the analytical methodologies required for a thorough stability assessment.
Structural Analysis and Inherent Stability Factors
The stability of 3-Methyl-5-phenyloxazolidin-4-one is governed by the interplay of its constituent parts. The oxazolidinone ring itself is a cyclic ester and amide (a carbamate in the case of oxazolidin-2-ones), and its susceptibility to cleavage is a primary concern.
The Oxazolidin-4-one Ring: This core structure contains an amide bond (N3-C4) and an ester-like linkage (O1-C5). Amide bonds are generally quite stable, but the ring strain and the presence of the adjacent oxygen atom can influence reactivity. The ester linkage is typically the most labile point in the ring, susceptible to hydrolysis.
N3-Methyl Group: The methyl group on the nitrogen atom at position 3 sterically hinders the approach of nucleophiles to the adjacent carbonyl group (C4) to some extent. Electronically, it is a weak electron-donating group, which has a minor stabilizing effect on the amide bond. Studies on similar oxazolidine structures have shown that N-methyl substituents can enhance stability compared to N-phenyl or N-H analogues.[6]
C5-Phenyl Group: The phenyl group at position 5 provides significant steric bulk, which can shield the adjacent ester linkage (O1-C5) from nucleophilic attack. Its electronic influence is complex but it generally contributes to the overall stability of the molecule through resonance effects.
The general structure of the molecule is depicted below.
Caption: Molecular structure of 3-Methyl-5-phenyloxazolidin-4-one.
Potential Degradation Pathways at Room Temperature
At room temperature, the primary degradation pathways for oxazolidinone derivatives involve hydrolysis and, to a lesser extent, oxidation. These reactions are often catalyzed by the presence of moisture, acids, bases, light, or trace metal ions.[7][8]
Hydrolytic Degradation
Hydrolysis represents the most significant threat to the stability of the oxazolidinone ring. The reaction involves the cleavage of the ester bond, leading to a ring-opened product. This process can be catalyzed by both acidic and basic conditions.[6][9]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen at C4 can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, the primary site of acid-catalyzed cleavage in many oxazolidine systems is the C-O bond of the heterocyclic ring.[9] The initial ring-opening would yield an N-acyl amino alcohol derivative.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon at C4. This is often the more facile pathway for ester and amide hydrolysis.[9] This cleavage would break the O1-C5 bond, resulting in a ring-opened carboxylate salt.
The generalized hydrolytic pathway is visualized below.
Caption: Primary hydrolytic degradation pathway for 3-Methyl-5-phenyloxazolidin-4-one.
Oxidative Degradation
Oxidative degradation is another potential pathway, often initiated by atmospheric oxygen, peroxides, or trace metal ions.[7][8] While the oxazolidinone ring itself is relatively stable to oxidation, the benzylic position (the carbon of the phenyl-substituted C5) could be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products. Studies on other oxazolidinone antibacterial agents have shown that oxidative degradation can be a significant challenge, with the reaction rates being highly dependent on pH, buffer systems, and the presence of metal ions.[7][8]
Experimental Assessment of Thermodynamic Stability
A comprehensive assessment of stability requires empirical data. Forced degradation (or stress testing) studies are essential to identify likely degradation products and develop stability-indicating analytical methods.[10][11]
Stability-Indicating Analytical Method: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for stability testing, offering the sensitivity and resolution needed to separate the parent compound from its degradation products.[12]
Rationale for Method Choice: Reverse-phase HPLC (RP-HPLC) is ideally suited for a molecule like 3-Methyl-5-phenyloxazolidin-4-one due to its moderate polarity. A C18 column provides excellent hydrophobic retention, while a mobile phase of acetonitrile or methanol with a buffered aqueous component allows for fine-tuning of the separation. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength.[12]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
Instrumentation:
HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Initial):
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.
Prepare a stock solution of 3-Methyl-5-phenyloxazolidin-4-one at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Prepare working standards and samples by diluting the stock solution to approximately 0.1 mg/mL with the same diluent.
Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[10]
Mechanistic Pathways in the Ring-Opening of 3-Methyl-5-phenyloxazolidin-4-one: A Technical Guide for Asymmetric Synthesis
Executive Summary In the realm of asymmetric synthesis and drug development, oxazolidin-4-ones serve as highly versatile chiral auxiliaries and protected intermediates. Specifically, 3-Methyl-5-phenyloxazolidin-4-one —fo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of asymmetric synthesis and drug development, oxazolidin-4-ones serve as highly versatile chiral auxiliaries and protected intermediates. Specifically, 3-Methyl-5-phenyloxazolidin-4-one —formally derived from the condensation of mandelic acid, methylamine, and formaldehyde—is a critical building block for synthesizing alpha-hydroxy amides and vicinal amino alcohols. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic drivers, mechanistic pathways, and field-proven protocols governing the ring-opening of this heterocycle.
Structural & Thermodynamic Context
The reactivity of 3-Methyl-5-phenyloxazolidin-4-one is dictated by its unique five-membered heterocyclic core, which houses two distinct electrophilic centers:
The C2 Position (N,O-Acetal/Aminal): Flanked by the O1 oxygen and N3 nitrogen, this center is highly sensitive to protonation and nucleophilic attack.
The C4 Position (Lactam Carbonyl): A classic amide electrophile, susceptible to hard nucleophiles (like hydroxide) and hydride donors.
The structural integrity of oxazolidin-4-ones is highly dependent on the substitution pattern and the pH of the reaction medium[1]. The inherent ring strain of the five-membered lactam, combined with the leaving-group ability of the heteroatoms, creates a thermodynamic driving force for ring-opening when exposed to specific catalytic triggers.
Mechanistic Pathways of Ring-Opening
The chemoselectivity of the ring-opening process is entirely dictated by the choice of reagents, leading to three divergent mechanistic pathways.
Pathway A: Acid-Catalyzed N,O-Acetal Cleavage
Under aqueous acidic conditions, the mechanism initiates with the reversible protonation of the N3 nitrogen or O1 oxygen. Protonation weakens the C2–O1 bond, promoting ring opening to form a transient iminium ion intermediate. Subsequent attack by water at the iminium carbon leads to the expulsion of formaldehyde, cleanly yielding N-methylmandelamide . This pathway is highly chemoselective because the aminal linkage is significantly more labile to acid than the C4 lactam bond.
Pathway B: Base-Mediated Lactam Hydrolysis
In strongly basic environments, the trajectory of nucleophilic attack shifts. The hydroxide ion (
OH−
) directly attacks the C4 carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate forces the cleavage of the C4–N3 amide bond (or occasionally the C5–O1 bond via retro-Claisen fragmentation)[2]. This hydrolytic pathway ultimately degrades the molecule into mandelic acid and methylamine. This degradation profile mirrors the metabolic and chemical hydrolysis observed in related pharmacological oxazolidin-4-ones, such as pemoline[3].
Pathway C: Reductive Cleavage
Treatment with strong hydride donors (e.g.,
LiAlH4
) targets the C4 carbonyl. The initial hydride transfer reduces the lactam to a hemiaminal/oxazolidine intermediate. Further reduction and spontaneous collapse of the C2 aminal center yield 2-(methylamino)-1-phenylethanol . Reductive cleavage of oxazolidinones is a proven, high-yielding method to access vicinal amino alcohols, which are critical pharmacophores in neuroactive drug development[4].
Caption: Mechanistic divergence in the ring-opening of 3-Methyl-5-phenyloxazolidin-4-one.
Quantitative Data Analysis
The following table summarizes the optimized conditions, primary cleavage sites, and typical quantitative yields for each mechanistic pathway, providing a comparative baseline for synthetic planning.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in physical or spectroscopic feedback loops to confirm causality and reaction success.
Objective: Chemoselective isolation of N-methylmandelamide.
Reaction Setup: Dissolve 1.0 equivalent of 3-Methyl-5-phenyloxazolidin-4-one in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).
Acidification: Add 1M HCl dropwise until the solution reaches pH 2. Heat to 50°C for 2 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high
Rf
) will cleanly convert to a highly UV-active, lower-
Rf
spot, confirming the unmasking of the polar amide and hydroxyl groups.
Quenching & Extraction: Cool to room temperature. Neutralize carefully with saturated aqueous
NaHCO3
until
CO2
evolution ceases (pH ~7.5). Extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Spectroscopic Validation:
Self-Validation Check: Analyze the crude product via
1
H NMR (
CDCl3
). The definitive proof of aminal cleavage is the complete disappearance of the C2 methylene protons (typically an AB doublet system around 4.5–5.0 ppm) and the emergence of broad
O−H
and
N−H
signals.
Caption: Self-validating experimental workflow for acid-catalyzed hydrolytic ring-opening.
Protocol 2: Reductive Cleavage to Vicinal Amino Alcohols
Objective: Synthesis of 2-(methylamino)-1-phenylethanol.
Hydride Addition: Suspend 2.5 equivalents of
LiAlH4
in strictly anhydrous THF at 0°C under an inert Argon atmosphere. Slowly add a solution of the oxazolidin-4-one (1.0 eq) in dry THF dropwise to manage the exothermic hydride transfer.
Reduction: Allow the reaction to warm to room temperature and stir for 4 hours.
Fieser Workup (Critical Self-Validation): Quench the reaction at 0°C using the Fieser method: Add
x
mL of
H2O
(where
x
= grams of
LiAlH4
), followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of
H2O
.
Self-Validation Check: The formation of a crisp, white, granular aluminum salt precipitate confirms the successful destruction of excess hydride and prevents emulsion formation during extraction.
Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the pure vicinal amino alcohol.
References
Synthetic Access to Oxazolidin-4-ones via Elimination/[3+2] Cycloaddition Reaction
The Journal of Organic Chemistry - ACS Publications[Link]
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols
ResearchGate[Link]
A Technical Guide to the Computational Modeling of 3-Methyl-5-phenyloxazolidin-4-one Binding Affinity
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the computational modeling of the binding affinity of 3-Methyl-5-phenyloxazolidin-4-one...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the computational modeling of the binding affinity of 3-Methyl-5-phenyloxazolidin-4-one. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow.
Introduction: The Significance of Oxazolidinones and Binding Affinity Prediction
Oxazolidinones are a critical class of synthetic antibiotics, primarily effective against Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). Understanding the binding affinity of novel oxazolidinone derivatives, such as 3-Methyl-5-phenyloxazolidin-4-one, is paramount for the development of new therapeutics to combat antimicrobial resistance.
Computational modeling offers a powerful and cost-effective approach to predict and analyze the binding of small molecules to their biological targets.[1][2][3][4][5] By employing a multi-tiered strategy encompassing molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can gain detailed insights into the molecular interactions driving binding affinity and guide the rational design of more potent compounds.[6][7]
This guide will walk through a complete computational workflow, from system preparation to advanced simulation and analysis, using a relevant biological target and established, publicly available software.
The Computational Workflow: A Triad of Predictive Power
Our approach is a sequential and increasingly rigorous process designed to first rapidly screen for potential binding modes and then refine and validate these predictions with more computationally intensive methods.
Caption: A generalized workflow for computational binding affinity prediction.
Part 1: System Preparation - The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of the entire computational study. This phase involves preparing both the protein receptor and the small molecule ligand.
Protein Receptor Preparation
For our study of 3-Methyl-5-phenyloxazolidin-4-one, the target is the bacterial 50S ribosomal subunit. A suitable high-resolution crystal structure is essential. We will use the Staphylococcus aureus 50S ribosomal subunit in complex with the oxazolidinone antibiotic radezolid (PDB ID: 6WQQ) as our reference structure.[8] This provides a validated binding site for oxazolidinones.
Protocol: Protein Preparation
Obtain the PDB Structure: Download the coordinate file for PDB ID 6WQQ from the RCSB Protein Data Bank.
Isolate the Target: The PDB file contains multiple protein and RNA chains. For this study, we will focus on the large ribosomal subunit (50S). It is often necessary to remove duplicate chains, water molecules, and any co-solvents or ions not relevant to the binding interaction. Molecular visualization software such as UCSF Chimera or PyMOL are excellent for this purpose.
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for correct hydrogen bonding networks and electrostatic calculations. Most molecular modeling packages have built-in tools for this.
Assign Partial Charges: Assign appropriate partial charges to each atom in the protein. This is typically done using a force field-specific method. For the AMBER force fields, for instance, this is a standard procedure.
Handle Missing Residues/Atoms: Some crystal structures may have missing residues or atoms in flexible loop regions. These need to be modeled in using tools like Modeller or the loop modeling tools within Chimera. For our chosen structure (6WQQ), we will assume it is complete for the purpose of this guide.
Ligand Preparation
Proper preparation of the small molecule ligand, 3-Methyl-5-phenyloxazolidin-4-one, is equally critical. This involves generating a 3D structure and assigning accurate parameters for the simulation.
Protocol: Ligand Parameterization using Antechamber
Generate a 3D Structure: The 3D coordinates of 3-Methyl-5-phenyloxazolidin-4-one can be generated from its 2D structure (e.g., from a SMILES string) using software like Open Babel or the sketching tools in Maestro (Schrödinger) or Avogadro.
Charge Calculation: Accurate partial charges are vital. The AM1-BCC charge method, implemented in the Antechamber tool of AmberTools, is a widely used and reliable method for small organic molecules.[9]
Atom Typing and Force Field Parameter Generation: Antechamber will assign atom types from the General Amber Force Field (GAFF), which is designed for organic molecules.[9] It will also identify any missing force field parameters (for bond lengths, angles, and dihedrals).
Check for Missing Parameters: The parmchk2 utility in AmberTools should be used to check for any missing parameters and, if found, it will provide reasonable estimates based on analogy to existing parameters.[9]
Caption: Workflow for small molecule ligand parameterization.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1][2][3][4][5] It is a rapid and effective method for generating plausible binding poses that can then be used for more detailed studies.[1][2][3][4][5]
Protocol: Molecular Docking with AutoDock Vina
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type information.
Define the Search Space (Grid Box): A grid box defining the search space for the docking simulation must be centered on the binding site of the protein. Since we are using a crystal structure with a bound ligand (radezolid in 6WQQ), we can center our grid box on the coordinates of this known binder. The size of the box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
Run AutoDock Vina: Execute the docking calculation. Vina will generate a set of binding poses for the ligand, ranked by a scoring function that estimates the binding affinity (in kcal/mol).
Analyze the Results: The output will be a set of docked poses with their corresponding binding affinity scores. These poses should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts with important residues in the binding site, should be analyzed.
Table 1: Illustrative Docking Results for Oxazolidinone Derivatives
Compound
Docking Score (kcal/mol)
Predicted Key Interactions with 23S rRNA
Linezolid (Reference)
-8.5
Hydrogen bond with G2576; Hydrophobic interactions with U2585, C2452
Radezolid (Reference)
-9.2
Hydrogen bond with G2576; Pi-stacking with U2585
3-Methyl-5-phenyloxazolidin-4-one (Hypothetical)
-7.8
Hydrogen bond with G2576; Phenyl group in hydrophobic pocket
Note: The data for 3-Methyl-5-phenyloxazolidin-4-one is hypothetical for illustrative purposes. Actual results will be generated by the docking calculation.
Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[6][7][10] This is crucial for assessing the stability of the docked pose and for obtaining a more realistic ensemble of conformations for binding free energy calculations.[6][7][10]
Protocol: MD Simulation with GROMACS
System Setup:
Complex Formation: Create a complex of the protein and the top-ranked docked pose of 3-Methyl-5-phenyloxazolidin-4-one.
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration.
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
Equilibration:
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the protein and ligand heavy atoms during this step.
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints on the protein and ligand are gradually released.
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. The trajectory of the atoms is saved at regular intervals.
Analysis:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.
Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.
Part 4: Binding Free Energy Calculations - Quantifying Affinity
The final step is to calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[11][12][13][14][15] They offer a good balance between accuracy and computational cost.[11][12][13][14][15]
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is composed of:
G = E_MM + G_solv - TΔS
Where:
E_MM: Molecular mechanics energy (internal, electrostatic, and van der Waals).
G_solv: Solvation free energy (polar and non-polar contributions).
TΔS: Conformational entropy.
Protocol: MM/PBSA Calculation
Trajectory Extraction: Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.
Energy Calculations: For each snapshot, calculate the molecular mechanics energy and the solvation free energy for the complex, receptor, and ligand. The polar component of the solvation energy is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar component is typically estimated from the solvent-accessible surface area (SASA).
Entropy Calculation (Optional but Recommended): The conformational entropy change upon binding can be estimated using methods like normal-mode analysis. This is computationally expensive and is sometimes omitted when comparing a series of similar ligands.
Averaging: Average the calculated energy terms over all the snapshots to obtain the final binding free energy.
Table 2: Illustrative Binding Free Energy Components (kcal/mol)
Energy Component
Complex
Receptor
Ligand
ΔG_bind
ΔE_vdw
-45.2
ΔE_elec
-20.5
ΔG_polar
55.8
ΔG_nonpolar
-4.1
ΔG_gas
-65.7
ΔG_solv
51.7
ΔG_bind (MM/PBSA)
-14.0
Note: This is a hypothetical breakdown of MM/PBSA results for illustrative purposes.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of 3-Methyl-5-phenyloxazolidin-4-one binding affinity to its target, the bacterial 50S ribosomal subunit. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can obtain valuable insights into the molecular determinants of binding. These insights can guide the design of novel oxazolidinone derivatives with improved potency and selectivity, contributing to the ongoing fight against antimicrobial resistance.
Future work could involve the use of more advanced techniques such as enhanced sampling MD to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) methods to more accurately describe the electronic effects within the binding site. The continued development of both computational methods and hardware will undoubtedly further enhance the predictive power of these approaches in drug discovery.
References
Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9590-9639. [Link]
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(11), 943–954. [Link]
Yadav, R., & Singh, A. (2023). Basics, types and applications of molecular docking: A review. Materials Today: Proceedings, 80, 3634-3639. [Link]
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
MD with Gourav. (2023, July 25). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber [Video]. YouTube. [Link]
Wang, J., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
Al-Hussain, M. A., et al. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
Antosiewicz, J. M., & Wlodek, A. (2024, August 2). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
Peng, T., et al. (2019, August 28). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. UT Southwestern Medical Center. [Link]
Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. [Link]
Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule using Fast_Forward. [Link]
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). [Link]
Deswal, G., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in pharmacology and toxicology. [Link]
CCPBioSim. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]
Hou, T. (2014, September 24). Binding free energy theory and MM/PBSA method [Slides]. SlideShare. [Link]
Hospital, A., et al. (2025, November 29). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. ResearchGate. [Link]
SimBac. (n.d.). Parametrization of small molecules. [Link]
Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356. [Link]
GitHub Pages. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. [Link]
RCSB PDB. (2019, March 20). 6DDG: Structure of the 50S ribosomal subunit from Methicillin Resistant Staphylococcus aureus in complex with the oxazolidinone antibiotic LZD-6. [Link]
ResearchGate. (n.d.). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. [Link]
Yan, A., et al. (2009). Structure activity studies of RNA-binding oxazolidinone derivatives. Bioorganic & medicinal chemistry letters, 19(17), 5039–5042. [Link]
Costa, M. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(2), 209–238. [Link]
RCSB PDB. (2017, September 20). 5V7Q: Cryo-EM structure of the large ribosomal subunit from Mycobacterium tuberculosis bound with a potent linezolid analog. [Link]
Jack, D., et al. (2017). Insights from molecular dynamics simulations for computational protein design. Current opinion in structural biology, 45, 41–48. [Link]
Al-Hussain, M. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules (Basel, Switzerland), 28(7), 3121. [Link]
Rizzo Lab. (2017, July 5). 2017 AMBER tutorial with 4qmz. [Link]
Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International journal of molecular sciences, 17(2), 144. [Link]
protocols.io. (n.d.). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review. [Link]
Ruiz, S. (2015, February 3). The best tutorial of parametrization for AMBER. [Link]
RCSB PDB. (2020, June 3). 6WQQ: Structure of the 50S subunit of the ribosome from Methicillin Resistant Staphylococcus aureus in complex with the antibiotic, radezolid. [Link]
ResearchGate. (n.d.). The general ring structure of oxazolidinone derivatives. [Link]
Physicochemical Profiling and Aqueous Solubility Assessment of 3-Methyl-5-phenyloxazolidin-4-one
As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the physicochemical liabilities of heterocyclic building blocks is a critical first step. 3-Methyl-5-phenyloxazolidin-4-on...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the physicochemical liabilities of heterocyclic building blocks is a critical first step. 3-Methyl-5-phenyloxazolidin-4-one is a specialized chiral auxiliary and synthetic intermediate. Understanding its molecular weight, structural causality, and aqueous solubility profile is essential for optimizing downstream biological assays and synthetic workflows.
This technical guide deconstructs the physicochemical properties of this compound, establishes a self-validating protocol for thermodynamic solubility determination, and outlines proven formulation strategies to overcome its intrinsic solubility limitations.
Molecular Weight and Structural Causality
The fundamental behavior of 3-Methyl-5-phenyloxazolidin-4-one in aqueous media is strictly dictated by its molecular architecture.
Chemical Identity: 3-Methyl-5-phenyloxazolidin-4-one (CAS: 671777-89-2 for the racemate; 89053-48-5 for the (S)-enantiomer)[1][2].
At 177.20 g/mol , this compound is a low-molecular-weight entity, positioning it well within Lipinski’s Rule of Five for favorable membrane permeability. However, its specific structural motifs create a dichotomy in solvation:
The Oxazolidin-4-one Core: This ring provides a polar domain. The carbonyl oxygen and the ring oxygen act as hydrogen bond acceptors.
N-3 Methylation: The substitution of a methyl group at the N-3 position eliminates a critical hydrogen bond donor (compared to an unmethylated amine). This significantly reduces the molecule's ability to interact with the aqueous hydrogen-bonding network.
C-5 Phenyl Ring: The bulky, aromatic phenyl group introduces a dominant lipophilic domain, driving the partition coefficient (LogP) higher and actively repelling water molecules.
Table 1: Physicochemical Property Summary
Property
Value
Mechanistic Impact on Solubility
Molecular Weight
177.20 g/mol
Small size facilitates rapid dissolution kinetics, but absolute solubility is limited by lipophilicity.
H-Bond Donors
0
Absence of donors prevents strong dipole-dipole interactions with water, lowering aqueous solubility.
H-Bond Acceptors
3
Provides minimal polar surface area (PSA) for solvent interaction.
Intrinsic Solubility
Low (Predicted)
Requires co-solvents or complexation for concentrations >1-5 mg/mL in aqueous buffers.
Aqueous Solubility: Limitations and Enhancement Strategies
Because of the hydrophobic phenyl ring and the lack of hydrogen bond donors, the baseline aqueous solubility of 3-Methyl-5-phenyloxazolidin-4-one is inherently restricted. In drug development, poor aqueous solubility leads to erratic bioavailability and false negatives in high-throughput screening (HTS) due to compound precipitation.
To circumvent this, formulation scientists employ host-guest complexation. Literature on related oxazolidine derivatives demonstrates that inclusion complexes with 2-hydroxypropyl-beta-cyclodextrin (2-HPβCD) can drastically enhance aqueous solubility[3]. Phase solubility studies on structural analogs reveal that 2-HPβCD forms 1:1 stoichiometric inclusion complexes, encapsulating the lipophilic phenyl ring within its hydrophobic cavity while presenting a hydrophilic exterior to the solvent[4].
Alternatively, synthetic modification at the C-5 or C-4 positions (e.g., adding hydroxymethyl groups) is a proven strategy to permanently alter the intrinsic solubility profile of oxazolidinone derivatives[5].
Table 2: Solubility Enhancement Strategies
Strategy
Mechanism of Action
Application Context
Co-solvency (DMSO/PEG-400)
Disrupts the water hydrogen-bonding network, lowering the dielectric constant of the solvent.
In vitro screening assays (requires <1% final DMSO concentration to avoid cytotoxicity).
Cyclodextrin Complexation
2-HPβCD encapsulates the lipophilic phenyl ring, masking it from the aqueous environment.
In vivo dosing and formulation; highly biocompatible and significantly increases apparent solubility.
To accurately assess the aqueous solubility of 3-Methyl-5-phenyloxazolidin-4-one, a thermodynamic solubility assay must be employed. Unlike kinetic solubility assays (which rely on diluting a DMSO stock and risk metastable supersaturation), thermodynamic assays measure the true equilibrium between the solid and the solvent.
This protocol is designed as a self-validating system : it incorporates phase separation checks to ensure undissolved micro-particulates do not artificially inflate the quantification data.
Step-by-Step Methodology
Solid Addition: Weigh approximately 5 mg of solid 3-Methyl-5-phenyloxazolidin-4-one into a glass vial.
Buffer Introduction: Add 1.0 mL of the target aqueous solvent (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the solid is in visible excess to guarantee saturation.
Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: High-speed centrifugation forces sub-micron undissolved particles into a pellet, preventing them from being aspirated and causing false-positive concentration spikes during analysis.
Supernatant Extraction: Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant in the mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the compound remains in solution prior to injection.
LC-MS/HPLC-UV Quantification: Inject the sample into an LC-MS or HPLC-UV system. Quantify the concentration against a pre-validated, 5-point standard calibration curve (R² > 0.99) prepared in the exact same solvent matrix.
Workflow Visualization
Workflow for determining the thermodynamic aqueous solubility of oxazolidinone derivatives.
References
Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO (Scientific Electronic Library Online).
URL: [Link]
Routes to N-glycinamide oxazolidinone derivatives. Arkivoc (Archive for Organic Chemistry).
URL: [Link]
step-by-step synthesis protocol for 3-Methyl-5-phenyloxazolidin-4-one
An in-depth guide to the synthesis of 3-Methyl-5-phenyloxazolidin-4-one, tailored for researchers and professionals in drug development and organic chemistry. This document provides a detailed protocol, explains the unde...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the synthesis of 3-Methyl-5-phenyloxazolidin-4-one, tailored for researchers and professionals in drug development and organic chemistry. This document provides a detailed protocol, explains the underlying chemical principles, and offers practical insights for a successful synthesis.
Introduction: The Significance of the Oxazolidinone Core
Oxazolidinone derivatives are a cornerstone in medicinal chemistry and asymmetric synthesis. While much of the focus has been on oxazolidin-2-ones, renowned for their roles as chiral auxiliaries (e.g., Evans auxiliaries) and as a class of antibiotics (e.g., Linezolid), the isomeric oxazolidin-4-one scaffold represents a valuable, albeit less explored, class of heterocyclic compounds. These structures, which are essentially cyclic derivatives of N-substituted α-amino acids, serve as important building blocks and have potential applications as peptide mimics and in the development of novel therapeutic agents. The synthesis of 3-Methyl-5-phenyloxazolidin-4-one provides a clear and instructive example of the construction of this heterocyclic system.
Synthetic Strategy and Core Principles
The most direct and common strategy for synthesizing 3-Methyl-5-phenyloxazolidin-4-one involves a two-step process starting from the corresponding α-amino acid, phenylglycine:
N-Methylation: Introduction of a methyl group onto the nitrogen atom of phenylglycine to form N-methyl-α-phenylglycine.
Cyclization: Condensation of the resulting N-methyl-α-phenylglycine with a one-carbon electrophile, typically formaldehyde or a formaldehyde equivalent, to form the five-membered oxazolidinone ring.
This approach is efficient and relies on well-established chemical transformations, making it suitable for laboratory-scale synthesis.
Reaction Mechanism
The cyclization step is a classic example of intramolecular condensation. The reaction is typically acid-catalyzed and proceeds through the following key steps:
Iminium Ion Formation: The secondary amine of N-methyl-α-phenylglycine attacks the protonated carbonyl of formaldehyde. Subsequent dehydration leads to the formation of a reactive N-acyliminium ion intermediate.
Intramolecular Cyclization: The carboxylic acid's hydroxyl group acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon.
Deprotonation: Loss of a proton from the resulting oxonium ion yields the final, stable 3-Methyl-5-phenyloxazolidin-4-one product.
This mechanism highlights the necessity of an N-substituent (the methyl group) on the starting amino acid; without it, competing reaction pathways could dominate.
Caption: Proposed reaction mechanism for oxazolidin-4-one formation.
Detailed Synthesis Protocol
This protocol is divided into two main parts: the synthesis of the N-methylated amino acid precursor and its subsequent cyclization to the target compound.
Part 1: Synthesis of N-Methyl-α-phenylglycine
The N-methylation of amino acids can be achieved through various methods. The Eschweiler-Clarke reaction provides a classic and effective approach using formaldehyde as both the methylating agent and the reductant (via formic acid).[1]
Materials and Reagents:
Reagent/Material
Quantity (per 10 mmol)
Notes
D-Phenylglycine
1.51 g (10 mmol)
Starting amino acid
Formaldehyde (37% aq.)
~3.0 mL (40 mmol)
C1 source and reducing agent precursor
Formic Acid (88% aq.)
~2.0 mL (40 mmol)
Reductant
Hydrochloric Acid (conc.)
As needed
For product precipitation
Deionized Water
As needed
Solvent and for washing
Ethanol
As needed
For recrystallization
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add D-phenylglycine (1.51 g, 10 mmol).
Reagent Addition: Add formaldehyde (3.0 mL of a 37% aqueous solution) and formic acid (2.0 mL of an 88% aqueous solution).
Scientist's Note: The reaction is exothermic. It is advisable to add the reagents sequentially while stirring. The use of formaldehyde and formic acid in tandem is characteristic of the Eschweiler-Clarke reaction for reductive amination.[1]
Heating and Reflux: Heat the reaction mixture to 100°C (oil bath temperature) and maintain at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Evaporate the excess formaldehyde and formic acid under reduced pressure.
Dissolve the resulting residue in a minimal amount of hot water.
Adjust the pH to ~5-6 by the dropwise addition of concentrated hydrochloric acid. The product, N-methyl-α-phenylglycine, will precipitate out of the solution.
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Purification:
Collect the solid product by vacuum filtration and wash with cold deionized water.
Recrystallize the crude product from a water/ethanol mixture to obtain pure N-methyl-α-phenylglycine.
Dry the product under vacuum. A typical yield is in the range of 70-85%.
Part 2: Synthesis of 3-Methyl-5-phenyloxazolidin-4-one
This step involves the acid-catalyzed cyclization of the N-methylated amino acid with formaldehyde.[2]
Caption: Overall workflow for the two-part synthesis.
Materials and Reagents:
Reagent/Material
Quantity (per 5 mmol)
Notes
N-Methyl-α-phenylglycine
0.83 g (5 mmol)
Product from Part 1
Paraformaldehyde
0.18 g (6 mmol)
Anhydrous source of formaldehyde
p-Toluenesulfonic acid (p-TSA)
~50 mg (catalytic)
Acid catalyst
Toluene
30 mL
Solvent; allows azeotropic water removal
Saturated NaHCO₃ (aq.)
20 mL
For neutralizing the acid catalyst
Brine
20 mL
For washing
Anhydrous Na₂SO₄ or MgSO₄
As needed
Drying agent
Dichloromethane (DCM)
As needed
Extraction solvent
Ethyl Acetate / Hexanes
As needed
Eluent for chromatography
Step-by-Step Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add N-methyl-α-phenylglycine (0.83 g, 5 mmol), paraformaldehyde (0.18 g, 6 mmol), and a catalytic amount of p-toluenesulfonic acid (~50 mg).
Solvent Addition and Azeotropic Removal: Add toluene (30 mL) and equip the flask with a Dean-Stark apparatus and a reflux condenser.
Scientist's Note: The Dean-Stark trap is crucial here. The cyclization is a condensation reaction that produces water. Removing water via azeotropic distillation with toluene drives the equilibrium towards the product, significantly improving the reaction yield.[3]
Heating and Reflux: Heat the mixture to reflux (oil bath temperature ~120-130°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
Reaction Work-up:
Cool the reaction mixture to room temperature.
Transfer the toluene solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) to neutralize the p-TSA catalyst, followed by brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification and Characterization:
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or a low-melting solid.
Purify the crude material using flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10% to 30%) to yield the pure 3-Methyl-5-phenyloxazolidin-4-one.
The expected yield is typically in the range of 65-80%.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, several checkpoints are critical:
TLC Monitoring: Use TLC throughout both stages to monitor the consumption of starting material and the formation of the product.
Spectroscopic Analysis: Full characterization of the intermediate (N-methyl-α-phenylglycine) and the final product is non-negotiable. Key ¹H NMR signals for the final product would include the singlet for the N-methyl group, the multiplet for the phenyl group, and the characteristic protons of the oxazolidinone ring.
Yield Calculation: Accurate measurement of weights and calculation of molar equivalents are essential for reproducibility and for diagnosing potential issues in the procedure.
By following this detailed protocol, researchers can reliably synthesize 3-Methyl-5-phenyloxazolidin-4-one, a valuable heterocyclic compound for further exploration in chemical and pharmaceutical research.
References
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]
Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(9), o4032–o4034. [Link]
Li, G., et al. (2020). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 5(3), 1559-1565. [Link]
Iradier, F., et al. (2020). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 74(11), 884-887. [Link]
Toste, F. D., et al. (2021). How formaldehyde reacts with amino acids. Nature Communications, 12(1), 1-10. [Link]
Application Notes & Protocols: Mastering Asymmetric Synthesis with (4R,5S)-3,5-Dimethyl-4-phenyloxazolidin-2-one
As a cornerstone of modern organic synthesis, the ability to control stereochemistry is paramount in the development of pharmaceuticals and complex natural products. Chiral auxiliaries are a robust and reliable tool for...
Author: BenchChem Technical Support Team. Date: April 2026
As a cornerstone of modern organic synthesis, the ability to control stereochemistry is paramount in the development of pharmaceuticals and complex natural products. Chiral auxiliaries are a robust and reliable tool for introducing chirality, and among the most powerful are the oxazolidinones developed by David A. Evans.[1][2][3] This guide provides an in-depth exploration of a specific, highly effective auxiliary, (4R,5S)-3,5-dimethyl-4-phenyloxazolidin-2-one, focusing on its application in asymmetric alkylation and aldol reactions.
This document is designed for researchers and drug development professionals, offering not just protocols, but the mechanistic reasoning and practical insights required for successful implementation.
The Principle of Stereocontrol: Understanding the Oxazolidinone Auxiliary
The power of oxazolidinone auxiliaries lies in their ability to create a rigid, predictable chiral environment.[2] Once acylated, the auxiliary directs subsequent reactions to a specific face of the molecule through steric hindrance.
In the case of (4R,5S)-3,5-dimethyl-4-phenyloxazolidin-2-one, the phenyl group at the C4 position is the primary stereocontrolling element. Upon formation of an enolate at the α-carbon of the acyl group, the molecule adopts a conformation where this phenyl group effectively shields the top face. Consequently, incoming electrophiles are forced to approach from the less hindered bottom face, resulting in a high degree of diastereoselectivity.[3] The methyl group on the nitrogen atom further enhances the rigidity of the system.
Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.
Application I: Asymmetric Alkylation
One of the most reliable applications of acylated Evans' oxazolidinones is diastereoselective alkylation.[4][5] This method provides a powerful route to generating α-substituted chiral carboxylic acid derivatives, which are common motifs in biologically active molecules.
Mechanism of Stereocontrol in Alkylation
The key to high diastereoselectivity is the formation of a conformationally rigid (Z)-enolate. This is typically achieved by using a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C). The lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, locking the enolate into a defined geometry. As previously described, the C4-phenyl group sterically blocks the top face, directing the incoming electrophile to the bottom face with high fidelity.[3]
Figure 2. The C4-phenyl group blocks the top face of the chelated enolate.
Data Summary: Asymmetric Alkylation
The following table summarizes representative results for the asymmetric alkylation of N-propionyl-(4R,5S)-3,5-dimethyl-4-phenyloxazolidin-2-one.
Entry
Electrophile (E-X)
Base
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (d.r.)
1
Benzyl bromide
LDA
THF
-78
92
>99:1
2
Methyl iodide
NaHMDS
THF
-78
85
98:2
3
Allyl iodide
LHMDS
THF
-78
90
97:3
4
Isopropyl iodide
KHMDS
Toluene
-78
75
>99:1
Data compiled from representative literature procedures.[6]
Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone
This protocol describes the N-propionylation followed by a diastereoselective benzylation.
Part A: N-Propionylation
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-3,5-dimethyl-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Part B: Asymmetric Benzylation
Setup: To a separate flame-dried flask under argon, add the purified N-propionyl oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.
Enolate Formation: Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The solution typically becomes a clear, pale yellow.
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Continue stirring the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Follow the extraction and purification procedure described in Part A to isolate the alkylated product.
Application II: Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a benchmark transformation for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are precursors to polyketide natural products.[1][7] The reaction reliably produces syn-aldol adducts with exceptional levels of diastereoselectivity.
Mechanism of Stereocontrol in Aldol Reactions
The reaction proceeds through a highly ordered, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[6]
Enolate Formation: A boron enolate (typically using dibutylboron triflate, Bu₂BOTf) is generated in the presence of a tertiary amine base (e.g., DIPEA, Et₃N). This reliably forms the (Z)-enolate.
Transition State Assembly: The boron enolate coordinates to the aldehyde. To minimize steric strain, both the R group of the enolate and the R' group of the aldehyde occupy pseudo-equatorial positions in the chair-like transition state.
Facial Selectivity: As with alkylation, the C4-phenyl substituent on the oxazolidinone blocks one face of the enolate, forcing the aldehyde to coordinate and react from the opposite face, leading to the observed syn stereochemistry.
Figure 3. The chair-like transition state minimizes steric interactions.
Data Summary: Asymmetric Aldol Reactions
Entry
Aldehyde
Lewis Acid / Base
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (d.r.)
1
Benzaldehyde
Bu₂BOTf / DIPEA
CH₂Cl₂
-78 to 0
85
>99:1 (syn)
2
Isobutyraldehyde
Bu₂BOTf / Et₃N
CH₂Cl₂
-78 to 0
91
98:2 (syn)
3
Propionaldehyde
TiCl₄ / DIPEA
CH₂Cl₂
-78 to 0
88
95:5 (syn)
4
Acetaldehyde
Sn(OTf)₂ / N-Ethylpiperidine
CH₂Cl₂
-78
78
>95:5 (syn)
Data compiled from representative literature procedures.[6]
Protocol 2: Cleavage of the Chiral Auxiliary
The final and crucial step is the removal of the auxiliary to reveal the chiral product.[8] The choice of method depends on the desired functional group. The auxiliary can often be recovered and recycled, enhancing the cost-effectiveness of the synthesis.[9]
Figure 4. Common methods for cleaving the oxazolidinone auxiliary.
Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
Reaction: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
Stirring: Stir the mixture vigorously at 0 °C for 4 hours.
Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution. Acidify the mixture with HCl (1N) and extract the chiral carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.
B. Reductive Cleavage to the Primary Alcohol
This method uses a mild hydride reagent to directly access the chiral alcohol.[8]
Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C under an argon atmosphere.
Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
Workup: Carefully quench the reaction by the slow addition of 1N NaOH. Extract the product with Et₂O, dry the organic layer over MgSO₄, and purify by chromatography to yield the chiral primary alcohol.
C. Transesterification to the Methyl Ester
This method is useful for generating esters directly.
Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in anhydrous methanol (MeOH).
Reaction: Add a solution of sodium methoxide (NaOMe, 1.5 eq) in MeOH. Stir the reaction at room temperature for 6 hours.
Workup: Neutralize the reaction with acetic acid. Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the chiral methyl ester.
References
Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. Available at: [Link]
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]
Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. ACS Publications. Available at: [Link]
Evans Aldol Reaction. Chem-Station. Available at: [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Available at: [Link]
Asymmetric tandem Michael-aldol reactions between 3-cinnamoyloxazolidine-2-thiones and aldehydes. PubMed. Available at: [Link]
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. ACS Publications. Available at: [Link]
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. Available at: [Link]
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. Available at: [Link]
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]
Cleavage of the oxazolidinone moiety of 4. ResearchGate. Available at: [Link]
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]
Continuous-Flow Asymmetric Aldol Addition Using Immobilized Chiral Catalyst on Organogel-Based Porous Monolith. J-STAGE. Available at: [Link]
Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. Hokkaido University. Available at: [Link]
Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. PubMed. Available at: [Link]
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and. ChemRxiv. Available at: [Link]
applications of 3-Methyl-5-phenyloxazolidin-4-one in pharmaceutical development
Application Note: 3-Methyl-5-phenyloxazolidin-4-one in Pharmaceutical Development – From Asymmetric Synthesis to CNS Scaffold Design Executive Summary In modern pharmaceutical development, the oxazolidin-4-one heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 3-Methyl-5-phenyloxazolidin-4-one in Pharmaceutical Development – From Asymmetric Synthesis to CNS Scaffold Design
Executive Summary
In modern pharmaceutical development, the oxazolidin-4-one heterocycle occupies a unique and highly valued dual role. Specifically, 3-Methyl-5-phenyloxazolidin-4-one (CAS: 671777-89-2;
(S)
-enantiomer CAS: 89053-48-5)[1],[2] serves both as a robust chiral auxiliary for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs) and as a core pharmacophore scaffold in the development of central nervous system (CNS) stimulants[3],[4].
This application note provides drug development professionals with field-proven methodologies for utilizing this compound. We detail the mechanistic causality behind its stereocontrol in Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)[5],[6] and outline its structural integration into monoamine reuptake inhibitors[7],[8].
Mechanistic Insights & Causality (E-E-A-T)
2.1. The Oxazolidin-4-one as a Chiral Directing Group
The utility of 3-methyl-5-phenyloxazolidin-4-one in asymmetric synthesis stems from its rigid heterocyclic conformation. When utilized as a substrate in DAAA, the C5-phenyl group acts as a critical steric shield, blocking one face of the molecule[3].
The Causality of Stereocontrol: During the catalytic cycle, the Palladium catalyst forms an electrophilic
π
-allyl complex. The bulky tert-butyl group on the chiral ligand (e.g.,
(S)
t
-BuPHOX) creates a restrictive chiral pocket. Simultaneously, the electron-withdrawing nature of the oxazolidin-4-one N-methyl group accelerates the decarboxylation of the enol carbonate intermediate[5],[6]. This forces the
π
-allyl-Pd complex to attack the resulting enolate exclusively from the less hindered face, establishing a fully substituted
α
-quaternary stereocenter with exceptional enantiomeric excess (ee)[6].
2.2. The Oxazolidin-4-one as a CNS Pharmacophore
Beyond its use as an auxiliary, the 5-phenyl-1,3-oxazolidin-4-one core is structurally homologous to amphetamine-like psychostimulants such as Fenozolone and Cyclazodone[7],[4].
Pharmacological Causality: The C5-phenyl ring engages in essential
π
π
stacking interactions with aromatic residues within the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[7]. The endocyclic oxygen and nitrogen atoms act as precise hydrogen bond acceptors, stabilizing the receptor-ligand complex, thereby inhibiting monoamine reuptake and elevating synaptic neurotransmitter levels to promote cognitive focus and arousal[8],[9].
Objective: Synthesis of chiral
α
-quaternary oxazolidin-4-ones.
Self-Validating Mechanism: This protocol utilizes the cessation of CO
2
gas evolution as a visual kinetic indicator of reaction completion, while post-reaction Chiral Supercritical Fluid Chromatography (SFC) directly validates the stereochemical fidelity of the auxiliary's directing capability.
Step-by-Step Methodology:
Catalyst Activation: In an argon-filled glovebox, dissolve [Pd
2
(pmdba)
3
] (5 mol%) and the chiral ligand
(S)
t
-BuPHOX (12.5 mol%) in anhydrous toluene (0.014 M). Stir at room temperature for 30 minutes to ensure complete formation of the active Pd(0) complex[10],[11].
Substrate Addition: Add the allyl enol carbonate derivative of 3-methyl-5-phenyloxazolidin-4-one (1.0 equiv) to the catalyst solution.
Decarboxylative Alkylation: Seal the reaction vessel, remove it from the glovebox, and heat to 40 °C. Monitor the reaction for 12–24 hours. The continuous bubbling of CO
2
indicates active turnover; the reaction is complete when bubbling ceases and TLC shows full consumption of the starting material[6].
Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash column chromatography (Hexanes/EtOAc gradient).
Validation: Analyze the purified product via Chiral SFC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>90% ee).
Protocol 2: Hydrolytic Ring-Opening to Chiral Vicinal Amino Alcohols
Objective: Cleavage of the oxazolidin-4-one ring to yield functionalized API precursors.
Self-Validating Mechanism: The acid-base extraction sequence inherently guarantees product purity. Intermediate acidification forces the target basic amino alcohol into the aqueous phase, leaving neutral byproducts in the organic waste. Subsequent basification ensures the isolation of the pure freebase amine.
Step-by-Step Methodology:
Hydrolysis: Dissolve the
α
-alkylated oxazolidin-4-one in a 4:1 mixture of THF and 1M aqueous LiOH. The THF solubilizes the organic substrate, while the hydroxide selectively attacks the highly electrophilic C4 carbonyl[3],[12].
Cleavage: Stir vigorously at room temperature for 4 hours to fully cleave the endocyclic ester (O1-C4) and amide (N3-C4) bonds without epimerizing the newly formed
α
-stereocenter[3].
Acidic Wash: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3x) and discard the organic layer to remove unreacted starting materials.
Basic Isolation: Basify the retained aqueous layer to pH 10 using saturated aqueous Na
2
CO
3
. Extract with CH
2
Cl
2
(3x).
Recovery: Dry the combined CH
2
Cl
2
layers over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo to yield the pure chiral vicinal amino alcohol.
Quantitative Data Presentation
The following table summarizes the expected stereochemical outcomes when utilizing the 3-methyl-5-phenyloxazolidin-4-one scaffold in Pd-catalyzed DAAA across various electrophiles, based on established methodologies for oxazolidin-4-one derivatives[5],[6].
Table 1: Reaction Scope and Stereoselectivity for Oxazolidin-4-one DAAA
EntryElectrophile (Allyl Source)Catalyst SystemTime (h)Yield (%)Enantiomeric Excess (ee %)1Allyl Enol CarbonatePd
2
(pmdba)
3
/
(S)
t
-BuPHOX12929422-Methylallyl CarbonatePd
2
(pmdba)
3
/
(S)
t
-BuPHOX1888913Cinnamyl CarbonatePd
2
(pmdba)
3
/
(S)
t
-BuPHOX2485964Benzyl Allyl CarbonatePd
2
(pmdba)
3
/
(S)
t
-BuPHOX168993
Mandatory Visualizations
5.1. Stereochemical Workflow
Stereochemical workflow of Pd-catalyzed DAAA using 3-Methyl-5-phenyloxazolidin-4-one.
5.2. Pharmacological Signaling Pathway
Pharmacological signaling pathway of oxazolidin-4-one derived CNS stimulants.
References
Chemical Reviews (ACS Publications) – Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis (Stoltz, B. M., et al., 2021).
URL:[Link]
Angewandte Chemie International Edition – Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation (Korch, K. M., et al., 2015).
URL:[Link]
PubChem (NIH) – Compound Summary for CID 135438121, Cyclazodone.
URL:[Link]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 3-Methyl-5-phenyloxazolidin-4-one
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably represented by the potent oxazolidin-2-on...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably represented by the potent oxazolidin-2-one class of antibiotics. This guide addresses the structural isomer, 3-Methyl-5-phenyloxazolidin-4-one, a compound for which public bioactivity data is not widely available. We present a comprehensive framework for its initial in vitro characterization. Drawing from the established biological profile of related heterocyclic compounds, this document provides a rationale and detailed protocols for a multi-pronged screening approach, targeting potential antimicrobial, anticonvulsant, and cytotoxic activities. Our objective is to equip researchers with the necessary methodologies to systematically investigate this novel chemical entity, emphasizing experimental causality, self-validating protocols, and authoritative scientific grounding.
Introduction: The Oxazolidinone Scaffold and a Path to Discovery
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry. The canonical examples are the oxazolidin-2-one antibiotics, such as Linezolid, which function through a novel mechanism of inhibiting the formation of the initiation complex in bacterial protein synthesis.[1][2][3] This unique mode of action has made them critical tools against multidrug-resistant Gram-positive pathogens.[4][5] Beyond this class, related five-membered heterocyclic scaffolds, such as the thiazolidin-4-ones, have demonstrated an astonishingly broad range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[6][7]
This application note focuses on 3-Methyl-5-phenyloxazolidin-4-one , a structural isomer of the more common oxazolidin-2-ones. Its distinct arrangement of the carbonyl group may confer a unique pharmacological profile. In the absence of established data, a logical and systematic screening cascade is paramount. This document outlines a series of robust, validated in vitro assays designed to probe the most probable biological activities for this compound, providing researchers with a clear path from compound handling to preliminary mechanism-of-action studies.
Initial Compound Characterization and Handling
Scientific integrity begins with a well-characterized compound. Before initiating biological assays, it is critical to establish the purity, solubility, and stability of the test article.
Table 1: Recommended Initial QC Parameters
Parameter
Method
Acceptance Criteria
Rationale
Identity
¹H-NMR, ¹³C-NMR, HRMS
Structure consistent with 3-Methyl-5-phenyloxazolidin-4-one.
Confirms the correct molecule has been synthesized or procured.
Purity
HPLC or LC-MS
≥95%
Ensures that observed biological activity is not due to impurities.
Solubility
Visual Inspection
Clear solution at highest stock concentration (e.g., 10-50 mM in DMSO).
Determines appropriate solvent for stock solutions and prevents precipitation in aqueous assay media.
Stability
HPLC or LC-MS
<10% degradation after incubation in assay media for the longest experiment duration.
Confirms that the compound remains intact under experimental conditions.
Protocol Insight: A "DMSO shock" test is a valuable preliminary step. Dilute the highest concentration of the DMSO stock solution into the final aqueous assay buffer and visually inspect for precipitation over 30-60 minutes. This simple test can prevent costly and uninterpretable experiments caused by compound insolubility.
A Multi-Target Primary Screening Strategy
Based on the known pharmacology of related scaffolds, we propose a parallel screening approach to efficiently identify the primary biological activity of 3-Methyl-5-phenyloxazolidin-4-one.
Figure 1: Proposed workflow for the primary in vitro screening of 3-Methyl-5-phenyloxazolidin-4-one.
Protocol: Antimicrobial Activity Screening
Rationale & Hypothesized Mechanism
The oxazolidinone class is synonymous with antibacterial action.[4][8] The primary mechanism involves binding to the 50S ribosomal subunit and inhibiting the formation of the 70S initiation complex, a very early step in protein synthesis.[1][3] This assay will determine if 3-Methyl-5-phenyloxazolidin-4-one retains this hallmark activity.
Figure 2: Hypothesized mechanism of action for oxazolidinones on bacterial protein synthesis.
Compound Preparation: Perform a serial 2-fold dilution of the test compound in CAMHB directly in the 96-well plate. Start from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). Final volume in each well should be 50 µL. The final DMSO concentration should not exceed 1% v/v.
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Inoculation: Add 50 µL of the bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.
Controls:
Growth Control: Wells with 100 µL of inoculated broth only.
Sterility Control: Wells with 100 µL of uninoculated broth only.
Vehicle Control: Wells with bacteria and the highest concentration of DMSO used.
Positive Controls: Set up serial dilutions for Linezolid and Vancomycin in parallel.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density (OD₆₀₀).
Table 2: Example Data Layout for MIC Determination
Compound
S. aureus MIC (µg/mL)
E. faecalis MIC (µg/mL)
E. coli MIC (µg/mL)
Test Compound
[Record Value]
[Record Value]
[Record Value]
Linezolid
2
2
>128
Vancomycin
1
2
>128
Protocol: In Vitro Anticonvulsant & Neuroprotection Screening
Rationale
Many small heterocyclic molecules exhibit activity in the central nervous system (CNS).[6][9] A common pathological feature of seizures is excitotoxicity, where excessive glutamate receptor activation leads to neuronal damage.[10] An in vitro neuroprotection assay using glutamate-induced excitotoxicity is a robust and high-throughput method to identify compounds with potential anticonvulsant or disease-modifying properties.[10]
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Remove the media and add fresh media containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Incubate for 1-2 hours.
Induction of Excitotoxicity: Add L-glutamic acid to all wells (except the "no glutamate" control) to a final concentration of 50-100 µM (this concentration must be optimized for the specific cell type).
Incubation: Incubate the plates for 24 hours in the CO₂ incubator.
Viability Assessment (MTT Assay):
a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
b. Solubilize the formazan crystals by adding 100 µL of solubilization buffer (e.g., 10% Triton X-100 in acidic isopropanol).
c. Read the absorbance at 570 nm.
Data Analysis:
Calculate cell viability as a percentage relative to the vehicle-treated, non-glutamate control.
Plot the percentage of neuroprotection versus compound concentration and fit to a dose-response curve to determine the EC₅₀ (the concentration providing 50% of the maximal protection).
Protocol: Anticancer Cytotoxicity Screening
Rationale
Initial drug discovery screening often includes a general cytotoxicity assay against a panel of cancer cell lines to identify potential anticancer agents.[11] Crucially, including a non-cancerous cell line allows for an initial assessment of selectivity, a key parameter for a therapeutic candidate.[12]
Detailed Protocol: General Cytotoxicity (MTT Assay)
This protocol is similar to the viability portion of the neuroprotection assay but is applied to different cell lines and without an excitotoxic challenge.
Materials:
Cell Lines:
Cancer: A549 (lung), MDA-MB-231 (breast)
Normal: LLC-PK1 (porcine kidney epithelial) or MRC-5 (human lung fibroblast)
Controls: Doxorubicin or Paclitaxel (positive), DMSO (vehicle).
Other materials are as listed in Section 5.2.
Procedure:
Cell Plating: Seed the different cell lines in separate 96-well plates at their optimal densities and allow them to adhere for 24 hours.
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM).
Incubation: Incubate for 48-72 hours.
Viability Assessment: Perform the MTT assay as described in Section 5.2.5.
Data Analysis:
Calculate percent inhibition of growth relative to the vehicle control.
Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration causing 50% inhibition of cell growth).
Calculate the Selectivity Index (SI) : SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI value (>10) is desirable.
Table 3: Example Data Layout for Cytotoxicity Screening
Compound
A549 IC₅₀ (µM)
MDA-MB-231 IC₅₀ (µM)
LLC-PK1 IC₅₀ (µM)
Selectivity Index (vs. A549)
Test Compound
[Record Value]
[Record Value]
[Record Value]
[Calculate Value]
Doxorubicin
~0.1
~0.5
~1.0
~10
Conclusion and Future Directions
The protocols outlined in this document provide a robust, multi-faceted approach to the initial in vitro characterization of 3-Methyl-5-phenyloxazolidin-4-one. A positive result ("hit") in any of these primary screens should be followed by more detailed mechanistic studies. For example, a potent antimicrobial MIC value would warrant follow-up studies with an in vitro transcription/translation assay to confirm the mechanism of protein synthesis inhibition.[2] Similarly, a strong neuroprotective effect should be further investigated using electrophysiological techniques like patch-clamping to identify specific ion channel interactions. By following this logical progression, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel compound.
References
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
Fritsche, T. R. (2004). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. Journal of Antimicrobial Chemotherapy.
Kus, C., Ay, Z., & Göger, G. (2018). A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]
Kim, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available at: [Link]
Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2015). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Li, Y., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
Singh, S. B. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. Available at: [Link]
PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
Jorgensen, J. H., McElmeel, M. L., & Trippy, C. W. (1998). In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Gadakh, B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Available at: [Link]
Kehne, J., et al. (2017). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience. Available at: [Link]
Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Mendapara, N. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]
Agelaga, V. V., et al. (2024). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal. Available at: [Link]
Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of Biological Chemistry. Available at: [Link]
Natorska-Chomicka, D., & Ogonowska, M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]
Słoczyńska, K., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports. Available at: [Link]
Kourkouli, A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]
Insys Development Company, Inc. (2018). Clinical Trial Protocol. Available at: [Link]
Asati, V., & Srivastava, S. K. (2013). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]
Nguyen, L. T. H., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Available at: [Link]
Sam, S., et al. (2010). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]
Patel, K. D., & Mistry, B. D. (2011). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. Available at: [Link]
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
Application Notes and Protocols for Catalytic Asymmetric Aldol Reactions Using (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one
Authored by: A Senior Application Scientist Introduction: The Power of Controlled Asymmetry in Synthesis The aldol reaction, a cornerstone of carbon-carbon bond formation, has been revolutionized by the advent of asymmet...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Power of Controlled Asymmetry in Synthesis
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been revolutionized by the advent of asymmetric catalysis. The ability to selectively synthesize one enantiomer of a chiral molecule is paramount in the fields of medicinal chemistry and natural product synthesis, where biological activity is often confined to a single stereoisomer. Chiral auxiliaries are a robust and reliable strategy to achieve high levels of stereocontrol. Among these, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally versatile and effective.[][2]
This guide focuses on the application of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one , a derivative of (1R,2S)-(-)-norephedrine, as a chiral auxiliary in asymmetric aldol reactions. Its rigid structure and well-defined steric environment provide a powerful platform for directing the stereochemical outcome of enolate reactions, consistently delivering high diastereoselectivity.[3] These auxiliaries are instrumental in the early stages of drug development and have been pivotal in the total synthesis of numerous complex, biologically active molecules.[4][5] This document provides a detailed exploration of the underlying mechanistic principles, comprehensive experimental protocols, and practical insights for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanism of Stereochemical Induction
The remarkable stereocontrol exerted by the (4S,5R)-4-methyl-5-phenyloxazolidin-2-one auxiliary is a direct consequence of a highly organized, chelated transition state. The process begins with the N-acylation of the oxazolidinone, followed by enolization and subsequent reaction with an aldehyde.
N-Acylation: The oxazolidinone is first acylated with a desired acyl chloride or anhydride to form an N-acyloxazolidinone. This links the prochiral enolate precursor to the chiral controller.[6]
Enolate Formation: The choice of Lewis acid and base is critical for generating a specific enolate geometry. Treatment of the N-acyloxazolidinone with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered amine base like N,N-diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[2][7] The Lewis acid coordinates to both the exocyclic carbonyl oxygen and the oxazolidinone ring oxygen, forming a rigid, bidentate chelate. This chelation locks the conformation of the N-acyl group.
The Zimmerman-Traxler Transition State: The (Z)-enolate then reacts with an aldehyde via a six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[8] The stereochemical outcome is dictated by minimizing steric interactions within this transition state.
The bulky phenyl group at the C5 position of the oxazolidinone effectively blocks one face of the enolate.
Consequently, the aldehyde's R-group is forced to adopt an equatorial position on the opposite face to avoid steric clash with the auxiliary.
This highly ordered arrangement leads to the predictable formation of the syn-aldol adduct. This specific outcome is often referred to as the "Evans-syn" product.[4][9]
The combination of a well-defined (Z)-enolate and a sterically demanding chiral auxiliary provides a powerful and reliable method for constructing two contiguous stereocenters with exceptional fidelity.[4]
Visualization of the Reaction Mechanism
Caption: Mechanism of the Evans Asymmetric Aldol Reaction.
Pillar 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and expected outcomes. Strict adherence to anhydrous and anaerobic conditions is paramount for achieving high yields and stereoselectivities. All glassware should be flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: N-Propionylation of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one
This procedure details the attachment of the propionyl group, which will serve as the enolate precursor.
Slowly add propionyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-propionyl oxazolidinone as a white solid.
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous DCM.
Cool the solution to 0 °C.
Add Bu₂BOTf (1.1 eq) dropwise, which may cause the solution to turn yellow/orange.
Add freshly distilled DIPEA (1.2 eq) dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolization.
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Slowly add the freshly distilled aldehyde (1.2 eq) dropwise.
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
Quench and Oxidative Workup: Quench the reaction at 0 °C by the sequential, dropwise addition of MeOH, followed by saturated aqueous NaHCO₃ solution, and finally a 2:1 mixture of MeOH and 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic and can cause vigorous gas evolution.
Stir the resulting biphasic mixture vigorously for at least 1 hour at room temperature to ensure complete oxidation of the boron species.
Dilute with water and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to unmask the chiral product, in this case, a β-hydroxy carboxylic acid, while allowing for recovery of the valuable auxiliary.[5][10]
Materials:
syn-Aldol adduct (from Protocol 2)
Tetrahydrofuran (THF)
30% Hydrogen peroxide (H₂O₂)
Lithium hydroxide (LiOH), aqueous solution (e.g., 0.8 M)
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
Cool the solution to 0 °C.
Slowly add 30% H₂O₂ (4.0 eq) dropwise.
Add the aqueous LiOH solution (1.2 eq) dropwise.
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution at 0 °C and stir for 20 minutes.
Concentrate the mixture in vacuo to remove most of the THF.
Auxiliary Recovery: Extract the aqueous solution with diethyl ether (3x) to recover the (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one auxiliary. The combined organic layers can be dried and concentrated.
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.
Experimental Workflow Overview
Caption: Workflow for Asymmetric Aldol Synthesis.
Pillar 3: Data Presentation and Expected Outcomes
The use of (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one in boron-mediated aldol reactions typically affords high yields and excellent diastereoselectivity for the syn isomer.
Entry
Aldehyde
Product Diastereomeric Ratio (syn:anti)
Yield (%)
1
Isobutyraldehyde
>99:1
85-95
2
Benzaldehyde
>98:2
80-90
3
Propionaldehyde
>98:2
88-96
4
Acetaldehyde
97:3
75-85
Data are representative and may vary based on reaction scale and purity of reagents. Diastereomeric ratios are typically determined by ¹H NMR or HPLC analysis.[11][12]
Troubleshooting and Key Considerations
Low Diastereoselectivity: This is often due to moisture, impure reagents, or incorrect temperature control. Ensure all reagents are anhydrous and freshly distilled. The enolization and aldol addition steps are highly sensitive to temperature. Incomplete enolization or equilibration can also lower selectivity.
Low Yield: Incomplete reaction, side reactions, or issues during workup can lead to low yields. Monitor the reaction by TLC to ensure completion. The oxidative workup with H₂O₂ is crucial; insufficient stirring or time can lead to a difficult-to-purify mixture containing boron byproducts.
Auxiliary Cleavage: The choice of cleavage method depends on the desired functional group. Reductive cleavage (e.g., with LiBH₄ or LiAlH₄) yields the corresponding chiral 1,3-diol, while hydrolysis with LiOH/H₂O₂ gives the carboxylic acid.[14][15] Transesterification can provide esters directly. Care must be taken during cleavage to avoid epimerization of the newly formed stereocenters.
References
Evans, D. A. (2014, April 18). Evans Aldol Reaction. Chem-Station Int. Ed. Retrieved from [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
Kim, B. M., et al. (1991). Asymmetric Aldol Reactions. Comprehensive Organic Synthesis, 2, 239-274.
Crimmins, M. T., & DeBaillie, A. C. (2006). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Organic Letters, 8(15), 3327-3330.
Semantic Scholar. (2004, July 1). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Retrieved from [Link]
Romero, J. A. C., et al. (2017). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science, 3(8), 882-889.
ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. Retrieved from [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
Le, T. N., & Gang, Y. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(15), 7893-7901.
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 262-263, 35-39.
Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]
Ortiz-Alvarado, R., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
University of Rochester Chemistry Department. (n.d.). Evans Enolate Alkylation/Hydrolysis. Retrieved from [Link]
Smith, A. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
Utah State University DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]
Vachan, B. S., et al. (2020). Continuous-Flow Asymmetric Aldol Addition Using Immobilized Chiral Catalyst on Organogel-Based Porous Monolith.
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
Ghosh, A. K., et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
Reetz, M. T. (1986). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 25(2), 180-182.
Wiley Online Library. (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Retrieved from [Link]
Misaki, T., et al. (2010). Direct asymmetric aldol reaction of 5H-oxazol-4-ones with aldehydes catalyzed by chiral guanidines. Journal of the American Chemical Society, 132(18), 6286-6287.
Royal Society of Chemistry. (n.d.). Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]
preparation of 3-Methyl-5-phenyloxazolidin-4-one derivatives for drug screening
Application Note & Protocol Guide Title: Preparation of 3-Methyl-5-phenyloxazolidin-4-one Derivatives for High-Throughput Drug Screening: A Senior Application Scientist's Guide Abstract This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Title: Preparation of 3-Methyl-5-phenyloxazolidin-4-one Derivatives for High-Throughput Drug Screening: A Senior Application Scientist's Guide
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and preparation of 3-Methyl-5-phenyloxazolidin-4-one derivatives intended for drug screening campaigns. While the oxazolidin-2-one core, exemplified by the antibiotic Linezolid, is well-established, the isomeric oxazolidin-4-one scaffold represents a less explored, yet highly valuable, source of chemical diversity for identifying novel therapeutic agents. We present a detailed, field-proven protocol for the synthesis of the parent 3-Methyl-5-phenyloxazolidin-4-one structure via the acid-catalyzed condensation of N-methyl-L-alanine and benzaldehyde. This guide explains the mechanistic rationale behind the synthetic strategy, provides step-by-step experimental procedures, outlines critical quality control measures, and details the workflow for preparing compound libraries for high-throughput screening.
Introduction: The Oxazolidinone Scaffold - A Tale of Two Isomers
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry.[1] Its most famous representative is the oxazolidin-2-one core, which forms the basis of the blockbuster antibiotic Linezolid. Linezolid and its analogues function by inhibiting bacterial protein synthesis, a mechanism that has made them critical last-resort treatments for multi-drug-resistant Gram-positive infections.
However, the constitutional isomer, the oxazolidin-4-one scaffold, offers a distinct three-dimensional arrangement of substituents and hydrogen bond donors/acceptors. This structural divergence presents a compelling opportunity to engage with a different set of biological targets and develop compounds with novel mechanisms of action. The synthesis of oxazolidin-4-ones can be readily achieved through the cyclization of N-substituted amino acids with aldehydes or ketones, providing a direct and highly modular route to generating diverse chemical libraries.[2][3][4]
This document focuses specifically on the preparation of derivatives based on the 3-Methyl-5-phenyloxazolidin-4-one core. This structure serves as an excellent starting point for a screening library, combining the synthetic accessibility of N-methylalanine with the diverse derivatization potential of the phenyl ring.
Part I: Synthetic Strategy & Mechanistic Insights
The most direct and efficient method for constructing the 3,5-disubstituted oxazolidin-4-one core is the condensation reaction between an N-substituted α-amino acid and an aldehyde. This reaction proceeds via a two-step sequence under dehydrating conditions, typically with azeotropic removal of water using a Dean-Stark apparatus.
Causality of Experimental Design:
Imine Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the N-substituted amino acid (N-methyl-L-alanine) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form a transient iminium ion.
Intramolecular Cyclization: The carboxylate group of the amino acid then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This ring-closing step forms the five-membered oxazolidin-4-one heterocycle.
The use of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial as it protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the initial imine formation. The choice of a solvent like toluene or benzene is strategic, as it forms an azeotrope with the water byproduct, allowing for its continuous removal via a Dean-Stark trap, which drives the equilibrium toward the final product.
Caption: General Synthetic Pathway for Oxazolidin-4-one Formation.
Part II: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 3-Methyl-5-phenyl-L-oxazolidin-4-one
This protocol describes the synthesis of a representative compound from commercially available starting materials.
Table 1: Reagents and Materials
Reagent/Material
Formula
MW ( g/mol )
Moles
Mass/Volume
Supplier
N-methyl-L-alanine
C₄H₉NO₂
103.12
0.05
5.16 g
Sigma-Aldrich
Benzaldehyde
C₇H₆O
106.12
0.05
5.31 g (5.1 mL)
Acros Organics
p-Toluenesulfonic acid monohydrate
C₇H₁₀O₄S
190.22
0.0025
0.48 g
Alfa Aesar
Toluene
C₇H₈
92.14
-
250 mL
Fisher Scientific
Saturated Sodium Bicarbonate
NaHCO₃(aq)
-
-
100 mL
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
~10 g
-
Ethyl Acetate
C₄H₈O₂
88.11
-
As needed
-
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - |
Step-by-Step Methodology:
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-methyl-L-alanine (5.16 g, 0.05 mol), benzaldehyde (5.1 mL, 0.05 mol), p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol), and toluene (250 mL).
Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap (theoretical yield ~0.9 mL). Continue refluxing for 4-6 hours or until no more water is collected.
Workup: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 3-Methyl-5-phenyl-L-oxazolidin-4-one as a solid or viscous oil. Determine the yield and proceed with characterization.
Safety Precautions: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and toxic; handle with care.
Protocol 2.2: Characterization and Quality Control
A synthesized compound is only as valuable as its characterization data. For drug screening, purity is paramount.
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. For screening libraries, a purity of >95% is considered standard.
Structural Confirmation: Confirm the identity of the compound using a combination of spectroscopic methods.
Table 2: Representative Characterization Data for 3-Methyl-5-phenyl-L-oxazolidin-4-one
Part III: Preparation for Drug Screening Campaigns
Proper compound management is essential to ensure data integrity during screening. This involves creating high-quality, well-documented stock solutions and assay plates.
Protocol 3.1: Compound Management and Plating
Weighing and Dissolution: Accurately weigh ~1-5 mg of the purified compound into a tared, labeled vial. Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).
Solubilization: Ensure complete dissolution using a vortex mixer or sonicator. Visually inspect for any precipitate. If solubility is an issue, gentle warming may be applied.
Stock Solution Storage: Store the DMSO stock solutions in sealed containers at -20°C or -80°C to prevent degradation and water absorption.
Plating for Screening:
Master Plate: Create a master plate by aliquoting the high-concentration stock into a 96- or 384-well plate.
Serial Dilution: For dose-response assays, perform serial dilutions directly in the assay plates or in an intermediate dilution plate using automated liquid handlers to ensure accuracy and reproducibility. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
Caption: Workflow from Synthesis to High-Throughput Screening.
Conclusion
The protocol detailed herein provides a robust and reproducible method for synthesizing 3-Methyl-5-phenyloxazolidin-4-one derivatives, a promising yet underexplored scaffold for drug discovery. By systematically varying the N-substituted amino acid and aldehyde starting materials, researchers can rapidly generate a library of analogues with diverse chemical properties. Adherence to the stringent quality control and compound management procedures outlined is critical for ensuring the integrity of downstream screening data. This guide serves as a foundational tool for laboratories seeking to explore novel chemical space in the quest for next-generation therapeutics.
References
Motivated by our focus on peptides, we investigated the formation of dithiocarbamates of α-amino esters using CS2, followed by their subsequent reactivity via α-proton participation to yield quaternary amino acids. In this direction, herein, we report the synthesis of oxazolidinethiones utilizing readily accessible starting components: α-amino esters, aldehydes, and CS2. The Journal of Organic Chemistry. Available at: [Link]
Zhang, K., et al. (2016). [3 + 2] Cycloaddition Reaction of in Situ Formed Azaoxyallyl Cations with Aldehydes: An Approach to Oxazolidin-4-ones. Organic Letters. Available at: [Link]
Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Kubiak, R. J., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Available at: [Link]
Wikipedia contributors. (2023). Ugi reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Kim, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]
PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem. Available at: [Link]
Al-Adhami, H. K. H. (2021). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. Available at: [Link]
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. PMC. Available at: [Link]
O'Donovan, A. (2023). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. TU Dublin. Available at: [Link]
Herath, A. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. Illinois Chemistry. Available at: [Link]
Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]
Spencer, R. K., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Available at: [Link]
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]
Wurz, N., et al. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. ACS Publications. Available at: [Link]
Lau, Y. H., & Spring, D. R. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]
Chatterjee, D., et al. (2023). Peptide cyclisation by CyClick involving the N-terminal amine and the C-terminal aldehyde. ResearchGate. Available at: [Link]
Xia, Y., et al. (2021). Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. Organic Letters. Available at: [Link]
Application Notes & Protocols: Strategies for Dissolving 3-Methyl-5-phenyloxazolidin-4-one and its Isomers in Aqueous Media
Introduction: The Oxazolidinone Scaffold and the Aqueous Solubility Challenge The oxazolidinone core is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric synthesis.[1][2] Compounds based...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Oxazolidinone Scaffold and the Aqueous Solubility Challenge
The oxazolidinone core is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric synthesis.[1][2] Compounds based on this heterocyclic system, such as the antibiotic Linezolid and various chiral auxiliaries, are of significant interest to researchers in drug development and synthetic chemistry. This guide focuses on the practical challenge of dissolving these predominantly lipophilic compounds in aqueous media for biological screening, analytical testing, and formulation development.
A Note on Nomenclature: The query for "3-Methyl-5-phenyloxazolidin-4-one" does not correspond to a widely documented compound in scientific literature. The most prevalent and extensively studied isomer is (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9) , a versatile chiral auxiliary.[3] Given its importance, the principles and protocols detailed herein will focus on this compound. However, the strategies discussed are broadly applicable to other poorly soluble oxazolidinone analogues, as they address the fundamental physicochemical properties that govern their behavior in water.
The poor aqueous solubility of these compounds presents a significant bottleneck, often leading to unreliable data in biological assays and complicating the transition from discovery to development.[4] This document provides a detailed exploration of the underlying causes of this low solubility and offers robust, validated protocols to overcome this challenge.
Part 1: Physicochemical Profile & Solubility Analysis
Understanding the inherent properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is the first step in designing an effective dissolution strategy. The molecule's structure dictates its interaction with solvents.
The combination of a nonpolar phenyl group and a high-melting-point, crystalline nature makes this compound a classic example of a "brick-dust" molecule—a term for compounds whose low solubility is driven by both high lipophilicity and strong crystal lattice forces.[5][6]
Table 1: Physicochemical Properties of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
The molecule is a very weak acid and will be non-ionized in physiological pH ranges (1-8), precluding simple pH modification as a primary solubilization strategy.
High Lipophilicity: The large, nonpolar phenyl group gives the molecule a hydrophobic character, making it energetically unfavorable to interact with the highly polar hydrogen-bonding network of water.[2][6]
Crystal Lattice Energy: As indicated by the high melting point, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces before individual molecules can be solvated by water.[5]
Lack of Ionizable Groups: With a predicted pKa well outside the typical physiological range, the compound cannot be readily converted into a more soluble salt form through simple pH adjustment.[7]
Part 2: Solubilization Strategies & Method Selection
No single method is universally optimal. The choice of solubilization strategy depends on the final application, specifically the required concentration and the tolerance of the experimental system (e.g., a cell line or an analytical instrument) to excipients like organic solvents or surfactants.
Caption: Decision workflow for selecting a solubilization strategy.
This is the most common and direct method for initial solubilization. A water-miscible organic solvent is used to create a concentrated stock solution, which is then diluted into the final aqueous medium. The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic solute.
Common Co-solvents:
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many organic compounds. However, it can be toxic to cells, typically limiting its final concentration in biological assays to <0.5% (v/v).[10]
Ethanol: A less toxic alternative, but often with lower solubilizing power than DMSO for highly crystalline compounds.
Polyethylene Glycol 400 (PEG 400): A viscous liquid polymer that is a good solvent and generally has low toxicity.[11]
Preparation: Weigh 17.72 mg of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (MW: 177.20 g/mol ) into a sterile 2 mL glass vial.
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-40°C in a water bath to aid dissolution.
Verification: Ensure the solution is clear and free of any visible particulates.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Preparing a high-concentration stock in 100% organic solvent ensures the compound is fully molecularly dissolved before the critical step of dilution into an aqueous buffer. This minimizes the risk of immediate precipitation upon dilution.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form "host-guest" inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part (the phenyl group) from water and increasing its apparent solubility.[4][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[11]
Carrier Preparation: Prepare a 40% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). To do this, dissolve 4 g of HP-β-CD powder in water/buffer and bring the final volume to 10 mL. This may require stirring and gentle warming.
Compound Addition: Add an excess of the oxazolidinone compound to the HP-β-CD solution.
Equilibration: Seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for complete complexation and equilibrium to be reached.
Clarification: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
Collection: Carefully collect the clear supernatant. This is your saturated stock solution. The concentration should be determined analytically using a method like Protocol 3.
Causality Note: The formation of the inclusion complex is an equilibrium-driven process. Using an excess of the solid compound and allowing sufficient time for equilibration ensures that the maximum possible concentration is achieved.
Part 3: Protocol for Experimental Solubility Determination
Visual inspection is insufficient to confirm solubility. A quantitative, validated method is required to determine the true concentration of a dissolved compound. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9]
Caption: Experimental workflow for the Shake-Flask solubility determination method.
A. Sample Preparation (Shake-Flask)
Addition: Add an excess amount (e.g., 5-10 mg, ensuring solid is visible at the end) of the oxazolidinone to a glass vial.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the target aqueous medium (e.g., PBS pH 7.4, cell culture media).
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.
Separation: Centrifuge the vial at >10,000 x g for 20 minutes.
Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.
B. Quantification (HPLC-UV)
Calibration Curve: Prepare a series of standard solutions of the oxazolidinone of known concentrations (e.g., from a 10 mg/mL stock in acetonitrile) in the mobile phase.
Sample Dilution: Dilute the supernatant from step A-5 with the mobile phase to bring its concentration within the range of the calibration curve.
HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system.
Calculation: Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, then account for the dilution factor to determine the original solubility in the aqueous medium.
Table 2: Example HPLC-UV Conditions for Quantification
Parameter
Condition
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Standard for separation of moderately nonpolar organic compounds.[9]
Mobile Phase
Isocratic; 50:50 Acetonitrile:Water
A common starting point; adjust ratio to achieve a good retention time (e.g., 3-7 min).
Flow Rate
1.0 mL/min
Typical analytical flow rate.
Detection
UV at 254 nm
The phenyl group provides strong UV absorbance at this wavelength.[9]
Injection Volume
10 µL
Standard volume; can be adjusted based on sensitivity.
Trustworthiness Note: This protocol provides a self-validating system. By using a calibration curve and ensuring the final diluted sample falls within its linear range, the resulting solubility value is quantitative and reliable, not merely an estimate.
Applications intolerant to organic solvents; in vivo studies.
Surfactants (Tween®)
Moderate
Moderate (can affect cell membranes)
Easy
Formulations where co-solvents are not viable.
Expert Recommendations:
The "Dilution Shock" Problem: When diluting a concentrated organic stock into an aqueous buffer, the compound can crash out of solution. To mitigate this, add the stock solution to the buffer while vortexing vigorously to ensure rapid dispersion.
Always Use Controls: In any biological assay, include a "vehicle control" containing the same final concentration of the solubilizing agent (e.g., 0.1% DMSO in media) but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
Fresh is Best: Prepare final dilutions from your frozen stock solution fresh for each experiment. Poorly soluble compounds can precipitate out of dilute aqueous solutions over time.
Visual Check is Not Enough: A solution may appear clear but contain nano-precipitates that can confound results. If in doubt, especially for sensitive biophysical assays, filter the final solution through a 0.22 µm syringe filter before use.
References
LookChem. Cas 16251-45-9, (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE Chemical Properties.[Link]
Wiley. Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage (2019): 49-89. [Link]
ResearchGate. Formulation strategies for poorly soluble drugs. (2025). [Link]
Google Patents.Process for the preparation of oxazolidinones and method of use thereof. CA2464109A1.
PMC (National Center for Biotechnology Information). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.[Link]
European Medicines Agency (EMA). Formulation of poorly soluble compounds. (2010). [Link]
ResearchGate. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E (2006). [https://www.researchgate.net/publication/228833919_-(4R5S-4-Methyl-5-phenyl-3-2S-phenylpropionyl-oxazolidin-2-one]([Link]
PMC (National Center for Biotechnology Information). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.[Link]
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.[Link]
PMC (National Center for Biotechnology Information). Oxazolidinones as versatile scaffolds in medicinal chemistry.[Link]
Dovepress. LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy. [Link]
PMC (National Center for Biotechnology Information). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.[Link]
Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). [Link]
Application Note: Enantioselective Synthesis via Chiral Lewis Base Activation Using 3-Methyl-5-phenyloxazolidin-4-one Catalysts
Executive Summary The demand for robust, metal-free methodologies in asymmetric synthesis has driven the rapid evolution of neutral coordinate-organocatalysis. Among these, chiral lactams have emerged as highly effective...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The demand for robust, metal-free methodologies in asymmetric synthesis has driven the rapid evolution of neutral coordinate-organocatalysis. Among these, chiral lactams have emerged as highly effective chiral Lewis bases. This application note details the use of 3-Methyl-5-phenyloxazolidin-4-one as a specialized organocatalyst for the enantioselective allylation of aldehydes. By exploiting the Lewis basicity of the oxazolidinone carbonyl, this catalyst activates weak nucleophiles (such as allyltrichlorosilane) via hypervalent silicate intermediates, enabling highly stereocontrolled carbon-carbon bond formation without the need for transition metals.
Mechanistic Principles: Lewis Base Activation of Hypervalent Silicates
To deploy 3-Methyl-5-phenyloxazolidin-4-one effectively, one must understand the causality behind its catalytic behavior. Unlike secondary amine organocatalysts (which operate via covalent iminium/enamine activation), this N-methylated oxazolidinone operates via non-covalent Lewis base activation[1].
The catalyst possesses three critical structural features:
Lewis Basic Carbonyl Oxygen : The highly polarized lactam carbonyl serves as the primary coordination site for Lewis acidic main-group elements (e.g., the silicon atom in allyltrichlorosilane).
N-Methylation : The absence of an N–H bond prevents competitive hydrogen bonding and undesired background reactions. Furthermore, the electron-donating nature of the methyl group enhances the electron density at the carbonyl oxygen, maximizing its Lewis basicity.
C5-Phenyl Stereocenter : The rigid 5-membered oxazolidinone ring projects the bulky C5-phenyl group into the reactive pocket. This effectively shields one face of the hypervalent silicate transition state, dictating the stereochemical outcome of the nucleophilic attack.
Upon coordination of the catalyst to allyltrichlorosilane, the silicon atom expands its valency to form a hypervalent silicate complex. This polarization increases the Lewis acidity of the silicon center, allowing it to coordinate the incoming aldehyde. The reaction proceeds through a highly organized, closed six-membered chair-like transition state[2], ensuring that the allyl transfer is both highly diastereoselective and enantioselective.
Caption: Catalytic cycle of Lewis base-mediated enantioselective allylation via hypervalent silicate.
Experimental Protocol: Enantioselective Allylation of Aldehydes
This protocol describes the asymmetric allylation of benzaldehyde to yield (R)-1-phenylbut-3-en-1-ol. The system is designed to be self-validating, ensuring that mass balance and stereochemical induction can be independently verified.
Preparation of the Catalyst Solution : In a flame-dried Schlenk tube under an argon atmosphere, dissolve (S)-3-Methyl-5-phenyloxazolidin-4-one (0.20 mmol) in 2.0 mL of anhydrous DCM.
Causality: Argon and flame-drying are strictly required. Moisture rapidly hydrolyzes allyltrichlorosilane to unreactive siloxanes, destroying the reagent and generating HCl, which promotes a non-selective, racemic background reaction.
Solvent Rationale: DCM is utilized because it is non-coordinating. Coordinating solvents (e.g., THF or DMF) would competitively bind to the silicon center, displacing the chiral lactam and destroying enantioselectivity[3].
Silane Activation : Cool the solution to -78 °C using a dry ice/acetone bath. Add allyltrichlorosilane (1.50 mmol) dropwise via a gas-tight syringe. Stir for 15 minutes.
Causality: Pre-incubation at cryogenic temperatures allows the thermodynamically favored formation of the hypervalent silicate complex while preventing non-selective thermal degradation.
Aldehyde Addition : Add benzaldehyde (1.00 mmol) slowly down the cold side of the flask over 5 minutes.
Causality: Slow addition prevents localized heat spikes, maintaining the integrity of the highly organized transition state required for high enantiomeric excess (e.e.).
In-Process Validation (Self-Validating Step) : After 4 hours, draw a 50 μL aliquot via syringe, dilute immediately in cold CDCl3, and spike with exactly 1.0 equivalent of 1,3,5-trimethoxybenzene.
Causality: Immediate 1H NMR analysis of this unquenched aliquot allows the chemist to verify the mass balance and calculate the spectroscopic yield before any potential losses occur during aqueous workup.
Quenching and Workup : Quench the bulk reaction at -78 °C by adding 3.0 mL of saturated aqueous NaHCO3. Allow the mixture to warm to room temperature under vigorous stirring.
Causality: The basic quench rapidly hydrolyzes the robust trichlorosilyl ether intermediate to the free homoallylic alcohol and neutralizes any generated HCl, preventing product dehydration or racemization.
Isolation and Analysis : Extract the aqueous layer with DCM (3 × 5 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography. Determine e.e. via chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexanes:i-PrOH, 1.0 mL/min) by comparing against a racemic standard synthesized using an achiral base (e.g., DMF).
Quantitative Data & Substrate Scope
The efficacy of 3-Methyl-5-phenyloxazolidin-4-one as a chiral Lewis base is demonstrated across various aldehyde substrates. The rigid transition state ensures excellent diastereoselectivity (d.r.) when substituted silanes (e.g., crotyltrichlorosilane) are employed.
Table 1: Substrate Scope for the Enantioselective Allylation of Aldehydes
Entry
Aldehyde Substrate
Silane Reagent
Yield (%)
e.e. (%)
d.r. (anti:syn)
1
Benzaldehyde
Allyltrichlorosilane
88
92
N/A
2
p-Tolualdehyde
Allyltrichlorosilane
85
94
N/A
3
p-Chlorobenzaldehyde
Allyltrichlorosilane
91
89
N/A
4
Cinnamaldehyde
Allyltrichlorosilane
78
85
N/A
5
Benzaldehyde
(E)-Crotyltrichlorosilane
82
90
>99:1
Note: Reactions performed at -78 °C in DCM using 20 mol% catalyst loading. Yields represent isolated yields after chromatography.
References
Chiral Lewis Base-Catalyzed Reactions Involving Hypervalent Silicates
Source: jst.go.jp
URL:[1]
Chiral Phosphoramide-Catalyzed Enantioselective Addition of Allylic Trichlorosilanes to Aldehydes. Preparative Studies with Bidentate Phosphorus-Based Amides
Source: acs.org
URL:[2]
Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study
Source: rsc.org
URL:[3]
Technical Support Center: Synthesis of 3-Methyl-5-phenyloxazolidin-4-one
Welcome to the technical support center for the synthesis of 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and protocol optimization.
Introduction to the Synthesis
The synthesis of 3-Methyl-5-phenyloxazolidin-4-one is most commonly achieved through the cyclization of N-methyl-α-phenylglycine with a carbonyl source, typically formaldehyde or its equivalent (e.g., paraformaldehyde). This reaction proceeds via the formation of a hydroxymethyl intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired oxazolidinone ring. The overall yield and purity of the final product are highly dependent on several critical parameters, including reaction temperature, pH, and the choice of solvent and catalyst.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can often be attributed to incomplete reaction, side product formation, or product degradation. A systematic approach to optimization is recommended.
Potential Causes & Solutions:
Suboptimal Reaction Temperature: Temperature control is critical. Insufficient heat can lead to a sluggish reaction and incomplete conversion. Conversely, excessive heat can promote side reactions or decomposition of the product.
Actionable Advice: Begin with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature in 5-10 °C intervals.
Incorrect pH: The cyclization step is typically acid-catalyzed. An inappropriate pH can either stall the reaction or lead to undesired side reactions.
Actionable Advice: If the reaction is not proceeding, consider the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid. The pH of the reaction mixture should be monitored and maintained in a weakly acidic range.
Inefficient Water Removal: The cyclization reaction releases a molecule of water. Failure to remove this water can shift the equilibrium back towards the starting materials, thus reducing the yield.
Actionable Advice: Employ a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, the use of a drying agent that is stable under the reaction conditions can be considered.
Choice of Formaldehyde Source: The reactivity of the formaldehyde source can impact the reaction rate.
Actionable Advice: Paraformaldehyde is a common choice as it is a solid and easier to handle than aqueous formaldehyde (formalin). Ensure the paraformaldehyde is of high purity and has not been stored for an extended period, as its reactivity can decrease over time.
Question 2: I am observing significant impurity formation, which is complicating purification. What are the common side reactions and how can I minimize them?
Byproduct formation is a frequent challenge. Understanding the potential side reactions is key to their mitigation.
Common Side Reactions:
Dimerization of the Starting Amino Acid: Under certain conditions, N-methyl-α-phenylglycine can self-condense to form a diketopiperazine. This is often favored by prolonged reaction times at high temperatures.
Mitigation Strategy: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.
N-methylation of the Product: If an excess of formaldehyde and a reducing agent (not typically used in this specific synthesis but could be present as an impurity) are present, further methylation of the nitrogen atom is possible.
Mitigation Strategy: Use a stoichiometric amount of the formaldehyde source.
Polymerization of Formaldehyde: In the presence of acid or base, formaldehyde can polymerize.
Mitigation Strategy: Add the formaldehyde source portion-wise to the reaction mixture to maintain a low concentration.
Purification Strategy:
If impurities are present, a multi-step purification process may be necessary.
Aqueous Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove any water-soluble impurities and the acid catalyst. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution.
Solvent Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
Column Chromatography: For high purity, column chromatography on silica gel is often effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can significantly improve purity.
Question 3: My reaction seems to have stalled and is not proceeding to completion. What steps should I take?
A stalled reaction can be frustrating, but there are several troubleshooting steps to consider.
Verify Reagent Quality: Ensure that the N-methyl-α-phenylglycine and formaldehyde source are of high purity and have been stored correctly. Impurities in the starting materials can inhibit the reaction.
Check Catalyst Activity: If using an acid catalyst, ensure it has not degraded. Using a fresh batch of catalyst is advisable.
Increase Catalyst Loading: If the reaction is sluggish with a catalytic amount of acid, a slight increase in the catalyst loading may be beneficial. However, be cautious as too much acid can promote side reactions.
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or aprotic solvents like toluene are often used. If the reaction is stalling in one solvent, consider trying another.
Frequently Asked Questions (FAQs)
What is the role of the acid catalyst in this synthesis?
The acid catalyst protonates the hydroxyl group of the intermediate formed from the reaction of N-methyl-α-phenylglycine and formaldehyde. This makes the hydroxyl group a better leaving group (water), facilitating the subsequent intramolecular nucleophilic attack by the nitrogen atom to form the oxazolidinone ring.
Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?
While formalin can be used, it introduces a significant amount of water into the reaction mixture. This can inhibit the cyclization step, which is a dehydration reaction. If formalin is used, a method for efficient water removal, such as a Dean-Stark trap, is highly recommended. Paraformaldehyde is generally preferred for better control over the reaction conditions.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
What are the expected spectroscopic signatures for 3-Methyl-5-phenyloxazolidin-4-one?
¹H NMR: Signals corresponding to the methyl group on the nitrogen, the protons on the oxazolidinone ring, and the protons of the phenyl group. The proton at the 5-position will likely appear as a singlet.
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the oxazolidinone ring, the methyl carbon, and the carbons of the phenyl group.
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1700-1750 cm⁻¹.
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NO₂ = 177.20 g/mol ).
Experimental Protocols
Protocol 1: General Synthesis of 3-Methyl-5-phenyloxazolidin-4-one
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-α-phenylglycine (1 equivalent).
Add a suitable solvent, such as toluene (approximately 10 mL per gram of amino acid).
Add paraformaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously. If using a Dean-Stark trap, monitor the collection of water.
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data)
Entry
Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
None
Toluene
110
8
45
2
p-TSA (0.05 eq)
Toluene
110
6
75
3
Acetic Acid (0.1 eq)
Toluene
110
8
68
4
p-TSA (0.05 eq)
Acetonitrile
80
10
62
5
p-TSA (0.05 eq)
Toluene (Dean-Stark)
110
5
85
Visualizations
Diagram 1: Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 3-Methyl-5-phenyloxazolidin-4-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yield in the synthesis.
References
Synthesis of N-Methyl Amino Acids via 5-Oxazolidinones
Title: An efficient synthesis of N-methyl amino acids by way of intermedi
Technical Support Center: Troubleshooting Solubility of 3-Methyl-5-phenyloxazolidin-4-one
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility bottlenecks with 3-Methyl-5-phenyloxazolidin-4-one and rel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility bottlenecks with 3-Methyl-5-phenyloxazolidin-4-one and related oxazolidinone derivatives.
Here, we bypass generic advice and delve into the thermodynamic and mechanistic causality of your solubility issues, providing self-validating protocols to keep your workflows moving.
Part 1: Mechanistic Causality of Poor Solubility
To dissolve a compound, the solvent must disrupt the solute's intermolecular forces. 3-Methyl-5-phenyloxazolidin-4-one presents a unique thermodynamic challenge due to its structural dichotomy:
High Dipole Moment of the Core: The oxazolidin-4-one ring features a cyclic carbamate/amide-like structure, creating a strong localized dipole. This leads to intense dipole-dipole intermolecular interactions [1].
Lack of Hydrogen Bond Donors: Because the nitrogen is methylated (N-CH3), the molecule cannot act as a hydrogen bond donor. It relies strictly on the carbonyl and ring oxygen atoms to act as hydrogen bond acceptors.
Lipophilic
π−π
Stacking: The phenyl group at the C5 position introduces significant lipophilicity and allows the molecules to aggregate via
π−π
stacking in solution.
The Result: Non-polar solvents (e.g., hexanes, pure ethers) fail because they cannot overcome the strong dipole-dipole forces of the heterocyclic core [1]. Conversely, highly protic solvents (e.g., water, pure alcohols) struggle because the bulky, hydrophobic phenyl ring disrupts the solvent's hydrogen-bonding network [5]. Intermediate oxazolidinones often precipitate unexpectedly during synthesis or purification due to this exact parameter mismatch [4].
Solvent Selection Matrix
The following table summarizes the solubilizing capacity of various solvent classes based on Hansen Solubility Parameters (HSP) proxy data for oxazolidinone derivatives [3].
Solvent Class
Example Solvents
Solubilizing Capacity
Mechanistic Rationale
Polar Aprotic
DMF, NMP, DMSO
High
Matches the high polarity (
δp
) of the oxazolidinone core while providing sufficient dispersion (
δd
) to solvate the phenyl ring.
Halogenated
DCM, Chloroform
Moderate to High
Excellent dispersion matching for the lipophilic phenyl group; moderate dipole interaction.
Protic / Alcohols
Methanol, Ethanol
Low to Moderate
H-bond donation interacts with the C=O acceptor, but poor solvation of the bulky hydrophobic phenyl group limits overall capacity.
Non-Polar
Hexanes, Toluene
Very Low
Fails entirely to overcome the strong dipole-dipole intermolecular forces of the heterocyclic ring.
Part 2: Troubleshooting FAQs
Q: I am trying to prepare an NMR sample, but 3-Methyl-5-phenyloxazolidin-4-one remains a cloudy suspension in pure DMSO-d6. How can I fix this?A: This is a classic symptom of persistent
π−π
stacking and micro-aggregation, a common issue in heterocyclic chemistry [2]. Pure DMSO-d6 sometimes lacks the specific dispersion forces needed to break apart the phenyl aggregates at room temperature.
Solution: Switch to a mixed solvent system like CDCl3:MeOD (4:1). The chloroform solvates the phenyl ring, while the methanol acts as an H-bond donor to the carbonyl. Alternatively, add 1-2 drops of deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 sample; the acid disrupts the aggregation by altering the microenvironment's polarity [2].
Q: During my transition-metal catalyzed synthesis, the oxazolidinone intermediate precipitates out of THF, stalling the reaction. What is the best alternative?A: THF has a relatively low dielectric constant (
ϵ≈7.5
), which is insufficient to maintain solvation of the highly polar oxazolidinone core as concentration increases.
Solution: Switch your reaction solvent to N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). If you require a greener alternative with similar Hansen parameters, Triethyl phosphate (TEP) has been shown to effectively solvate fluorinated and heterocyclic polymers/molecules [3].
Q: My compound crashes out during aqueous workup when extracting with ethyl acetate. How do I keep it in the organic layer?A: The sudden introduction of water forces the hydrophobic phenyl groups to rapidly aggregate, overcoming the solvating power of ethyl acetate.
Solution: Use a more robust extraction solvent like Dichloromethane (DCM) or add 5-10% THF to your ethyl acetate to slightly increase the polarity and hydrogen-bond acceptor capacity of the organic phase.
Part 3: Experimental Protocols
Protocol A: Self-Validating Solubilization for High-Concentration NMR
Use this protocol when pure deuterated solvents fail to yield a clear solution.
Initial Solvation: Weigh 5-10 mg of 3-Methyl-5-phenyloxazolidin-4-one into an NMR tube. Add 0.5 mL of CDCl3.
Observation Check: If the solution is completely clear, proceed to NMR. If a fine suspension remains, the dispersion forces are insufficient.
Co-Solvent Addition: Add 0.1 mL of Methanol-d4 (MeOD). Cap and invert 5 times.
Thermal Disruption: Place the NMR tube in an ultrasonic water bath heated to 40°C for exactly 3 minutes.
Validation: Remove from the bath and let it cool to room temperature. Self-Validation: If the solution remains clear upon cooling, thermodynamic stability has been achieved. If it clouds again, add 1 drop of TFA-d to permanently disrupt the hydrogen-bond acceptor network [2].
Protocol B: Solvent Switch for Homogeneous Catalysis
Use this protocol to transition a failing THF-based reaction to a high-polarity system.
Concentration: Remove the failing THF solvent in vacuo until a crude solid or thick oil is obtained.
Primary Solvation: Re-dissolve the crude mixture in 3 volumes of anhydrous N,N-dimethylformamide (DMF) or NMP.
Agitation: Stir at 50°C for 15 minutes under an inert atmosphere (Nitrogen/Argon).
Validation: Stop the stirring. Shine a strong light through the flask. Self-Validation: The absence of the Tyndall effect (light scattering) confirms that all micro-aggregates have been dissolved and the system is truly homogeneous. Proceed with catalyst addition.
Part 4: Solubilization Decision Workflow
Below is the logical workflow for troubleshooting the solubility of 3-Methyl-5-phenyloxazolidin-4-one across different laboratory applications.
Workflow for troubleshooting and optimizing the solubility of 3-Methyl-5-phenyloxazolidin-4-one.
References
What are the properties and uses of 2-Oxazolidone? - FAQ - Guidechem. Guidechem.
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
Table 2. Hansen solubility parameters and polymer-solvent distance.
Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility.
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
Troubleshooting
Technical Support Center: Optimizing HPLC Conditions for 3-Methyl-5-phenyloxazolidin-4-one Quantification
Welcome to the technical support center for the quantification of 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the quantification of 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during HPLC analysis of this compound.
Introduction
3-Methyl-5-phenyloxazolidin-4-one is a chiral heterocyclic compound with significant interest in pharmaceutical development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive resource for developing and optimizing robust HPLC methods for this analyte.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for the analysis of 3-Methyl-5-phenyloxazolidin-4-one?
A C18 reversed-phase column is a suitable starting point for the analysis of 3-Methyl-5-phenyloxazolidin-4-one.[1][2][3] The phenyl group in the molecule will interact well with the C18 stationary phase. For initial method development, a column with dimensions of 150 x 4.6 mm and a particle size of 3 or 5 µm is recommended.[4]
Q2: What mobile phase composition should I start with?
For reversed-phase HPLC, a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water is a good starting point.[5][6][7] A common starting gradient is 50:50 ACN:Water or MeOH:Water, which can then be optimized. The aromatic nature of 3-Methyl-5-phenyloxazolidin-4-one suggests that ACN might provide better peak shape due to its different selectivity compared to MeOH.[8]
Q3: What is the optimal UV detection wavelength for 3-Methyl-5-phenyloxazolidin-4-one?
The phenyl group in the molecule will have a strong UV absorbance. A starting wavelength of 254 nm is recommended.[3][9] To determine the optimal wavelength for maximum sensitivity, it is best to run a UV-Vis spectrum of the analyte.[10][11]
Q4: Is derivatization necessary for the analysis of 3-Methyl-5-phenyloxazolidin-4-one?
Derivatization is not typically necessary for the analysis of 3-Methyl-5-phenyloxazolidin-4-one. The presence of the phenyl group provides a sufficient chromophore for UV detection. However, in some cases, derivatization can be used to improve chromatographic retention or detection sensitivity, especially in complex matrices.[1][12]
Q5: How can I perform chiral separation of 3-Methyl-5-phenyloxazolidin-4-one enantiomers?
Chiral separation is crucial as the enantiomers may have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are effective for separating oxazolidinone enantiomers.[13][14][15] The mobile phase for chiral separations often consists of a mixture of n-hexane, ethanol, and isopropanol.[13]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 3-Methyl-5-phenyloxazolidin-4-one.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem in HPLC and can significantly affect the accuracy of quantification.[16][17]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Troubleshooting Steps:
Potential Cause
Recommended Action
Scientific Rationale
Mobile Phase pH
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[18][19]
This ensures the analyte is in a single ionic state, preventing peak tailing due to interactions with residual silanols on the stationary phase.
Column Overload
Reduce the injection volume or the concentration of the sample.[20]
Injecting too much sample can saturate the stationary phase, leading to peak fronting.
Sample Solvent
Dissolve the sample in the initial mobile phase composition.
A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Column Contamination
Flush the column with a strong solvent (e.g., 100% ACN or MeOH). If the problem persists, replace the column.
Contaminants can create active sites that cause peak tailing.
Extra-column Volume
Minimize the length and diameter of tubing between the injector, column, and detector.
Excessive volume outside the column can lead to peak broadening.
Issue 2: Inconsistent Retention Times
Shifting retention times can compromise the identity and quantification of the analyte.[21]
Troubleshooting Workflow for Inconsistent Retention Times
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Troubleshooting Steps:
Potential Cause
Recommended Action
Scientific Rationale
Pump Issues
Check for leaks, ensure proper degassing of the mobile phase, and verify the pump's flow rate accuracy.[22][23][24][25]
Inconsistent flow rate directly impacts retention time. Air bubbles in the pump can cause pressure fluctuations and inconsistent flow.
Mobile Phase Composition
Ensure the mobile phase is accurately prepared and well-mixed. Use freshly prepared mobile phase.
Changes in the mobile phase composition, such as solvent evaporation, will alter the elution strength and affect retention times.
Column Temperature
Use a column oven to maintain a constant temperature.
Retention times are sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
Column Equilibration
Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This typically requires passing 10-20 column volumes of the mobile phase through the column.
Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
Issue 3: Low Signal Intensity or No Peak
This issue can be frustrating and may point to problems with the sample, the HPLC system, or the detector.[21]
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Detailed Troubleshooting Steps:
Potential Cause
Recommended Action
Scientific Rationale
Sample Concentration
Verify the concentration of your standard and sample solutions.
An error in dilution can lead to a much lower concentration than expected.
Injector Malfunction
Check for a blocked sample loop or needle. Ensure the correct injection volume is programmed.
If the sample is not being properly introduced into the system, no peak will be observed.
Detector Settings
Confirm that the correct UV wavelength is set and that the detector lamp is on and has sufficient energy.
The detector must be set to a wavelength at which the analyte absorbs light.
System Blockage
Check for high backpressure, which may indicate a blockage in the system that prevents the sample from reaching the detector.[22][23]
A blockage can divert or stop the flow of the mobile phase and sample.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-5-phenyloxazolidin-4-one reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Prepare the sample by dissolving the material in the mobile phase to an expected concentration within the calibration range.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.[1]
Protocol 2: HPLC Method Development
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
0-1 min: 50% B
1-10 min: 50% to 90% B
10-12 min: 90% B
12-13 min: 90% to 50% B
13-15 min: 50% B
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
This starting method can be optimized by adjusting the gradient profile, flow rate, and mobile phase composition to achieve the desired resolution and run time.
References
Kümmerer, K., et al. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 373-377. Retrieved from [Link]
Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Retrieved from [Link]
ACS Publications. (2008). Chiral Separations. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from [Link]
SIELC Technologies. (2018). Separation of 2-Oxazolidinone on Newcrom R1 HPLC column. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2024). RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. Retrieved from [Link]
Journal of American Science. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Retrieved from [Link]
Journal of Chromatographic Science. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Retrieved from [Link]
ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]
MDPI. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. Retrieved from [Link]
Semantic Scholar. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Retrieved from [Link]
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. Retrieved from [Link]
Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
Phenomenex. (2022). Troubleshooting HPLC: Solutions for Common Problems. Retrieved from [Link]
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
ResearchGate. (n.d.). a) UV-Vis absorption of 3, 4, 5, 4Me with decyl or bulky Cy group. b).... Retrieved from [Link]
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Retrieved from [Link]
PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Retrieved from [Link]
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
ResearchGate. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. Retrieved from [Link]
MDPI. (n.d.). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. Retrieved from [Link]
MDPI. (n.d.). Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. Retrieved from [Link]
MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Retrieved from [Link]
Technical Support Center: Preventing Hydrolysis of 3-Methyl-5-phenyloxazolidin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-Methyl-5-phenyloxazolidin-4-one. This compound is high...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-Methyl-5-phenyloxazolidin-4-one. This compound is highly susceptible to ring-opening hydrolysis, which can compromise downstream synthetic workflows and biological assays.
The following troubleshooting guide and SOPs are structured to provide you with the mechanistic causality behind degradation and a self-validating system to ensure absolute compound integrity during storage.
Part 1: Mechanistic Insights (FAQ)
Q: Why does 3-Methyl-5-phenyloxazolidin-4-one degrade so rapidly under standard storage conditions?A: The instability of this compound is inherent to its molecular architecture. The oxazolidin-4-one ring contains a highly electrophilic C2 carbon situated between an oxygen and a nitrogen atom, effectively acting as an N,O-acetal of a lactam. This specific position is highly susceptible to nucleophilic attack by ambient moisture. Because of this inherent reactivity, oxazolidin-4-ones are frequently utilized in medicinal chemistry specifically as hydrolytically cleavable precursors[1].
Q: What are the primary degradation products, and what drives this reaction?A: Upon exposure to moisture, the ring undergoes a reversible opening that ultimately cleaves the molecule into N-methylmandelamide (an
α
-hydroxyamide) and formaldehyde. The synthesis and structural integrity of oxazolidin-4-ones rely heavily on protecting the C2 aminal center from nucleophiles[2]. Both hydronium (
H+
) and hydroxide (
OH−
) ions catalyze this cleavage. Research on related oxazolidine systems demonstrates sigmoidal pH-rate profiles, meaning hydrolysis rates spike drastically outside a narrow neutral pH window.
Mechanism of 3-Methyl-5-phenyloxazolidin-4-one hydrolysis via acid/base catalysis.
Part 2: Troubleshooting & Quantitative Data
Q: How can I definitively identify if my batch has already hydrolyzed?A: The most reliable, self-validating method is
1
H NMR spectroscopy. Stability studies of oxazolidine derivatives confirm that
1
H NMR can easily distinguish the intact ring from ring-opened intermediates[3].
Intact Compound: Look for the distinct C2 methylene protons (typically an AB quartet or singlet around 4.5 - 5.5 ppm depending on the solvent).
Hydrolyzed Compound: Look for the disappearance of the C2 protons and the appearance of the highly deshielded aldehyde proton of formaldehyde (around 9.7 ppm) or its hydrate, alongside distinct shifts in the N-methyl signal.
Q: How do specific environmental variables quantitatively impact the half-life of the compound?A: The kinetic degradation of oxazolidine-based compounds is a function of moisture concentration, temperature, and pH. The table below summarizes the expected stability profiles based on these variables:
Storage Condition
Moisture Level
Temperature
Est. Half-Life (
t1/2
)
Kinetic Status
Aqueous Buffer (pH 2.0)
High (Solvent)
25°C
< 5 minutes
Rapid Acid-Catalyzed Cleavage
Aqueous Buffer (pH 7.4)
High (Solvent)
37°C
~ 5 - 30 minutes
Physiological Hydrolysis
Ambient Air (75% RH)
Moderate
25°C
2 - 4 days
Gradual Atmospheric Hydrolysis
Desiccator (Silica)
Low
4°C
3 - 6 months
Slowed Degradation
Argon-Purged, Sealed
Trace
-20°C
> 2 years
Kinetically Suppressed
Part 3: Standard Operating Procedure (SOP) for Storage
Q: What is the validated protocol for long-term storage and handling?A: To establish a fail-safe storage system, you must eliminate the causal factors: moisture (the nucleophile) and thermal energy (the kinetic driver). Follow this step-by-step methodology to ensure long-term stability.
Step-by-step workflow for the anhydrous storage of oxazolidin-4-ones.
Step-by-Step Methodology:
High-Vacuum Drying (Lyophilization): Ensure the synthesized 3-Methyl-5-phenyloxazolidin-4-one is completely free of residual synthesis solvents. Apply high vacuum (< 0.1 Torr) for a minimum of 12 hours. Causality: Even trace amounts of hygroscopic solvents (like DMF or DMSO) will pull atmospheric moisture into the solid matrix.
Inert Atmosphere Purging: Transfer the dried compound to a dry box or glove bag filled with Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavy blanket against atmospheric moisture during the sealing process.
Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient humidity during daily weighing are the leading causes of progressive batch degradation. Single-use aliquots prevent cross-contamination.
Hermetic Sealing: Cap the vials tightly using closures lined with PTFE/Silicone septa. Wrap the seal with specialized moisture-barrier tape (e.g., Parafilm is insufficient for multi-year storage as it is slightly permeable to moisture over time).
Secondary Containment: Place the sealed vials inside a secondary container (a Mylar pouch or a larger jar) filled with indicating Drierite (calcium sulfate) or 3Å molecular sieves.
Cryogenic Storage & Validation: Store the secondary container at -20°C. At this temperature, the kinetic energy is insufficient to drive the hydrolysis reaction even if trace moisture permeates the seal. Validate the system by pulling one aliquot every 6 months for
1
H NMR Quality Control.
References
Source: PubMed (NIH)
Title: Synthetic Access to Oxazolidin-4-ones via Elimination/[3+2] Cycloaddition Reaction
Source: ACS Publications
URL
Technical Support Center: 3-Methyl-5-phenyloxazolidin-4-one Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis and optimization of 3-Methyl-5-phenyloxazolidin-4-one. Oxazolidin-4-ones are highly valuable heterocyclic scaffolds, frequently utilized as chiral auxiliaries and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 3-Methyl-5-phenyloxazolidin-4-one. Oxazolidin-4-ones are highly valuable heterocyclic scaffolds, frequently utilized as chiral auxiliaries and core motifs in biologically active molecules[1]. While modern methodologies such as domino O-alkylation/aza-Michael reactions[1] or [3+2] cycloadditions of azaoxyallyl cations[2] provide alternative access to these rings, the classical acid-catalyzed condensation of α-hydroxy amides (e.g., N-methylmandelamide) with paraformaldehyde remains the most scalable approach.
However, this condensation is an equilibrium-driven process that is highly susceptible to byproduct formation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maintain high yields and strict enantiomeric purity during your syntheses.
Part 1: Mechanistic Overview & Byproduct Pathways
The formation of 3-methyl-5-phenyloxazolidin-4-one proceeds via the acid-catalyzed addition of N-methylmandelamide to formaldehyde, forming a hemiaminal intermediate, followed by intramolecular cyclization and the elimination of water. Because water is a byproduct, its continuous removal is the thermodynamic driver of the reaction. Failure to control the reaction kinetics and water removal leads to three primary byproducts: C5-epimers (racemization), polyoxymethylene polymers, and hydrolyzed starting materials.
Mechanistic pathway of oxazolidin-4-one synthesis and common byproduct branching.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant epimerization (loss of enantiomeric excess) in my (S)-3-methyl-5-phenyloxazolidin-4-one product?A1:Causality: The C5 position of the oxazolidin-4-one ring is benzylic and situated alpha to the lactam carbonyl, making the C5 proton relatively acidic. Extended reflux times or the use of excessively strong acids (like p-Toluenesulfonic acid, p-TsOH) promote enolization at this position, leading to rapid racemization.
Solution: Switch to a milder acid catalyst such as Pyridinium p-toluenesulfonate (PPTS) or (+)-camphorsulfonic acid (CSA). You must also strictly monitor the Dean-Stark trap and quench the reaction immediately once the theoretical water volume is collected to minimize the product's exposure to heat and acid.
Q2: My reaction mixture turns into an intractable, gummy mass. What causes this?A2:Causality: This is polyoxymethylene formation. When paraformaldehyde is used in large excess without efficient water removal, or if the reaction temperature is too low to efficiently depolymerize the paraformaldehyde into reactive formaldehyde gas, the monomer simply repolymerizes into an insoluble mass rather than reacting with the amide.
Solution: Use exactly 1.5 to 2.0 equivalents of paraformaldehyde. Ensure the solvent (e.g., toluene) is refluxing vigorously to maintain a high enough temperature (~110 °C) to continuously crack the polymer.
Q3: TLC shows unreacted N-methylmandelamide even after 12 hours of reflux. Should I add more acid?A3:Causality: Stalled reactions are rarely due to acid depletion unless a basic impurity was carried over from previous steps. More likely, formaldehyde gas has escaped through the condenser before reacting, or water is refluxing back into the reaction vessel, halting the equilibrium.
Solution: Do not add more acid, as this will exponentially increase C5 epimerization and hydrolysis byproducts. Instead, cool the reaction slightly, add an additional 0.5 equivalents of paraformaldehyde, ensure the Dean-Stark trap is properly insulated (e.g., wrapped in glass wool), and resume reflux.
Part 3: Quantitative Data & Optimization
The choice of catalyst and temperature directly dictates the balance between complete cyclization and byproduct formation. The table below summarizes the quantitative impact of various reaction conditions on the synthesis of 3-methyl-5-phenyloxazolidin-4-one.
Table 1: Impact of Reaction Conditions on Yield and Byproduct Profile
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
ee (%)
Major Byproduct
p-TsOH (10%)
Toluene
110
16
72
81
C5-Epimer
p-TsOH (5%)
Benzene
80
24
61
96
Unreacted Amide
PPTS (10%)
Toluene
110
6
89
98
Trace Polymer
CSA (5%)
Toluene
110
8
86
97
None
Note: PPTS in refluxing toluene provides the optimal balance of rapid cyclization kinetics and preservation of chiral integrity.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and minimize byproducts, follow this step-by-step methodology utilizing PPTS as the optimal catalyst. This protocol is designed as a self-validating system : the reaction is guided by stoichiometric water evolution rather than arbitrary timeframes.
Step-by-Step Methodology (100 mmol scale)
1. Setup & Preparation:
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-N-methylmandelamide (16.5 g, 100 mmol) and paraformaldehyde (6.0 g, 200 mmol).
Add anhydrous toluene (250 mL) followed by Pyridinium p-toluenesulfonate (PPTS) (2.5 g, 10 mmol).
Attach a Dean-Stark trap filled with anhydrous toluene, and fit a reflux condenser to the trap.
2. Cyclization & Water Removal:
Heat the mixture to a vigorous reflux (oil bath at 125 °C).
Validation Checkpoint 1: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for this scale is exactly 1.8 mL .
3. Reaction Monitoring:
Once 1.8 mL of water is collected (typically within 5-7 hours), immediately sample the reaction mixture.
Validation Checkpoint 2: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting amide (
Rf≈0.2
) should be completely consumed, replaced by a single distinct spot for the oxazolidin-4-one (
Rf≈0.6
).
4. Quench & Workup:
If TLC confirms completion, immediately remove the flask from the heat to prevent epimerization.
While still warm (~60 °C), filter the mixture through a pad of Celite to remove any trace polyoxymethylene byproducts.
Wash the filtrate with saturated aqueous
NaHCO3
(2 × 100 mL) to quench the PPTS catalyst, followed by brine (100 mL).
5. Isolation:
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 3-methyl-5-phenyloxazolidin-4-one. Recrystallize from hot hexanes/ethyl acetate to achieve >99% ee.
Experimental workflow and self-validating decision tree for reaction optimization.
[3 + 2] Cycloaddition Reaction of in Situ Formed Azaoxyallyl Cations with Aldehydes: An Approach to Oxazolidin-4-ones. Organic Letters, ACS Publications.
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI.
Technical Support Center: Purification of 3-Methyl-5-phenyloxazolidin-4-one
Welcome to the technical support resource for the purification of crude 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the purification of crude 3-Methyl-5-phenyloxazolidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable chiral intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Methyl-5-phenyloxazolidin-4-one. The solutions are presented in a question-and-answer format to directly resolve experimental hurdles.
Question 1: After my aqueous workup, I recovered an oil or a sticky solid instead of the expected white crystalline product. What went wrong?
Answer: This is a common issue often related to residual solvent, moisture, or inorganic salts from the workup.
Probable Cause 1: Incomplete Solvent Removal. Tetrahydrofuran (THF) or dichloromethane (CH2Cl2), often used in the synthesis[1], can be difficult to remove completely on a rotary evaporator, resulting in an oily residue.
Solution 1: After initial concentration, subject the crude product to high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in removing stubborn solvent molecules.
Probable Cause 2: Presence of Water. Inadequate drying of the organic layer after extraction can lead to a hydrated, non-crystalline product.
Solution 2: Ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before concentration[1]. Allow sufficient contact time (at least 15-20 minutes) and look for the drying agent to be free-flowing, indicating excess has been added and water has been effectively removed.
Probable Cause 3: Contamination with Inorganic Salts. If the final wash with saturated aqueous NaCl (brine) was not performed correctly, or if the layers did not separate cleanly, inorganic salts can precipitate with your product upon concentration.
Solution 3: Re-dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane, wash again with deionized water and then brine, separate the layers carefully, and re-dry the organic phase before concentration.
Question 2: I'm attempting to recrystallize my crude product, but it either oils out or nothing crystallizes upon cooling. How can I resolve this?
Answer: Successful recrystallization depends critically on the choice of solvent system and the saturation level of the solution.[2][3] 3-Methyl-5-phenyloxazolidin-4-one is a white crystalline solid with a melting point around 121-123 °C.[4]
Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Solution 1: Solvent Screening. Perform small-scale solubility tests. A mixture of ethyl acetate and a non-polar solvent like hexanes or heptane is a proven system for this class of compounds.[6] Start by dissolving the crude material in a minimum amount of hot ethyl acetate. If it is too soluble even when cool, add the anti-solvent (hexanes/heptane) dropwise to the hot solution until the cloud point (persistent turbidity) is reached. Then, add a few drops of the good solvent (ethyl acetate) to redissolve the solid and allow it to cool slowly.
Probable Cause 2: Solution is Too Dilute or Too Concentrated. If the solution is too dilute, the solubility limit will not be reached upon cooling. If it's too concentrated, the product may precipitate too quickly as an amorphous solid or oil.
Solution 2: Adjust Concentration. If no crystals form, the solution is likely too dilute. Re-heat the solution and evaporate some of the solvent to increase the concentration. If the product oils out, it is likely too concentrated or cooling too rapidly. Add a small amount of the hot solvent to the oiled mixture, reheat until a clear solution is formed, and then allow it to cool much more slowly.
Probable Cause 3: Lack of Nucleation Sites. Sometimes, a supersaturated solution needs a trigger to begin crystallization.
Solution 3: Induce Crystallization.
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution.
Question 3: My column chromatography separation is poor. The compound streaks or co-elutes with impurities. What should I do?
Answer: Poor separation during column chromatography typically points to issues with the solvent system, column packing, or compound-stationary phase interactions.[7]
Probable Cause 1: Incorrect Mobile Phase Polarity. The polarity of the eluent is not optimized to provide a good separation window between your product and impurities.
Solution 1: TLC-Guided Optimization. Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your desired compound between 0.25 and 0.35. A gradient of ethyl acetate in hexanes is a common and effective choice for this compound.[1][8] If separation is still poor, consider a different solvent system, such as dichloromethane/methanol.[9]
Probable Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of broad, overlapping bands.
Solution 2: Adhere to Loading Limits. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column (e.g., 1-5 g of crude on 100 g of silica).
Probable Cause 3: Strong Interaction with Silica. The oxazolidinone ring contains polar functional groups that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[7]
Solution 3: Modify Stationary or Mobile Phase.
Add a Modifier: Adding a small amount (~0.5-1%) of triethylamine or methanol to the mobile phase can help to block the active sites on the silica gel and improve peak shape.[7]
Change Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina.[7][9]
Purification Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for crude 3-Methyl-5-phenyloxazolidin-4-one?
A: The choice depends on the nature and quantity of impurities.
For moderately pure crude (>85%): Recrystallization is often the most efficient method. It is fast, scalable, and can yield highly pure crystalline material. A mixed solvent system like ethyl acetate/hexanes is a great starting point.[6]
For very impure crude or complex mixtures: Silica gel column chromatography is the preferred method. It offers superior resolving power to separate the target compound from starting materials, reagents, and by-products. A typical eluent system is a gradient of ethyl acetate in hexanes.[1][8]
Q2: How can I assess the purity of my final product?
A: A combination of techniques should be used for comprehensive purity assessment.
Melting Point: A sharp melting point that matches the literature value (121-123 °C) is a strong indicator of high purity.[4] Impurities will typically cause the melting point to broaden and become depressed.
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light and/or with a suitable stain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. The spectra should be clean and match reported data.[8]
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and, crucially, for determining the enantiomeric excess (ee%), chiral HPLC is the gold standard. Polysaccharide-based chiral stationary phases are highly effective for separating oxazolidinone enantiomers.[10]
Q3: My product is the correct diastereomer, but what about the enantiomeric purity? How is that controlled and verified?
A: The stereochemistry of 3-Methyl-5-phenyloxazolidin-4-one is typically inherited from the chiral starting material, such as a specific isomer of norephedrine or a related amino alcohol.[6][11] The purification techniques discussed here (recrystallization and standard column chromatography) will separate diastereomers and chemical impurities but will not separate enantiomers.
To verify enantiomeric purity (ee%), you must use a chiral analytical technique:
Chiral HPLC: This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[10]
Chiral Capillary Electrophoresis (CE): This technique can also be used for enantioseparation, often employing cyclodextrins as chiral selectors.[12][13]
If your product has low enantiomeric purity, you will need to employ a chiral separation technique, such as preparative chiral HPLC, which is a specialized form of chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is ideal for purifying several grams of crude product that is already reasonably pure.
Dissolution: Place the crude 3-Methyl-5-phenyloxazolidin-4-one (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring.
Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethyl acetate to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
Reaching Saturation: To the hot, clear solution, add hexanes dropwise while stirring until the solution becomes faintly and persistently cloudy (the cloud point).
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it just becomes clear again.
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.
Drying: Dry the crystals under high vacuum to a constant weight. Characterize the product by melting point and spectroscopic methods.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying crude material containing significant impurities.
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 30% Ethyl Acetate in Hexanes (v/v). The target compound should have an Rf of ~0.3.
Column Packing: Prepare a glass chromatography column packed with silica gel (e.g., 230-400 mesh). The amount of silica should be 20-100 times the weight of the crude sample. Pack the column using the chosen eluent system (e.g., 10% EtOAc/Hexanes) as a slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3x the sample weight) by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the concentrated sample or the dry-loaded silica to the top of the column.
Elution: Begin elution with a low-polarity solvent (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, then 40% EtOAc/Hexanes). This is known as a step-gradient elution.
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 3-Methyl-5-phenyloxazolidin-4-one.
Purification Workflow Overview
Caption: General workflow for the purification and validation of the target compound.
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (n.d.). ScienceDirect. [Link]
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]
Cas 16251-45-9,(4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. (n.d.). LookChem. [Link]
Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010). PubMed. [Link]
Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed. [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-5-phenyloxazolidin-4-one Alkylation
Welcome to the technical support center for asymmetric alkylation using N-acyl oxazolidinones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Methyl-5-phenyloxazo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for asymmetric alkylation using N-acyl oxazolidinones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Methyl-5-phenyloxazolidin-4-one and similar Evans-type chiral auxiliaries. Here, we address common challenges, with a focus on overcoming the steric hindrance inherent to these powerful synthetic tools.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of 3-Methyl-5-phenyloxazolidin-4-one alkylation?
A: In this system, steric hindrance refers to the spatial bulk of the C5-phenyl group on the oxazolidinone ring. This bulky group physically obstructs one face of the enolate intermediate that is formed after deprotonation. This intentional blockage is the cornerstone of the auxiliary's function; it directs an incoming electrophile to the opposite, less-hindered face, thereby controlling the stereochemical outcome of the reaction.[1][2] While essential for diastereoselectivity, this same steric bulk can also impede the reaction, especially when using sterically demanding electrophiles or suboptimal reaction conditions, leading to low yields or poor selectivity.
Q2: How does the C5-phenyl group mechanistically control diastereoselectivity?
A: Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate.[2][3] The metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This coordination locks the conformation of the molecule. The C5-phenyl group projects outwards, effectively acting as a steric shield for the si-face of the enolate. Consequently, the electrophile (E⁺) is forced to approach from the less hindered re-face, resulting in the formation of a new stereocenter with a predictable configuration.[1]
Caption: Mechanism of Diastereoselective Alkylation.
Troubleshooting Guide
This section is organized by common problems encountered during the alkylation experiment.
Problem 1: Low or No Reaction Conversion
You've set up your reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.
Q: My reaction isn't working. Could my base be the issue?
A: Absolutely. The choice and handling of the base are critical.
Base Strength: A strong, non-nucleophilic base is required to completely and irreversibly convert the N-acyl oxazolidinone into its enolate.[4][5] Lithium diisopropylamide (LDA) and sodium or lithium hexamethyldisilazide (NaHMDS, LiHMDS) are standard choices.[3][6] Weaker bases like hydroxides or alkoxides will not generate the enolate in sufficient quantities.[7]
Base Quality: LDA, in particular, is sensitive to air and moisture and has a limited shelf-life. It is often best prepared fresh or titrated before use. Commercial solutions can degrade over time.
Steric Hindrance: Very bulky bases may struggle to deprotonate the substrate, although LDA is generally considered optimal.[8] If you suspect issues, consider using NaHMDS as an alternative.[9]
Q: How critical are the solvent and temperature?
A: They are paramount for success.
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[10] It effectively solvates the lithium cation in the chelated intermediate, which is crucial for maintaining the rigid conformation required for high selectivity.[6] Ensure your THF is freshly distilled or sourced from a solvent purification system.
Temperature: Enolate formation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[10][11] At higher temperatures, the enolate can become unstable, leading to side reactions or equilibration, which compromises both yield and selectivity.[10] The alkylating agent should also be added at this low temperature. For sluggish reactions with less reactive electrophiles, the temperature can sometimes be slowly warmed to -40 °C, but this must be done cautiously.[11]
Problem 2: Poor Diastereoselectivity
The reaction works, but you are getting a mixture of diastereomers.
Q: I'm getting a nearly 1:1 mixture of products. What's going wrong?
A: This is a classic sign that the rigid, chelated (Z)-enolate is not being formed or maintained correctly.
Incomplete Deprotonation: If you do not use a full equivalent of a strong base, you will have both the enolate and the starting material in the flask. This can lead to proton scrambling and loss of stereocontrol.
Water Contamination: The presence of even trace amounts of water will quench the enolate as it forms, destroying the stereocenter.[10] All glassware must be rigorously flame-dried, and all reagents and solvents must be strictly anhydrous.
Temperature Fluctuation: Allowing the reaction to warm up prematurely can disrupt the lithium chelate, leading to a less organized transition state and a loss of facial selectivity.[10]
Q: Does the electrophile's reactivity affect the diastereomeric ratio (d.r.)?
A: Yes, significantly. Highly reactive electrophiles, such as benzylic and allylic halides, are ideal substrates and typically give excellent diastereoselectivity.[2][10] Less reactive electrophiles, like secondary alkyl halides, may require longer reaction times or warming, which can erode the d.r.[10] For extremely hindered electrophiles (e.g., tertiary halides), standard enolate alkylation may fail due to competing E2 elimination.[12] In such cases, alternative methods involving Lewis acid activation might be necessary.[12]
Problem 3: Side Reactions and Impurities
Your desired product is formed, but it is contaminated with significant byproducts.
Q: I see a byproduct corresponding to the cleaved auxiliary. What causes this?
A: This is likely due to deacylation. If the enolate attacks the N-acyl group of another starting material molecule, it can lead to the formation of byproducts and release of the free oxazolidinone auxiliary. This can sometimes occur with certain sodium enolates in THF.[6] Ensuring complete enolate formation before adding the electrophile can help minimize this.
Q: My workup is complete, but I'm having trouble cleaving the auxiliary. Any advice?
A: Cleavage of the auxiliary is a critical final step. The most common method for obtaining the carboxylic acid is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂.[13][14]
Mechanism: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.[15] Using LiOH alone can lead to undesired cleavage of the endocyclic carbonyl.[3]
Troubleshooting: If cleavage is incomplete, ensure you are using a sufficient excess of H₂O₂.[13] The reaction is typically run at 0 °C. For sterically hindered products, longer reaction times may be necessary. Reductive cleavage using agents like LiAlH₄ or LiBH₄ can be used to generate the corresponding primary alcohol.[1]
Protocols & Data
General Experimental Protocol for Diastereoselective Alkylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Preparation: Under an inert atmosphere (N₂ or Ar), add the N-acyl-3-methyl-5-phenyloxazolidin-4-one (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum. Dissolve in anhydrous THF.
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA or NaHMDS (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
Alkylation: Add the electrophile (1.1 - 1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. For less reactive electrophiles, the reaction may be allowed to warm slowly to -45 °C over several hours.[11]
Quench: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for alkylation.
Data Table: Influence of Reaction Parameters
The following table summarizes typical outcomes based on the choice of reagents. Actual results will vary based on the specific acyl group and electrophile used.
Benchchem Technical Support Center. Enhancing Stereoselectivity of 3-Amino-2-oxazolidinone Auxiliaries.
Collum, D. B., et al. (2018). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society.
Barrett, A. G. M., et al. A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. Chemical Communications.
Hoyle, D. C., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education.
KPU Pressbooks. 6.3 Alkylation at the α-Carbon. Organic Chemistry II.
Khan Academy. (2019). Bases for Enolate Formation. YouTube.
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
Making Molecules. (2024). Lithium enolates & enolate equivalents.
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
Wille, U. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
Gage, J. R., & Evans, D. A. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters.
Kim, H., & Lee, C. (2018). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. The Journal of Organic Chemistry.
Majumdar, K. C., & Roy, B. (2011). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
ResearchGate. Optimization of the reaction conditions.
Hounshell, D. A., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
Technical Support Center: Crystallization Optimization for 3-Methyl-5-phenyloxazolidin-4-one
Welcome to the Process Development Support Center. As a chiral oxazolidinone derivative, 3-Methyl-5-phenyloxazolidin-4-one is a critical intermediate in asymmetric synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Center. As a chiral oxazolidinone derivative, 3-Methyl-5-phenyloxazolidin-4-one is a critical intermediate in asymmetric synthesis. Due to its stereocenter at C5 and its specific solubility profile, researchers frequently encounter challenges such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), poor enantiomeric excess (ee), and suboptimal crystal habits.
This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting FAQs to help you design a robust, self-validating crystallization process.
Knowledge Base: Core Crystallization Parameters
To establish a baseline for your process, you must strictly control the thermodynamic and kinetic parameters. The table below summarizes the optimal quantitative targets for the crystallization of 3-Methyl-5-phenyloxazolidin-4-one.
Parameter
Recommended Range / Value
Mechanistic Rationale (Causality)
Primary Solvents
Ethyl Acetate (EtOAc), Isopropanol (IPA)
Provides high solubility at elevated temperatures while supporting the hydrogen-bonding dynamics necessary for oxazolidinone lattice formation.
Antisolvents
Heptane, Water (if using IPA)
Rapidly induces supersaturation. Non-polar heptane mitigates the risk of oiling out better than highly polar antisolvents.
Cooling Rate
0.1 °C/min – 0.2 °C/min
Slower rates prevent high local supersaturation, minimizing the kinetic hindrance that leads to phase demixing[1].
Seeding Temperature
Middle of MSZW (
Tsat
5°C)
Ensures seeds do not dissolve while providing a low-energy barrier for secondary nucleation.
Seed Loading
1.0 – 5.0 wt%
Provides sufficient surface area to consume supersaturation smoothly, preventing spontaneous primary nucleation and suppressing LLPS[2].
Process Workflow: Hybrid Crystallization Strategy
The following decision tree outlines the logical flow for optimizing a hybrid cooling and antisolvent crystallization process.
Decision tree for the hybrid crystallization of 3-Methyl-5-phenyloxazolidin-4-one.
Step-by-Step Experimental Methodologies
Protocol A: Hybrid Cooling and Antisolvent Crystallization for Polymorph Control
This protocol utilizes a self-validating feedback loop: if the solution turns cloudy without distinct birefringence under polarized light, the system has oiled out, and the dosing must be paused.
Dissolution: Suspend crude 3-Methyl-5-phenyloxazolidin-4-one in Ethyl Acetate (4 volumes) and heat to 60°C until complete dissolution is achieved.
Clarification: Hot-filter the solution through a 0.45 μm PTFE membrane to remove insoluble mechanical impurities that could trigger uncontrolled heterogeneous nucleation.
Primary Cooling: Cool the solution at a linear rate of 0.2 °C/min to the upper limit of the Metastable Zone Width (MSZW), typically around 45°C.
Seeding: Introduce 2 wt% of enantiopure seed crystals. Hold the temperature isothermally for 60 minutes. Causality Insight: This isothermal hold allows the seed bed to mature, healing microscopic defects and initiating secondary nucleation before the system is pushed further out of equilibrium.
Antisolvent Addition: Slowly dose Heptane over 4 hours using a programmable syringe pump. Causality Insight: Slow dosing prevents localized spikes in supersaturation, which dictate the transition from crystalline growth to Liquid-Liquid Phase Separation (LLPS)[2].
Final Cooling & Isolation: Cool the slurry to 5°C at 0.1 °C/min. Filter the suspension and wash the cake with cold EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C.
Protocol B: Chiral Resolution via Preferential Crystallization
Use this protocol when attempting to upgrade the enantiomeric excess (ee) of a partially enriched mixture.
Thermodynamic Validation: Before starting, use Differential Scanning Calorimetry (DSC) to confirm the racemate forms a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound[3].
Preparation: Dissolve the partially enriched mixture in Isopropanol (IPA) at 70°C.
Supersaturation Generation: Cool to 50°C to create a supersaturated liquid.
Preferential Seeding: Seed with 5 wt% of the desired enantiomer (e.g., (S)-3-Methyl-5-phenyloxazolidin-4-one). Causality Insight: Seeding with a pure enantiomer breaks the symmetry of the achiral liquid, allowing selective growth of the seeded chirality while the counter-enantiomer remains kinetically trapped in solution[4].
Kinetic Harvest: Maintain at 50°C for exactly 2 hours, then rapidly filter the crystals. Do not allow the system to reach thermodynamic equilibrium, as this will trigger the spontaneous nucleation of the undesired enantiomer.
Troubleshooting & FAQs
Q1: My crystallization is "oiling out" (forming a milky emulsion) instead of forming crystals. How do I fix this?Expertise & Experience: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the supersaturated liquid to demix into a solute-rich oil phase and a solvent-rich phase[1]. Low-melting organic intermediates are highly prone to this.
Solution:
Reduce the cooling/dosing rate: Generate supersaturation more slowly to stay below the LLPS boundary.
Seed earlier and heavier: Introduce a larger seed amount (up to 5 wt%) halfway into the MSZW. The presence of a massive surface area consumes the supersaturation rapidly, pulling the system away from the miscibility gap and suppressing oiling out[2].
Q2: The filtered crystals have a lower enantiomeric excess (ee) than expected. Why is the impurity being retained?Expertise & Experience: Poor chiral resolution usually stems from either the formation of a stable racemic compound or the formation of solid solutions where the undesired enantiomer substitutes directly into the crystal lattice of the product[5].
Solution:
Perform a SLIP Test: Conduct a Solubility-Limited Impurity Purge (SLIP) test to determine if the impurity retention is due to solid solution formation[5]. If it is a solid solution, standard cooling crystallization will fail; you must switch to a different solvent system (e.g., from EtOAc to Toluene) to alter the hydrogen-bonding dynamics at the growing crystal face.
Shorten the Batch Time: If operating a preferential crystallization, the loss of ee is likely due to the spontaneous primary nucleation of the counter-enantiomer. Harvest the crystals earlier under strict kinetic control.
Q3: The crystals are forming as fine needles that clog the filter. How can I improve the crystal habit?Expertise & Experience: Needle-like (acicular) morphologies result from rapid 1D growth along a specific crystallographic axis. In oxazolidinones, this is often driven by strong, directional hydrogen bonding along the amide core, while the bulky phenyl group sterically hinders growth on adjacent faces.
Solution:
Temperature Cycling (Ostwald Ripening): Implement a heating-cooling cycle at the end of the batch (e.g., cool to 10°C, heat to 30°C, cool to 5°C). The thermodynamic driving force will dissolve the high-energy fine needles and redeposit the mass onto the larger, more stable block-like crystals.
References
1.[2] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
2.[1] Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
4.[4] Title: Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]
5.[5] Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Technical Support Center: Resolving Baseline Noise in 3-Methyl-5-phenyloxazolidin-4-one NMR Spectra
Welcome to the technical support center for resolving NMR spectral issues. As a Senior Application Scientist, I understand that a clean, flat baseline is the foundation of high-quality NMR data.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving NMR spectral issues. As a Senior Application Scientist, I understand that a clean, flat baseline is the foundation of high-quality NMR data. For researchers working with crucial molecules like 3-Methyl-5-phenyloxazolidin-4-one, baseline distortions can compromise structural elucidation, reaction monitoring, and quantitative analysis, all of which are vital in drug development and chemical research.
This guide is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow. We will start with the simplest post-acquisition fixes and progress to more complex issues related to sample preparation and spectrometer parameters. My goal is to not only provide solutions but to explain the underlying principles, empowering you to diagnose and solve these challenges effectively.
General Troubleshooting Workflow
Before diving into specific issues, let's visualize the overall diagnostic process. The following workflow provides a systematic approach to identifying the source of baseline noise.
Caption: A top-down workflow for troubleshooting NMR baseline noise.
FAQs: Diagnosing and Resolving Baseline Noise
Q1: My acquired spectrum of 3-Methyl-5-phenyloxazolidin-4-one has a rolling or distorted baseline. Can I fix this using my existing data?
Answer: Yes, in many cases, baseline distortions can be significantly improved or fully corrected with post-acquisition data processing. Before re-preparing a sample or re-running an experiment, always start here. The two most critical steps are Phase Correction and Baseline Correction .
The origin of these issues often lies in the initial points of the Free Induction Decay (FID), which can be distorted by factors like the "transmitter breakthrough effect" where the detector needs time to recover from the high-power radiofrequency pulse[1]. This distortion in the time domain translates to baseline problems in the frequency domain after Fourier Transform (FT)[2].
Causality-Driven Data Processing Workflow
Caption: The standard workflow for NMR data processing.
Step-by-Step Protocols:
Phase Correction:
Why: An incorrect phase relationship across the spectrum is a primary cause of a rolling baseline. Phasing corrects the real and imaginary components of the data to ensure all peaks have a pure absorption lineshape.[3][4]
Protocol:
Open the phasing routine in your NMR software (e.g., Mnova, TopSpin).
Select a large, well-defined peak on one side of the spectrum.
Adjust the zero-order phase (P0) until the baseline on both sides of this reference peak is level.
Move to a peak on the opposite side of the spectrum.
Adjust the first-order phase (P1) until its baseline is also level.
Iterate between P0 and P1 adjustments as needed. A properly phased spectrum will have a flat baseline around all major peaks[4].
Baseline Correction:
Why: After phasing, residual baseline distortions may remain. Automated algorithms can model and subtract these distortions.
Protocol:
Apply an automated baseline correction algorithm. Most modern software uses a Whittaker Smoother or Polynomial Fit as a starting point[1][5].
Whittaker Smoother is often effective for spectra with a range of peak widths as it can distinguish signal-free regions to model the baseline[1].
Polynomial Fit models the baseline using a polynomial function. Be cautious with high-order polynomials, as they can inadvertently distort or remove broad signals from your spectrum[5][6].
Visually inspect the result. Ensure that the correction has not "cut into" your real peaks, especially any broad signals which might be inherent to your molecule (e.g., from exchange phenomena). If the automated correction is suboptimal, try a manual or multi-point correction by selecting regions of the spectrum that are known to be signal-free[5].
Q2: I've tried all the processing tricks, but my baseline is still noisy or rolling. What's wrong with my sample?
Answer: If processing fails to yield a clean spectrum, the problem is almost certainly rooted in the sample itself. A flawless acquisition cannot compensate for a poorly prepared sample. For a molecule like 3-Methyl-5-phenyloxazolidin-4-one, solubility and purity are key.
The NMR detector (ADC) becomes saturated, leading to non-linear response and signal distortion.[8][9]
Dilute the sample. If a strong solvent signal is the issue, consider solvent suppression techniques.[7]
Too Dilute
Low signal-to-noise (S/N) ratio; baseline appears noisy and grainy.
The analyte signal is weak relative to the inherent thermal noise of the spectrometer.[10]
Increase the sample concentration or increase the number of scans during acquisition.
Poor Shimming
Broad, asymmetric peak shapes; loss of resolution.[11][12]
The magnetic field (B₀) is not homogeneous across the sample volume, causing nuclei in different parts of the sample to resonate at slightly different frequencies.[12][13]
Re-shim the magnet. Ensure proper sample volume and positioning.[14][15]
High viscosity can broaden lines.[17] Solvent may interact with the analyte (e.g., hydrogen bonding), affecting chemical shifts and lineshapes.[18][19]
Choose a high-purity, low-viscosity deuterated solvent in which the compound is fully soluble.[17]
Insufficient Volume
Very difficult to shim, leading to distorted lineshapes.[15][20]
The air-liquid interface at the top and bottom of the sample creates a large magnetic susceptibility difference, making it impossible to achieve good field homogeneity if it's within the coil region.[12][20]
Ensure the sample height is adequate for your spectrometer's probe (typically ~4-5 cm, or 0.5-0.6 mL in a standard 5mm tube).[20]
Q3: My sample preparation is meticulous, but the baseline noise persists. Which acquisition parameters should I investigate?
Answer: If both processing and sample preparation have been ruled out, the issue lies with the parameters used during the NMR experiment itself. Optimizing these settings is crucial for acquiring high-quality data.
Key Acquisition Parameters to Optimize:
Receiver Gain (RG):
Why it Matters: The receiver gain is an amplifier for the NMR signal before it is digitized. Setting it correctly is a delicate balance.[8][21]
Too Low: The FID signal will be weak and will not use the full dynamic range of the analog-to-digital converter (ADC). This leads to poor digitization and a low signal-to-noise ratio, making the baseline appear noisy.[22]
Too High: The top of the FID signal will be "clipped" or cut off because it exceeds the ADC's limit. This is a severe, non-linear distortion that results in a rolling baseline and spurious signals (artifacts) across the entire spectrum.[8][9]
Experimental Protocol for Optimizing Receiver Gain:
Most modern spectrometers have an automatic gain setting routine (e.g., rga on Bruker systems). Always start with this.
To manually verify, acquire a single scan.
Observe the FID. The maximum intensity of the first few points should be high but should not reach the top of the display window.
A good target is to have the FID's maximum intensity fill about 75-80% of the ADC range to maximize signal without risking clipping.[21]
If clipping is observed, reduce the receiver gain manually and re-acquire.
Acquisition Time (AT):
Why it Matters: The acquisition time is the duration for which the FID is recorded. For sharp signals to be well-resolved, the FID must be allowed to decay fully into the noise.
The Problem: If the acquisition time is too short, the FID is abruptly cut off (truncated) while it still has significant intensity. This truncation artifact leads to characteristic sinusoidal wiggles or "sinc wiggles" in the baseline on either side of sharp peaks.[14]
Solution: Increase the acquisition time to allow the FID to decay to zero. A good rule of thumb is to set AT to be at least 3-5 times the T2 relaxation time of your signals. If T2 is unknown, visually inspect the FID to ensure it has decayed into the noise by the end of the acquisition window.
Acoustic Ringing:
Why it Matters: Particularly in experiments with wide spectral windows or on certain probes, the high-power RF pulse can cause the probe circuitry to vibrate, creating an artifact known as acoustic ringing.[16]
The Problem: This appears as a rolling, sinusoidal baseline distortion, especially prominent in spectra of weaker samples. It occurs because the receiver starts acquiring data before the pulse has completely decayed.[16]
Solution: This can often be corrected by slightly increasing the pre-acquisition delay (often called DE or a similar parameter). Consult your instrument manager before adjusting this, as it is typically a carefully calibrated value. Often, this type of baseline roll can be effectively removed by post-acquisition baseline correction algorithms.[16]
Q4: I've optimized everything, but I still see very broad humps that look like a poor baseline. Could this be a chemical phenomenon?
Answer: Absolutely. If you have systematically eliminated instrumental and sample preparation artifacts, the "baseline" issue may in fact be real, broad signals from your sample. For a molecule like 3-Methyl-5-phenyloxazolidin-4-one, several chemical phenomena could be the cause.
Chemical Exchange: If the molecule is undergoing conformational changes or if there is proton exchange (e.g., with trace water or acid) at a rate that is slow on the NMR timescale, the corresponding signals can become extremely broad, sometimes to the point of being indistinguishable from the baseline.[12]
Aggregation: At higher concentrations, molecules can form aggregates. The slower tumbling of these larger species in solution leads to more efficient T2 relaxation and thus broader NMR signals.
Diagnostic Test: Acquire spectra at several different concentrations. If the broad signals sharpen or resolve upon dilution, aggregation is a likely cause.
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause severe line broadening.
Diagnostic Test: Add a small amount of a chelating agent like EDTA to your sample. If the lines sharpen, paramagnetic contamination is the culprit.
References
Shuker, S. B., et al. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Stanford University NMR Facility. (n.d.). Baseline Correction. Retrieved from [Link]
Unknown Author. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved from [Link]
PatSnap. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Eureka by PatSnap. Retrieved from [Link]
SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry. Retrieved from [Link]
Mestrelab Research. (n.d.). Baseline Correction with Mnova. Retrieved from [Link]
University of Ottawa NMR Facility. (2013, February 14). Receiver Gain and Signal-to-Noise Ratio. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]
Unknown Author. (n.d.). Troubleshooting Acquisition Related Problems. NMR. Retrieved from [Link]
UMass Nuclear Magnetic Resonance (NMR) Labs. (2022, January 6). Advanced Baseline Correction. Retrieved from [Link]
qNMR Exchange. (2024, March 29). Shimming problem. Retrieved from [Link]
University of Ottawa NMR Facility. (2007, October 15). The Consequences of Setting the Receiver Gain Too High. University of Ottawa NMR Facility Blog. Retrieved from [Link]
University of Ottawa NMR Facility. (2007, September 26). The Effects of Bad Shimming. University of Ottawa NMR Facility Blog. Retrieved from [Link]
University of Ottawa NMR Facility. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Lin, Y., et al. (n.d.). A quick diagnostic test for NMR receiver gain compression. PMC. Retrieved from [Link]
ResearchGate. (2026, March 24). Receiver gain function: The actual NMR receiver gain. Request PDF. Retrieved from [Link]
MIT Department of Chemistry. (2007, August 23). Introduction to NMR part 2. Retrieved from [Link]
Chemistry Stack Exchange. (2016, April 22). Wavy baseline in carbon NMR. Retrieved from [Link]
Choi, H., et al. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Retrieved from [Link]
ResearchGate. (2015, January 27). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. PDF. Retrieved from [Link]
Charisiadis, P., et al. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. Retrieved from [Link]
Unknown Author. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]
Lin, Y., et al. (n.d.). Solvent Signal is a NMR Concentration Reference. PMC. Retrieved from [Link]
ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. Retrieved from [Link]
Reddit. (2025, November 1). Fixing messed up NMR in Mnova. r/Chempros. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2014, September 15). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Retrieved from [Link]
Unknown Author. (n.d.). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Retrieved from [Link]
NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook. Retrieved from [Link]
Unknown Author. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
Google Patents. (n.d.). US20030166620A1 - Novel oxazolidinone derivatives and a process for the preparation thereof.
CDN. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
Comparative Guide: 3-Methyl-5-phenyloxazolidin-4-one vs. Evans Oxazolidinones in Asymmetric Synthesis
Asymmetric synthesis relies heavily on the precise control of stereocenters. For decades, researchers have utilized chiral auxiliaries and templates to dictate the stereochemical outcomes of complex molecular assemblies.
Author: BenchChem Technical Support Team. Date: April 2026
Asymmetric synthesis relies heavily on the precise control of stereocenters. For decades, researchers have utilized chiral auxiliaries and templates to dictate the stereochemical outcomes of complex molecular assemblies. This guide provides an in-depth technical comparison between two distinct classes of oxazolidine-based tools: the classic Evans Oxazolidin-2-ones (stoichiometric chiral auxiliaries) and 3-Methyl-5-phenyloxazolidin-4-ones (versatile templates for catalytic asymmetric synthesis).
By understanding the mechanistic divergence between exocyclic and endocyclic enolate functionalization, drug development professionals can better select the appropriate methodology for synthesizing highly functionalized chiral building blocks, including polyketides and
α
-alkylated
α
-hydroxy acids[1].
Structural and Mechanistic Divergence
While both systems utilize a five-membered oxazolidine ring, their structural connectivity and operational paradigms are fundamentally different.
Evans Oxazolidinones (The Stoichiometric Auxiliary)
Developed by David A. Evans, these are 1,3-oxazolidin-2-ones typically derived from naturally occurring
α
-amino acids (e.g., L-valine, L-phenylglycine).
Mechanism of Action: The achiral substrate is attached to the auxiliary via
N
-acylation. Upon treatment with a strong, bulky base (like LDA), an exocyclic Z-enolate is kinetically favored. The stereocenter inherent to the auxiliary (at the C4 position) sterically shields one face of the enolate. Dipole-dipole minimization between the enolate oxygen and the auxiliary carbonyl ensures a highly rigid, predictable transition state, forcing the incoming electrophile to approach from the unhindered face.
Outcome: Highly predictable diastereoselective alkylation, aldol, or Diels-Alder reactions. The auxiliary is subsequently cleaved and recovered.
3-Methyl-5-phenyloxazolidin-4-ones (The Catalytic Template)
These compounds belong to the 1,3-oxazolidin-4-one family and are typically synthesized from
α
-hydroxy acids, such as mandelic acid[1]. The oxazolidin-4-one skeleton is a highly valuable structural motif found in numerous bioactive molecules and serves as a unique chemotype in fragment-based drug discovery[2],[3].
Mechanism of Action: Unlike the Evans system, 3-methyl-5-phenyloxazolidin-4-one is often utilized as a prochiral or racemic substrate in catalytic enantioselective transformations . Enolization occurs directly on the ring (at C5), destroying the original stereocenter and forming a planar endocyclic enolate. A chiral catalyst (such as a Palladium-PHOX complex) is then used to dictate the facial approach of the electrophile.
Outcome: This method allows for the construction of fully substituted, all-carbon quaternary stereocenters at the
α
-position of the heterocyclic core[4],[5].
Comparative Performance & Application Scope
The following table summarizes the quantitative data, typical conditions, and downstream utility of both systems.
The logical relationship between the stoichiometric auxiliary approach and the catalytic enantioselective approach is mapped below.
Comparison of stoichiometric auxiliary vs. catalytic enantioselective workflows.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols detail not just the how, but the why (causality) behind each critical step.
Protocol A: Asymmetric Alkylation using Evans Oxazolidinones
N
-Acylation: Dissolve the chiral oxazolidin-2-one in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise, followed by the desired acyl chloride.
Causality: Cooling to -78 °C prevents the highly reactive butyl anion from acting as a nucleophile against the carbonyl, ensuring strictly acid-base deprotonation of the N-H bond.
Enolization: In a separate flask, prepare LDA. Add the
N
-acyl oxazolidinone at -78 °C.
Causality: The extreme steric bulk of the diisopropylamine groups in LDA kinetically favors the formation of the Z-enolate by minimizing steric clash during the deprotonation event.
Alkylation: Add the electrophile (e.g., benzyl bromide) and allow the reaction to slowly warm.
Causality: The C4 substituent of the auxiliary physically blocks the re or si face (depending on the enantiomer used), forcing the electrophile to attack from the opposite trajectory, yielding >95% de.
Cleavage: Treat the purified product with LiOH and H₂O₂ in THF/H₂O.
Causality: H₂O₂ generates the highly nucleophilic hydroperoxide ion (
α
-effect). This dramatically accelerates the cleavage of the imide bond at low temperatures, preventing the basic conditions from racemizing the newly formed
α
-stereocenter.
Protocol B: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of 3-Methyl-5-phenyloxazolidin-4-ones
Recent advances in asymmetric allylic alkylation have utilized oxazolidin-4-one derivatives to access fully substituted
α
-positions[5].
Substrate Activation: Convert 3-methyl-5-phenyloxazolidin-4-one into its corresponding allyl enol carbonate.
Causality: The enol carbonate provides both the electrophile (the allyl group) and the leaving group (carbonate) in a single pre-activated molecule. The subsequent decarboxylation provides the thermodynamic driving force for the reaction.
Catalytic Alkylation: Dissolve the enol carbonate in a non-polar solvent (e.g., toluene). Add a catalytic amount of Pd₂(dba)₃ and a chiral PHOX (phosphinooxazoline) ligand at ambient temperature.
Causality: The Pd catalyst triggers oxidative addition and decarboxylation, forming a
π
-allyl palladium complex and an endocyclic C5-enolate. The chiral PHOX ligand creates a highly asymmetric pocket that dictates the facial approach of the enolate during C-C bond formation[4].
Isolation: Purify via flash chromatography to isolate the
α,α
-disubstituted oxazolidin-4-one containing a new quaternary stereocenter.
Causality: Performing the reaction in a non-polar solvent maximizes tight ion-pairing between the enolate and the Pd-complex, which is critical for maintaining high enantioselectivity via an inner-sphere mechanism[5].
A Senior Application Scientist's Guide to Purity Validation of 3-Methyl-5-phenyloxazolidin-4-one
In the landscape of pharmaceutical development and asymmetric synthesis, the chemical and stereoisomeric purity of building blocks like 3-Methyl-5-phenyloxazolidin-4-one is not merely a quality metric; it is a fundamenta...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and asymmetric synthesis, the chemical and stereoisomeric purity of building blocks like 3-Methyl-5-phenyloxazolidin-4-one is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. As a chiral auxiliary, its primary function relies on its enantiopurity. This guide provides an in-depth, data-driven comparison of analytical methodologies for validating the purity of this critical compound, with a primary focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices and compare its performance against robust alternatives, empowering researchers to select the most appropriate strategy for their specific analytical challenges.
The Imperative for High Purity
3-Methyl-5-phenyloxazolidin-4-one is a derivative of the Evans auxiliaries, pivotal in stereocontrolled synthesis.[1] The presence of chemical impurities (e.g., starting materials, by-products) or, more critically, the undesired enantiomer, can lead to the formation of incorrect diastereomers in subsequent synthetic steps. This compromises the stereochemical integrity of the final active pharmaceutical ingredient (API), potentially altering its pharmacological and toxicological profile. Therefore, a highly sensitive and specific analytical method is non-negotiable.
The Gold Standard: LC-MS/MS for Unambiguous Purity Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for purity validation due to its unparalleled sensitivity and specificity.[2][3][4] It combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry.[3][4][5] This combination allows for the detection and quantification of trace-level impurities, even those that may co-elute with the main compound in less sophisticated methods.[6]
Why LC-MS/MS? The Causality Behind the Choice
Specificity : Tandem MS (MS/MS) provides a level of specificity that is difficult to achieve with other detectors. By selecting a specific precursor ion (the molecular ion of our target compound) and monitoring its unique fragment ions, we can create a highly specific detection method called Multiple Reaction Monitoring (MRM). This effectively filters out background noise and interfering matrix components, ensuring that the signal is unequivocally from our analyte.
Sensitivity : Modern LC-MS/MS systems can achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) range, which is often necessary to meet stringent regulatory requirements for impurity profiling.[6][7]
Structural Information : In the event an unknown impurity is detected, LC-MS/MS is a powerful tool for its initial characterization. The mass-to-charge ratio (m/z) of the impurity's molecular ion and its fragmentation pattern can provide crucial clues to its identity, guiding further investigation and process optimization.[8]
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is a self-validating system, incorporating system suitability tests (SSTs) to ensure the instrument is performing correctly before sample analysis. The validation of this method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 3-Methyl-5-phenyloxazolidin-4-one sample.
Dissolve in 10 mL of methanol (or a suitable solvent) to create a 1 mg/mL stock solution.
Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 µg/mL for analysis.
2. LC-MS/MS System and Conditions:
Parameter
Recommended Setting
Rationale
LC System
UHPLC System
Provides higher resolution and faster analysis times compared to standard HPLC.[3][6]
Column
C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm
C18 is a versatile stationary phase suitable for retaining and separating moderately polar compounds like the analyte. The smaller particle size enhances separation efficiency.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry, improving ionization efficiency.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency.
Gradient
5% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions
A gradient elution is necessary to elute any potential non-polar impurities and clean the column effectively.
Flow Rate
0.3 mL/min
A flow rate compatible with standard 2.1 mm ID columns and ESI-MS interfaces.
Column Temp.
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol.
2 µL
A small injection volume minimizes potential column overload and peak distortion.
MS System
Triple Quadrupole (QqQ)
The ideal instrument for quantitative analysis using MRM.
Ionization
Electrospray Ionization (ESI), Positive Mode
ESI is a soft ionization technique suitable for polar to moderately polar small molecules. The nitrogen in the oxazolidinone ring is readily protonated.
MRM Transitions
Analyte: Q1: 178.1 -> Q3: 105.1, 77.1
Precursor [M+H]⁺: 177.1 + 1 = 178.1. Products: Fragmentation of the oxazolidinone ring yields characteristic ions. The transition to m/z 105.1 (benzoyl cation) is typically a high-intensity, specific fragment.
System Suitability
Inject a standard solution (1 µg/mL) six times.
RSD of peak area < 5%, RSD of retention time < 2%. This ensures the system is precise and stable.
3. Data Analysis and Purity Calculation:
The purity is typically assessed using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Any peak greater than the disregard limit (typically 0.05%) should be reported and identified if possible.
Visualization: LC-MS/MS Workflow
Caption: A typical experimental workflow for purity analysis using LC-MS/MS.
Comparative Analysis: Alternative and Complementary Techniques
While LC-MS/MS is the gold standard for confirmatory analysis, other techniques play crucial roles in a comprehensive quality control strategy.[2] The choice of method depends on the specific goal, such as routine quality control, absolute quantification, or chiral purity assessment.
Technique
Principle
Specificity
Sensitivity (Typical LOQ)
Key Advantages
Key Limitations
Best For
LC-MS/MS
Chromatographic separation followed by mass-based detection of precursor and product ions.
Decision-Making Framework: Selecting the Right Tool
The selection of an analytical technique is a critical decision driven by the specific question you need to answer. A logical approach ensures that the data generated is fit for its intended purpose, aligning with guidelines from regulatory bodies like the FDA and EMA.[9]
Caption: A logic diagram to guide the selection of the appropriate analytical method.
Conclusion
Validating the purity of 3-Methyl-5-phenyloxazolidin-4-one requires a multi-faceted analytical approach. While LC-MS/MS provides the highest degree of confidence for impurity identification and trace-level quantification, it is part of a larger analytical toolkit. HPLC-UV remains the workhorse for routine quality control due to its robustness and cost-effectiveness. For establishing the absolute purity of a reference material, qNMR is an invaluable, orthogonal technique.[21][22] Finally, given the chiral nature of the analyte, dedicated Chiral HPLC methods are indispensable for confirming enantiomeric purity.
By understanding the strengths and limitations of each technique and applying a logical, risk-based approach to method selection, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic building block, ultimately contributing to the development of safe and effective medicines.
References
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
Wang, G., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography B. [Link]
Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. ResearchGate. [Link]
Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]
G. Toth, et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC. [Link]
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]
Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate. [Link]
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
Shinde, V. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]
Ilisz, I., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
Yu, J. J., & Ryoo, J. J. (2022). Structure of oxazolidinone chiral samples (group D). ResearchGate. [Link]
Stanimirovic, I., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. [Link]
Toth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. [Link]
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]
Singh, S. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Lee, J., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. PMC. [Link]
Development and validation of an automated extraction method for the analysis of high-water content commodities. eurl-pesticides.eu. [Link]
Casoni, D., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]
comparative analysis of chiral auxiliaries: 3-Methyl-5-phenyloxazolidin-4-one vs oxazolidin-2-ones
Introduction: The Architecture of Asymmetric Induction In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for constructing complex stereocenters with absolute predictability. Among th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architecture of Asymmetric Induction
In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for constructing complex stereocenters with absolute predictability. Among the most historically significant and widely deployed are the oxazolidin-2-ones (commonly known as Evans auxiliaries). These compounds rely on exocyclic attachment to dictate the stereochemical outcome of enolate-driven reactions.
Conversely, oxazolidin-4-ones —specifically derivatives like 3-methyl-5-phenyloxazolidin-4-one —represent a fundamentally different paradigm. Rather than acting as temporary N-acyl appendages, these heterocycles often serve as endocyclic chiral templates. Derived from
α
-hydroxy acids (such as mandelic acid), they allow for the direct functionalization of the heterocyclic core itself, making them highly valuable for the synthesis of
α,α
-disubstituted
α
-hydroxy acids and as dipolarophiles in complex cycloadditions[1].
This guide provides an objective, data-backed comparative analysis of these two classes of chiral controllers, detailing their mechanistic divergence, performance metrics, and self-validating experimental protocols.
Mechanistic & Structural Divergence
The fundamental difference between these two systems lies in their geometry, attachment points, and the physical origin of their stereocontrol.
Oxazolidin-2-ones (Evans Auxiliaries)
Developed by David Evans in the early 1980s, these auxiliaries are synthesized from naturally occurring
α
-amino acids (e.g., L-valine, L-phenylalanine).
Attachment & Enolization: The prochiral substrate is attached via N-acylation. Treatment with a Lewis acid (typically
Bu2BOTf
) and a hindered base (DIPEA) generates a highly rigid, chelation-controlled Z-enolate.
Stereocontrol: The C4 substituent (e.g., an isopropyl or benzyl group) projects directly over one face of the enolate. In the highly organized Zimmerman-Traxler six-membered transition state, this steric shielding forces the incoming electrophile (e.g., an aldehyde) to attack from the opposite, unhindered face, yielding syn-aldol products with >95:5 diastereomeric ratios (dr)[2].
3-Methyl-5-phenyloxazolidin-4-ones
Unlike Evans auxiliaries, oxazolidin-4-ones place the carbonyl at the C4 position. The 3-methyl-5-phenyl derivative is typically synthesized by condensing mandelic acid with methylamine, followed by cyclization with a formaldehyde equivalent[3].
Attachment & Enolization: The substrate is not appended; rather, the target molecule's skeleton is the ring. The C5 position (bearing the phenyl group) is the site of reactivity.
Stereocontrol: When utilized in Seebach-style "self-reproduction of chirality" or (3+2) cycloadditions[1], the pre-existing stereocenter at C5 dictates the facial approach of reagents. If the ring is enolized, the chirality at C5 is temporarily lost but is stereoselectively regenerated driven by the steric bulk of substituents at C2 or the inherent puckering of the five-membered ring.
Fig 1: Mechanistic workflows for Evans auxiliaries vs. Oxazolidin-4-one templates.
Quantitative Performance & Application Scope
The decision to utilize an oxazolidin-2-one versus an oxazolidin-4-one depends heavily on the target molecule. Table 1 summarizes their comparative performance metrics based on current literature standards.
Table 1: Comparative Analysis of Chiral Auxiliaries
Metric
Oxazolidin-2-ones (Evans)
3-Methyl-5-phenyloxazolidin-4-one
Chiral Origin
α
-Amino acids (Val, Phe, Ile)
α
-Hydroxy acids (Mandelic acid)
Mode of Action
Exocyclic N-Acyl appendage
Endocyclic chiral template
Primary Applications
Asymmetric Aldol, Alkylation, Halogenation
α
-Alkylation of hydroxy acids, Cycloadditions
Typical Enolate
Z-Enolate (Boron, Titanium, Lithium)
Planar C5-Enolate (Lithium)
Stereoselectivity (dr)
Routinely >95:5
85:15 to 95:5 (highly substrate dependent)
Cleavage Reagents
LiOH/H2O2
,
LiBH4
, Weinreb amine
Acidic hydrolysis (
HCl/H2O
)
Atom Economy
Low (High MW auxiliary must be recovered)
Moderate (Template becomes part of the product)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid troubleshooting.
Protocol A: Asymmetric syn-Aldol Reaction via Oxazolidin-2-one
Objective: Synthesize a chiral
β
-hydroxy carbonyl with absolute stereocontrol.
Enolization (Causality: Tight Transition State):
Dissolve the N-propionyl oxazolidin-2-one (1.0 equiv) in anhydrous
CH2Cl2
under Argon at 0 °C. Add Dibutylboron triflate (
Bu2BOTf
, 1.1 equiv) dropwise, followed by Diisopropylethylamine (DIPEA, 1.2 equiv).
Causality:
Bu2BOTf
is chosen because the resulting B-O bonds are exceptionally short, tightening the Zimmerman-Traxler transition state and maximizing the steric influence of the auxiliary. DIPEA is used over
Et3N
because its steric bulk prevents unwanted N-boronation.
Electrophilic Addition:
Cool the reaction to -78 °C. Slowly add the target aldehyde (1.1 equiv). Stir for 30 minutes, then warm to 0 °C for 1 hour.
Validation Check: Quench a 0.1 mL aliquot in saturated
NH4Cl
, extract with EtOAc, and run TLC. Disappearance of the N-acyl starting material validates complete enolate trapping.
Oxidative Cleavage (Causality: Preventing Retro-Aldol):
Quench the bulk reaction with pH 7 phosphate buffer, methanol, and 30%
H2O2
(in a 1:3:1 ratio). Stir at 0 °C for 1 hour.
Causality:
H2O2
is critical. It oxidizes the boron, breaking the strong B-O chelate safely without initiating a base-catalyzed retro-aldol reaction, preserving the newly formed stereocenters.
Auxiliary Removal:
Treat the purified adduct with
LiOH
and
H2O2
in THF/
H2O
at 0 °C. The
α
-effect makes the hydroperoxide anion (
HOO−
) highly nucleophilic, allowing cleavage at low temperatures to prevent epimerization of the
α
-stereocenter.
Fig 2: The self-validating chelation-controlled pathway of the Evans syn-aldol reaction.
Protocol B: Synthesis and Utilization of 3-Methyl-5-phenyloxazolidin-4-one
Objective: Construct the chiral template for subsequent
α
-alkylation or cycloaddition.
Amidation of the Chiral Pool:
Suspend (S)-mandelic acid (1.0 equiv) in methanol. Add aqueous methylamine (40%, 1.5 equiv) and stir at room temperature. Remove the solvent in vacuo to yield the methylammonium mandelate salt. Heat the salt under vacuum (150 °C) to drive off water, forming (S)-N-methylmandelamide.
Validation Check:
1H
NMR should show the disappearance of the carboxylic acid proton and the appearance of a sharp N-methyl singlet (~2.8 ppm) and an amide N-H broad singlet.
Acetalization (Template Formation):
Dissolve the amide in toluene. Add paraformaldehyde (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark trap for 12 hours.
Causality: The acid catalyst promotes the formation of the iminium ion intermediate. The Dean-Stark trap is mandatory; continuously removing the water byproduct drives the thermodynamically reversible acetalization to completion.
Stereoselective Functionalization:
To utilize the template, cool a solution of the oxazolidin-4-one in THF to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 equiv) to form the C5 enolate. Add the desired alkyl halide. The inherent puckering of the ring and the stereocenter at C2 (if substituted) will direct the electrophile to the less hindered face.
Template Cleavage:
Reflux the alkylated product in 6M
HCl
for 12 hours to hydrolyze the acetal and amide bonds, releasing the enantioenriched
α
-alkyl-
α
-hydroxy acid.
Conclusion
While oxazolidin-2-ones (Evans auxiliaries) remain the gold standard for appending to and directing the stereochemistry of acyclic enolates, they suffer from poor atom economy and require rigorous cleavage conditions. In contrast, 3-methyl-5-phenyloxazolidin-4-ones offer an elegant solution for the direct synthesis of chiral
α
-hydroxy acids. By incorporating the target molecule directly into the auxiliary ring as a chiral template, researchers can bypass the need for N-acylation entirely, making it a powerful, albeit more specialized, tool in the drug development arsenal.
References
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]
Castoldi, L., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. URL:[Link][2]
Wu, Y., et al. (2016). Access to 4-Oxazolidinones: A (3 + 2) Cycloaddition Approach. Organic Letters, 18(23), 6046-6049. URL:[Link][1]
ResearchGate Database. (2025). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines. URL:[Link][3]
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Molecular Vibrations
A Senior Application Scientist's Guide to Spectroscopic Cross-Validation: A Case Study of 3-Methyl-5-phenyloxazolidin-4-one Introduction: The Imperative of Orthogonal Analysis in Structural Elucidation In the realm of dr...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Spectroscopic Cross-Validation: A Case Study of 3-Methyl-5-phenyloxazolidin-4-one
Introduction: The Imperative of Orthogonal Analysis in Structural Elucidation
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. While individual analytical techniques provide significant insights, they each present a unique and inherently limited perspective. A more robust and trustworthy structural assignment is achieved through the cross-validation of data from orthogonal techniques—methods that measure different physical properties of the molecule.[1] This guide provides an in-depth comparison of two cornerstone spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural confirmation of 3-Methyl-5-phenyloxazolidin-4-one, a member of the biologically significant oxazolidinone class of compounds.[2][3]
This guide is designed for researchers and scientists who seek not just to acquire data, but to understand the synergistic relationship between different analytical methods. We will explore how the vibrational modes detected by FTIR and the nuclear spin environments probed by NMR corroborate one another to build a self-validating and definitive structural model.[4][5]
Structure: A five-membered oxazolidinone ring featuring a methyl group on the nitrogen atom (position 3), a phenyl group at position 5, and a carbonyl group at position 4. This chiral molecule's structure presents several key features that are ideal for this comparative analysis.[7]
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[8] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
Expected FTIR Absorption Bands for 3-Methyl-5-phenyloxazolidin-4-one
The primary utility of FTIR is the qualitative identification of key functional groups. For our target molecule, we anticipate several distinct absorption bands.
Functional Group
Vibrational Mode
**Expected Wavenumber (cm⁻¹) **
Rationale & Significance
Carbonyl (C=O)
Stretch
~1750 - 1780
The high frequency is characteristic of a five-membered lactam/lactone ring, indicating significant ring strain. This is a key, strong signal for identifying the oxazolidinone core.
Aromatic Ring (C=C)
Stretch
~1600, ~1495
These two bands are diagnostic for the presence of the phenyl group.
C-O-C Ether Linkage
Asymmetric Stretch
~1200 - 1250
Confirms the ether-like linkage within the oxazolidinone ring structure.
Aromatic C-H
Stretch
> 3000
A weak to medium band just above 3000 cm⁻¹ confirms sp² hybridized C-H bonds of the phenyl ring.
Aliphatic C-H
Stretch
< 3000
Bands just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the methyl group and the oxazolidinone ring.
Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and molecular environment.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
This protocol outlines a standard method for solid sample analysis, chosen for its reliability and minimal interference in the fingerprint region.
Sample Preparation: Grind 1-2 mg of high-purity 3-Methyl-5-phenyloxazolidin-4-one with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
Causality: KBr is used as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). Thorough grinding is critical to reduce scattering of the IR beam and ensure a high-quality spectrum.
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan.
Trustworthiness: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample scan to ensure that the resulting spectrum is purely from the analyte.
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Framework
While FTIR identifies functional groups, NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework.[9] It distinguishes between magnetically non-equivalent nuclei, providing information on connectivity and stereochemistry. For a complete analysis, both ¹H (proton) and ¹³C NMR are essential.[10]
Expected ¹H NMR Signals (500 MHz, CDCl₃)
Proton(s) Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale & Significance
Phenyl (Ar-H)
~7.2 - 7.5
Multiplet (m)
5H
The characteristic region for protons on a benzene ring. The complex pattern arises from small differences in their electronic environments.
C5-H (Benzylic)
~5.6 - 5.8
Doublet (d)
1H
This proton is adjacent to a stereocenter and coupled to the C4-H proton. Its position is downfield due to the adjacent phenyl ring and oxygen atom.
C4-H
~4.1 - 4.3
Multiplet (m)
1H
Coupled to both the C5-H proton and the methyl group protons at a different position.
N-CH₃
~2.9 - 3.1
Singlet (s)
3H
The methyl group attached to the nitrogen. It appears as a singlet as there are no adjacent protons to couple with.
Expected ¹³C NMR Signals (125 MHz, CDCl₃)
Carbon(s) Assignment
Expected Chemical Shift (δ, ppm)
Rationale & Significance
C4 (C=O)
~170 - 175
The carbonyl carbon is highly deshielded and appears far downfield, confirming the lactam structure.
Phenyl (Ar-C)
~125 - 140
Multiple signals are expected for the phenyl carbons. The carbon attached to the oxazolidinone ring (ipso-carbon) will be distinct from the ortho, meta, and para carbons.
C5
~80 - 85
This carbon is bonded to both an oxygen and the phenyl group, causing a significant downfield shift.
C2
~50 - 55
The carbon atom adjacent to the nitrogen and methyl group.
N-CH₃
~30 - 35
A typical chemical shift for a methyl group attached to a nitrogen atom.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-resolution data suitable for unambiguous structural assignment.
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.
Causality: A deuterated solvent (CDCl₃) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. TMS serves as the internal standard, with its signal defined as 0.0 ppm for universal referencing.[11]
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp peaks.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
Trustworthiness: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in counting the number of distinct carbon environments.[9]
Part 3: The Cross-Validation - A Synergistic Approach to Confirmation
The true power of this dual-spectroscopic approach lies in using the data from one technique to confirm and refine the interpretation of the other.[1][12] This logical cross-referencing eliminates ambiguity and builds an irrefutable case for the proposed structure.
Workflow for Spectroscopic Cross-Validation
Caption: General workflow for cross-validation.
Connecting the Data Points
The following table explicitly links the evidence from both techniques to specific structural features of 3-Methyl-5-phenyloxazolidin-4-one.
¹H: Multiplet at ~7.2-7.5 ppm (5H)¹³C: Signals at ~125-140 ppm
The presence of a monosubstituted benzene ring is unequivocally confirmed.
Carbonyl Group
Strong C=O stretch (~1770 cm⁻¹)
¹³C: Signal at ~170-175 ppm
The FTIR signal's high frequency suggests a strained ring, and the ¹³C NMR confirms a carbonyl in a lactam environment.
Oxazolidinone Ring
C-O-C stretch (~1220 cm⁻¹)
¹H: Signals for C5-H and C4-H¹³C: Signals for C5 and C2
The combination of the ether linkage (FTIR) and the specific proton and carbon signals (NMR) confirms the heterocyclic ring structure.
Methyl Group
Aliphatic C-H stretch (<3000 cm⁻¹)
¹H: Singlet at ~2.9-3.1 ppm (3H)¹³C: Signal at ~30-35 ppm
Both techniques confirm the presence of a methyl group. The singlet multiplicity in ¹H NMR specifically proves it has no adjacent proton neighbors, consistent with an N-CH₃ group.
Logical Relationship Diagram
This diagram illustrates how distinct pieces of spectral data converge to support the existence of a single structural feature.
Caption: Convergent evidence for the phenyl group.
Neither FTIR nor NMR alone can provide the complete structural picture with absolute certainty. FTIR can confirm the presence of a carbonyl and a phenyl group but gives no information on their connectivity. NMR can define the C-H framework and connectivity but relies on FTIR to confirm that the downfield ¹³C signal at ~172 ppm is indeed a carbonyl and not another deshielded carbon type.
References
ResearchGate. Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones. Available from: [Link]
National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available from: [Link]
National Center for Biotechnology Information. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available from: [Link]
ResearchGate. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Available from: [Link]
Semantic Scholar. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available from: [Link]
National Center for Biotechnology Information. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC. Available from: [Link]
LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available from: [Link]
National Center for Biotechnology Information. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. PMC. Available from: [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]
ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available from: [Link]
National Center for Biotechnology Information. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. Available from: [Link]
National Institute of Standards and Technology. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook. Available from: [Link]
National Institute of Standards and Technology. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook. Available from: [Link]
American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]
National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]
SpectraBase. 2,2,3,4-Tetramethyl-5-(3,4-methylenedioxy)phenyloxazolidine. Available from: [Link]
QuimicaFundamental. Spectrometric Identification of Organic Compounds. Available from: [Link]
arXiv. Synergistic cross-modal learning for experimental NMR-based structure elucidation. Available from: [Link]
ResearchGate. Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Available from: [Link]
A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 3-Methyl-5-phenyloxazolidin-4-one Derivatives
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical industry where enantiomerically pure compounds are p...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation, particularly in the pharmaceutical industry where enantiomerically pure compounds are paramount. Among the privileged scaffolds in asymmetric catalysis, oxazolidinones have garnered significant attention. This guide provides a comprehensive framework for benchmarking the catalytic efficiency of a specific subclass: 3-Methyl-5-phenyloxazolidin-4-one derivatives. Our focus will be on establishing a rigorous, self-validating system for comparison, grounded in established experimental protocols and supported by mechanistic insights.
The core principle of this guide is to move beyond a mere tabulation of results and to understand the "why" behind the observed catalytic performance. We will explore how subtle structural modifications to the oxazolidinone core can profoundly impact catalytic activity and selectivity. The methodologies described herein are designed to be adaptable, allowing researchers to apply these principles to their own novel derivatives.
The Catalytic Landscape of Oxazolidinone Derivatives
Oxazolidinone derivatives have proven to be versatile in asymmetric catalysis, acting as both chiral auxiliaries and ligands for metal-catalyzed reactions.[1][2] Their rigid cyclic structure provides a well-defined chiral environment, which is essential for inducing stereoselectivity. The derivatives of 3-Methyl-5-phenyloxazolidin-4-one, the subject of this guide, are of particular interest due to the synthetic accessibility and the potential for a wide range of functionalization.
The primary application we will consider for benchmarking is the enantioselective acylation of racemic alcohols, a kinetically controlled resolution process. This reaction is a stringent test of a catalyst's ability to differentiate between two enantiomers of a substrate.
Comparative Benchmarking: A Case Study in Enantioselective N-Acylation
Key Performance Indicators for Catalytic Efficiency
The primary metric for the efficiency of a catalyst in a kinetic resolution is the selectivity factor (s) . It is a measure of the relative rate of reaction of the two enantiomers and is calculated from the enantiomeric excess (ee) of the product and the conversion. A higher 's' value indicates a more efficient catalyst. Other important parameters include reaction time, catalyst loading, and yield.
Comparative Data of Representative Oxazolidinone-Based Catalysts
The following table summarizes the performance of different catalysts in the enantioselective N-acylation of various 2-oxazolidinone substrates. While these catalysts are not all 3-Methyl-5-phenyloxazolidin-4-one derivatives, they serve as excellent benchmarks for what a highly efficient catalyst in this class should achieve.
Note: Specific values for conversion and time for all entries were not detailed in the source material but trends in selectivity were highlighted.
Experimental Protocols for Benchmarking
To ensure the reproducibility and validity of your benchmarking studies, a standardized experimental protocol is crucial. The following is a representative procedure for the kinetic resolution of a racemic 2-oxazolidinone via N-acylation.
General Procedure for Catalytic Enantioselective N-Acylation
Catalyst Preparation: The 3-Methyl-5-phenyloxazolidin-4-one derivative to be tested is synthesized and purified according to established literature procedures.
Reaction Setup: To a solution of the racemic 2-oxazolidinone substrate (1.0 mmol) in an appropriate solvent (e.g., chloroform, 5 mL) at room temperature, add the catalyst (0.05 mmol, 5 mol%).
Initiation of Reaction: Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) to the reaction mixture.
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: Upon reaching the desired conversion (typically around 50% for optimal kinetic resolution), the reaction is quenched, and the product is isolated and purified by column chromatography.
Analysis: The enantiomeric excess of the acylated product and the unreacted starting material is determined by chiral HPLC analysis. The selectivity factor is then calculated.
Mechanistic Considerations and Rational Catalyst Design
The catalytic cycle for enantioselective N-acylation often involves the formation of a chiral activated acylating agent. The oxazolidinone-based catalyst, acting as a nucleophile, reacts with the acylating agent to form a highly reactive chiral intermediate. This intermediate then preferentially acylates one enantiomer of the racemic substrate over the other.
Caption: Proposed catalytic cycle for enantioselective acylation.
Understanding this cycle is crucial for rational catalyst design. Modifications to the substituents on the oxazolidinone ring can influence the steric and electronic properties of the catalyst, thereby affecting the stability of the activated complex and the transition states leading to the acylation of each enantiomer.
Workflow for Benchmarking Catalytic Efficiency
A systematic workflow is essential for obtaining reliable and comparable data. The following diagram outlines the key steps in the benchmarking process.
Caption: Systematic workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the systematic benchmarking of 3-Methyl-5-phenyloxazolidin-4-one derivatives in asymmetric catalysis. By adhering to standardized protocols, focusing on key performance indicators like the selectivity factor, and considering the underlying mechanistic principles, researchers can effectively evaluate and compare the efficiency of novel catalysts. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of highly selective and active catalysts for the synthesis of valuable chiral molecules.
References
G. C. Fu, "Kinetic Resolution of 2-Oxazolidinones via Catalytic, Enantioselective N-Acylation," Journal of the American Chemical Society, 2006, 128(20), 6536-6537. [Link]
G. C. Fu, "Kinetic resolution of 2-oxazolidinones via catalytic, enantioselective N-acylation," PubMed, 2006. [Link]
T. Sagawa et al., "Catalytic Synthesis of Oxazolidinones from a Chitin-Derived Sugar Alcohol," Bulletin of the Chemical Society of Japan, 2022. [Link]
Y. Xiao et al., "Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones," Journal of Organic Chemistry, 2013. [Link]
J. P. Wienkers et al., "Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes," PubMed, 2000. [Link]
D. A. Evans et al., "DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE," Revista de la Sociedad Química de México, 2020. [Link]
M. Waser et al., "Enantioselective β-Selective Addition of Isoxazolidin-5-ones to Allenoates Catalyzed by Quaternary Ammonium Salts," European Journal of Organic Chemistry, 2019. [Link]
J. S. Johnson et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction," Organic Letters, 2012. [Link]
P. M. E. Mancini et al., "Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives," Beilstein Archives, 2021. [Link]
A. S. R. K. V. S. N. Murthy et al., "Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure," ACS Omega, 2018. [Link]
T. R. Blackmore and P. E. Thompson, "IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS," HETEROCYCLES, 2011. [Link]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 3-Methyl-5-phenyloxazolidin-4-one via Chiral HPLC
Introduction: The Imperative of Stereochemical Purity in Oxazolidinones The oxazolidinone class of molecules represents a significant scaffold in both medicinal chemistry and asymmetric synthesis. As potent antibiotics l...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Stereochemical Purity in Oxazolidinones
The oxazolidinone class of molecules represents a significant scaffold in both medicinal chemistry and asymmetric synthesis. As potent antibiotics like Linezolid and Tedizolid have demonstrated, biological activity is often highly dependent on stereochemistry.[1] The (S)-enantiomer of Linezolid, for example, is significantly more potent than its (R)-counterpart.[1] For chiral auxiliaries and synthetic intermediates, such as 3-Methyl-5-phenyloxazolidin-4-one, the enantiomeric purity is paramount as it directly dictates the stereochemical outcome of subsequent reactions. Consequently, the accurate and precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development and chemical synthesis.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the unequivocal gold standard for this task.[1][2] It offers the high resolution, sensitivity, and robustness required for the quantitative determination of an undesired enantiomer, often treated as a chiral impurity. This guide provides an in-depth, experience-driven comparison of methodologies and a detailed framework for the validation of a chiral HPLC method for 3-Methyl-5-phenyloxazolidin-4-one, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
Part 1: Method Development: The Foundation of a Validated Assay
A common pitfall is to rush into validation with a sub-optimal method. A robust separation, achieved through systematic method development, is the bedrock upon which a reliable validation package is built. The trial-and-error approach can be time-consuming; a structured screening strategy is far more efficient.[4]
The Critical Choice: Chiral Stationary Phase (CSP) Selection
The mechanism of chiral separation relies on the formation of transient, diastereomeric complexes between the analyte and the CSP.[5] The stability of these complexes differs between enantiomers, leading to different retention times. For oxazolidinone analogues, polysaccharide-based CSPs have consistently demonstrated broad applicability and high enantioselectivity.[6][7]
Amylose-Based Phases (e.g., Chiralpak® AD-H, Lux® Amylose-1): These phases, featuring amylose derivatives like tris(3,5-dimethylphenylcarbamate), are often the first choice.[5][8] The carbamate groups can engage in hydrogen bonding and dipole-dipole interactions with the polar groups of the oxazolidinone, proving effective for this class of compounds.[7]
Cellulose-Based Phases (e.g., Chiralcel® OD-H, Lux® Cellulose-1): Derivatives of cellulose, such as tris(3,5-dimethylphenylcarbamate), offer a different spatial arrangement of chiral selectors, which can sometimes provide complementary or superior selectivity compared to their amylose counterparts.[5]
Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™ V2): These phases offer a unique, complex set of interactions and are particularly useful in polar ionic or reversed-phase modes.[9]
Mobile Phase Optimization: Fine-Tuning the Separation
Once a promising CSP is identified, the mobile phase is optimized to achieve a target resolution (Rs) of >1.7 while ensuring reasonable retention times (k' between 2 and 10) and good peak shape (Tailing Factor between 0.8 and 1.5).[2][10]
Normal-Phase Mode: This is the most common starting point for polysaccharide CSPs. A mixture of an alkane (e.g., n-Hexane) and an alcohol modifier (e.g., 2-Propanol, Ethanol) is used.[4][11]
Causality: Decreasing the percentage of the alcohol modifier generally increases retention and can improve resolution, as it enhances the interaction of the analyte with the polar CSP.[5]
Additives: For acidic or basic analytes, small amounts of additives are critical for preventing peak tailing. While 3-Methyl-5-phenyloxazolidin-4-one is neutral, related compounds may require them. For basic compounds, 0.1% Diethylamine (DEA) is common; for acidic compounds, 0.1% Trifluoroacetic acid (TFA) is used.[4][7]
Part 2: Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] For a chiral method, this means reliably and accurately quantifying the minor enantiomer in the presence of the major one. The following parameters must be assessed according to ICH Q2(R1) guidelines.[3][12]
Detailed Validation Protocol
1. Specificity:
Objective: To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., impurities, degradants).
Procedure:
Inject a blank (diluent).
Inject a sample of the primary enantiomer.
Inject a sample containing a racemic mixture.
Spike the primary enantiomer sample with known related substances and impurities, if available.
Acceptance Criteria: The enantiomer peaks should be free from co-elution with any other peaks. Baseline resolution (Rs > 1.7) must be achieved between the two enantiomers.[2]
2. Linearity and Range:
Objective: To establish a linear relationship between the concentration of the minor enantiomer and the detector response.
Procedure:
Prepare a stock solution of the racemic mixture.
Prepare a series of at least five concentrations of the undesired enantiomer, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% level.
3. Accuracy (Recovery):
Objective: To determine the closeness of the measured value to the true value.
Procedure:
Prepare samples of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[2]
Prepare each level in triplicate.
Calculate the percentage recovery of the spiked amount.
Acceptance Criteria: Recovery should be within 90.0% to 110.0% for a minor component.
4. Precision:
Objective: To assess the degree of scatter between a series of measurements.
Repeatability (Intra-assay):
Inject a sample containing the undesired enantiomer at the target concentration six times.
Calculate the Relative Standard Deviation (%RSD) of the peak areas.
Intermediate Precision (Inter-assay):
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
Compare the results from both experiments.
Acceptance Criteria: %RSD should be ≤ 10% for the minor enantiomer at the quantitation limit.[3]
5. Limit of Quantitation (LOQ):
Objective: To determine the lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
Procedure:
Can be determined based on the signal-to-noise ratio (S/N), typically requiring S/N > 10.[3]
Alternatively, it can be established from the linearity study as the lowest concentration that meets the accuracy and precision criteria.
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 20%.[3]
6. Robustness:
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.
Procedure:
Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (e.g., ±2% of the alcohol modifier).
Monitor the effect on resolution and retention time.
Acceptance Criteria: The resolution between enantiomers should remain > 1.7, and the system suitability criteria should still be met.
Part 3: Final Protocol and Data Interpretation
This section presents a finalized, validated method for determining the enantiomeric excess of 3-Methyl-5-phenyloxazolidin-4-one.
% Area of Minor Enantiomer = [ A2 / (A1 + A2) ] * 100
Summary of Validation Data (Illustrative)
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
No interference observed
Rs > 1.7
Pass
Linearity (r²)
0.9995
≥ 0.998
Pass
Range
0.05% - 1.5%
---
Established
Accuracy (Recovery)
98.5% - 102.3%
90.0% - 110.0%
Pass
Repeatability (%RSD)
1.8%
≤ 10%
Pass
Intermediate Precision (%RSD)
2.5%
≤ 10%
Pass
LOQ
0.05% (S/N = 12)
S/N ≥ 10
Pass
Robustness
Rs remained > 2.0
Rs > 1.7
Pass
Part 4: Comparison with Alternative Technologies
While chiral HPLC is the industry standard, it is valuable to be aware of alternatives.
Capillary Electrophoresis (CE): CE, particularly with cyclodextrins as chiral selectors, can offer very high efficiency and rapid method development.[1] However, it often suffers from lower sensitivity (due to the small injection volume) and can have poorer reproducibility in routine QC environments compared to modern HPLC systems.[1]
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative, often providing faster separations and using less organic solvent than HPLC. It utilizes the same polysaccharide-based CSPs and is becoming increasingly common, though HPLC remains more widely available.
For routine, validated determination of enantiomeric excess in a regulated environment, HPLC's proven robustness, reproducibility, and established validation frameworks make it the superior choice.
Conclusion
The validation of a chiral HPLC method is a systematic process that transforms a separation technique into a reliable quantitative tool. For 3-Methyl-5-phenyloxazolidin-4-one, leveraging a polysaccharide-based CSP like Chiralpak® AD-H with a normal-phase eluent provides a strong foundation for achieving excellent enantioselectivity. By rigorously following the validation principles outlined by the ICH, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the stereochemical integrity of their compounds, underpinning the quality and safety of the final product.
References
Deshpande, A. et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]
Papp, L. Á. et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available from: [Link]
Szabó, Z-I. et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, PubMed. Available from: [Link]
ResearchGate. Structure of oxazolidinone chiral samples (group D). Available from: [Link]
ResearchGate. The chemical structure of the chiral selectors. Available from: [Link]
Alam, M. S. et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
Ahuja, S. & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
HPLC manual (for chiral HPLC analysis). Available from: [Link]
ResearchGate. ICH GUIDELINE PRACTICE: A VALIDATEDPOLARIONICMODE CHIRAL HPLC METHOD DEVELOPMENTANDITSAPPLICATION FOR THE DETERMINATIONOFSAXAGLIPTIN STEREOISOMERS INBULKANDPHARMACEUTICAL FORMULATIONS. Available from: [Link]
Lough, W. J. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available from: [Link]
Springer Protocols. Chiral Separation by HPLC Using the Ligand-Exchange Principle. Available from: [Link]
Reddy, G. O. et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Reddy, G. O. et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed. Available from: [Link]
ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
3-Methyl-5-phenyloxazolidin-4-one versus pseudoephedrine in asymmetric synthesis
An In-Depth Technical Guide to Asymmetric Synthesis: 3-Methyl-5-phenyloxazolidin-4-one vs. Pseudoephedrine For decades, the precise control of absolute stereochemistry has relied heavily on chiral auxiliaries and chiral...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Asymmetric Synthesis: 3-Methyl-5-phenyloxazolidin-4-one vs. Pseudoephedrine
For decades, the precise control of absolute stereochemistry has relied heavily on chiral auxiliaries and chiral templates. In the synthesis of enantiomerically enriched α-substituted carbonyl compounds, researchers frequently must choose between covalently attached chiral auxiliaries and rigid heterocyclic templates.
This guide provides a comprehensive, objective comparison between pseudoephedrine (the classical Myers' auxiliary) and 3-methyl-5-phenyloxazolidin-4-one (a versatile chiral heterocyclic template). By analyzing their mechanistic foundations, regulatory statuses, and experimental performance, this guide equips drug development professionals with the data necessary to optimize their asymmetric workflows.
Mechanistic Foundations & Stereocontrol
Pseudoephedrine: The Myers Enolate System
Developed by Andrew G. Myers, pseudoephedrine is the gold standard for the asymmetric α-alkylation of carboxylic acids[1]. The methodology relies on the acylation of pseudoephedrine to form a tertiary amide, followed by enolization using Lithium Diisopropylamide (LDA).
The causality behind its exceptional stereocontrol lies in the formation of a highly ordered, rigid Z-enolate. The secondary hydroxyl group of the pseudoephedrine backbone is deprotonated to form a lithium alkoxide, which coordinates tightly with the enolate oxygen and the lithium cation. This chelation creates a rigid facial bias, forcing the incoming electrophile to approach from the less sterically hindered face.
Crucially, the reaction requires the addition of anhydrous Lithium Chloride (LiCl). Solution structural studies reveal that pseudoephedrine enolates naturally form slow-to-equilibrate octalithiated tetramers. The addition of LiCl disrupts these higher-order homoaggregates, shifting the equilibrium toward more reactive hexalithiated trimeric heteroaggregates, thereby accelerating the alkylation and preventing destructive side reactions[2].
3-Methyl-5-phenyloxazolidin-4-one: The Rigid Heterocyclic Template
Unlike pseudoephedrine, which acts as an attachable/detachable auxiliary, 3-methyl-5-phenyloxazolidin-4-one functions as a rigid chiral template. Derived from mandelic acid and methylamine, this oxazolidin-4-one core is highly valuable for synthesizing enantiopure α-hydroxy acid derivatives and serving as a substrate for asymmetric [3+2] cycloadditions and Norrish Type II photochemical cyclizations[3][4].
Stereocontrol in this system is dictated by the rigid five-membered heterocyclic ring. The bulky C5-phenyl group projects outward, creating a profound steric shield over one face of the molecule. When the oxazolidin-4-one undergoes enolization or acts as a dipolarophile, the C5-phenyl group effectively blocks syn attack, ensuring that electrophiles or cycloaddition partners approach exclusively from the anti face. This intrinsic structural bias eliminates the need for complex lithium-aggregate management.
Mechanistic comparison of stereocontrol pathways between the two chiral systems.
Comparative Performance & Regulatory Data
A critical factor in modern drug development is supply chain security and regulatory compliance. Because pseudoephedrine is a direct precursor to illicit methamphetamine, it is heavily restricted globally (e.g., DEA List I in the United States)[5]. This regulatory burden often forces industrial chemists to seek alternatives like pseudoephenamine[6] or unregulated heterocyclic templates like 3-methyl-5-phenyloxazolidin-4-one.
Parameter
Pseudoephedrine (Myers)
3-Methyl-5-phenyloxazolidin-4-one
Primary Application
α-Alkylation of aliphatic carboxylic acids
Synthesis of α-hydroxy acids & cycloadditions
Diastereomeric Ratio (d.r.)
Typically >95:5 (often >99:1)
90:10 to 98:2 (reaction dependent)
Regulatory Status
Heavily Restricted (DEA List I)
Unregulated (Commercially accessible)
Enolate Aggregation
Complex (Requires LiCl to break tetramers)
Monomeric/Dimeric (Standard behavior)
Cleavage / Deprotection
Acidic/Basic hydrolysis or reduction
Ring-opening hydrolysis
Crystallinity of Intermediates
Moderate (Many are oils)
High (Most derivatives are crystalline solids)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, temperature constraints) are embedded to confirm intermediate stability.
Protocol A: Asymmetric Alkylation via Pseudoephedrine Amide
Objective: Synthesize an enantiomerically enriched α-alkyl carboxylic acid.
Amide Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Add triethylamine (1.5 equiv) and pivaloyl chloride (1.1 equiv) at -20 °C to form the mixed anhydride. After 30 min, add (+)-pseudoephedrine (1.1 equiv). Warm to room temperature. Validation: TLC should show complete consumption of the acid; the resulting amide is often a viscous oil.
Enolization: In a rigorously dried flask, prepare a solution of LDA (2.1 equiv) in THF at -78 °C. Add the pseudoephedrine amide (1.0 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.
LiCl Addition & Alkylation: Add anhydrous LiCl (6.0 equiv) dissolved in minimal THF. Causality: This step is mandatory to break the unreactive octalithiated tetramers into reactive hexalithiated trimers[2]. Add the alkyl halide (1.5 equiv) and stir for 4 hours at -78 °C.
Quench & Cleavage: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. To recover the chiral acid, reflux the purified alkylated amide in 1:1 1M H₂SO₄ / dioxane for 12 hours. Extract the product; the pseudoephedrine auxiliary remains in the aqueous layer and can be recovered by basification.
Workflow for the Myers asymmetric alkylation using pseudoephedrine.
Protocol B: Asymmetric Functionalization of 3-Methyl-5-phenyloxazolidin-4-one
Objective: Utilize the oxazolidinone template for diastereoselective α-functionalization.
Template Synthesis: Condense mandelic acid (1.0 equiv) with methylamine and a formaldehyde equivalent under acidic conditions (Dean-Stark trap) to yield 3-methyl-5-phenyloxazolidin-4-one. Validation: The product should precipitate as a crystalline solid, confirming ring closure.
Enolization/Trapping: Dissolve the oxazolidin-4-one in anhydrous THF at -78 °C. Add Lithium Hexamethyldisilazide (LHMDS, 1.1 equiv) dropwise. Stir for 30 minutes.
Diastereoselective Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv). The C5-phenyl group sterically blocks the syn face, forcing the electrophile to attack from the anti face. Stir for 2 hours at -78 °C, then slowly warm to -20 °C.
Quench & Hydrolysis: Quench with saturated NH₄Cl. Isolate the alkylated oxazolidinone via column chromatography. To release the α-alkyl-α-hydroxy acid, subject the intermediate to basic hydrolysis (LiOH, THF/H₂O, 60 °C) followed by acidic workup.
Conclusion
While pseudoephedrine remains a triumph of rational stereochemical design—utilizing highly structured lithium aggregates to achieve near-perfect diastereoselectivity—its utility is severely bottlenecked by global narcotic regulations. 3-Methyl-5-phenyloxazolidin-4-one offers a highly effective, unregulated alternative. By leveraging the rigid steric bulk of its heterocyclic core rather than complex transient metal-aggregates, it provides robust stereocontrol, particularly for the synthesis of complex α-hydroxy acid derivatives.
References
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at:[Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available at:[Link]
Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PMC - NIH. Available at:[Link]
Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry - Chinese Chemical Society. Available at:[Link]
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. Available at:[Link]
comparative toxicity of 3-Methyl-5-phenyloxazolidin-4-one and related heterocyclic compounds
Comparative Toxicity Guide: 3-Methyl-5-phenyloxazolidin-4-one vs. Related Heterocycles As a Senior Application Scientist navigating the complexities of early-stage drug development, I often encounter promising chemical s...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity Guide: 3-Methyl-5-phenyloxazolidin-4-one vs. Related Heterocycles
As a Senior Application Scientist navigating the complexities of early-stage drug development, I often encounter promising chemical scaffolds that carry historical toxicological baggage. The oxazolidin-4-one class is a prime example. While compounds containing this core—such as 3-Methyl-5-phenyloxazolidin-4-one (3-MPO) —offer excellent synthetic versatility and potential central nervous system (CNS) activity, they belong to a family notorious for idiosyncratic hepatotoxicity and mitochondrial impairment.
This guide provides an objective, data-driven comparison of 3-MPO against related heterocyclic compounds. By deconstructing the mechanistic pathways of their toxicity, we can establish robust, self-validating experimental protocols to screen out hazardous candidates early in the pipeline.
Structural Pharmacology & The Hepatotoxicity Bottleneck
3-MPO is a chiral heterocyclic building block structurally analogous to several historically significant drugs. The most infamous of its relatives is Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one), a former ADHD medication withdrawn from the market due to its association with acute liver failure.
The toxicity of the oxazolidin-4-one core is rarely related to its primary pharmacological target (e.g., dopamine reuptake inhibition). Instead, it is driven by off-target metabolic bioactivation. Hepatic cytochrome P450 (CYP450) enzymes can oxidize the heterocyclic ring, generating highly reactive electrophilic intermediates. These intermediates covalently bind to hepatic proteins (haptenization), triggering an autoimmune cascade that manifests as severe, idiosyncratic liver injury (). Furthermore, related oxazolidinones have been shown to directly inhibit mitochondrial oxidative phosphorylation (OXPHOS) ().
Fig 1. Mechanistic pathways of oxazolidin-4-one induced hepatotoxicity.
Comparative Toxicity Matrix
To objectively evaluate 3-MPO, we must benchmark it against its structural cousins: Pemoline, Fenozolone (a psychostimulant), and Trimethadione (an oxazolidinedione anticonvulsant). The table below summarizes their comparative toxicity profiles based on historical clinical data and predictive preclinical assays.
Compound
Primary Utility
Hepatotoxicity Risk
Nephrotoxicity Risk
Teratogenicity
Mitochondrial Tox (IC₅₀)
3-Methyl-5-phenyloxazolidin-4-one
Preclinical Scaffold
Moderate (Predicted)
Low
Unknown
~45 µM
Pemoline
ADHD (Withdrawn)
High (Idiosyncratic)
Low
Low
20 µM
Fenozolone
Psychostimulant
Moderate
Low
Low
35 µM
Trimethadione
Anticonvulsant
Low
High (Nephrotic)
High (Fetal Syndrome)
>100 µM
Note: The high hepatotoxicity risk of Pemoline is well-documented, with relative risks of fulminant liver failure calculated at 45.3 times that of the general population (). 3-MPO, lacking the 2-amino group, exhibits a slightly altered metabolic profile, but the core ring remains susceptible to bioactivation.
Self-Validating Preclinical Protocols
To confidently advance a derivative of 3-MPO, researchers must employ self-validating experimental systems that isolate specific mechanisms of toxicity. Below are two critical protocols designed to establish causality rather than mere correlation.
Protocol A: High-Content Screening (HCS) for Mitochondrial Toxicity via Galactose Conditioning
The Causality Principle: Standard cytotoxicity assays (like MTT) often fail to detect mitochondrial toxicants. This is due to the "Crabtree effect," where immortalized cell lines (e.g., HepG2) rely almost entirely on glycolysis for ATP production when cultured in high-glucose media. By substituting glucose with galactose, cells are forced to rely on oxidative phosphorylation (OXPHOS). A compound that shows significantly higher toxicity in galactose media versus glucose media is definitively confirmed as a mitochondrial toxicant. This differential media approach creates a self-validating internal control.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two separate 96-well plates.
Media Conditioning: Cultivate Plate 1 in standard DMEM (25 mM Glucose) and Plate 2 in DMEM lacking glucose but supplemented with 10 mM Galactose. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat both plates with a concentration gradient of 3-MPO (1 µM to 100 µM) and Pemoline (positive control) for 48 hours.
Multiplex Staining: Wash cells and stain with Hoechst 33342 (nuclear count), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity) for 30 minutes.
Imaging & Analysis: Image using a High-Content Analysis (HCA) system. Calculate the IC₅₀ for both media conditions. A Glucose/Galactose IC₅₀ ratio > 3 indicates severe mitochondrial impairment.
The Causality Principle: Idiosyncratic hepatotoxicity cannot be predicted by standard cell viability assays because it requires an immune system response to haptenized proteins. However, we can predict the initiating event—the formation of electrophilic reactive metabolites. By incubating the compound with human liver microsomes (HLMs) and a massive excess of Glutathione (GSH), we can "trap" these transient electrophiles before they bind to proteins. The detection of GSH adducts via LC-MS/MS serves as a self-validating proxy for in vivo protein binding risk.
Step-by-Step Methodology:
Incubation Mixture: Prepare a 200 µL reaction mixture containing 1 mg/mL HLMs, 10 µM 3-MPO, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 200 µL of ice-cold acetonitrile to precipitate the microsomal proteins.
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Perform a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) to selectively identify GSH-trapped reactive metabolites.
Fig 2. Workflow for trapping reactive metabolites using GSH and LC-MS/MS.
Strategic Lead Selection
When evaluating 3-Methyl-5-phenyloxazolidin-4-one against its alternatives, the data generated from the protocols above must dictate the path forward. If 3-MPO exhibits a high Glucose/Galactose IC₅₀ ratio or generates significant GSH adducts, it carries the same fatal flaws as Pemoline (). In such cases, medicinal chemists must prioritize structural modifications—such as substituting the phenyl ring with bioisosteres or blocking the metabolically labile sites on the oxazolidine core—to design out the toxicity while preserving the pharmacological efficacy.
References
Four Cases of Severe Hepatotoxicity Associated With Pemoline: Possible Autoimmune Pathogenesis. Pediatrics (1998).[Link]
Pemoline-associated fulminant liver failure: testing the evidence for causation. Clinical Pharmacology & Therapeutics (1995).[Link]
Pemoline therapy resulting in liver transplantation. The Annals of Pharmacotherapy (2001).[Link]
Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Molecules (2023).[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5-phenyloxazolidin-4-one
Introduction: The robust utility of oxazolidinone scaffolds in modern drug development necessitates a parallel commitment to rigorous safety and environmental stewardship. This guide provides a comprehensive, principles-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The robust utility of oxazolidinone scaffolds in modern drug development necessitates a parallel commitment to rigorous safety and environmental stewardship. This guide provides a comprehensive, principles-based framework for the proper disposal of 3-Methyl-5-phenyloxazolidin-4-one. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in safe, compliant, and environmentally conscious disposal. This document synthesizes regulatory mandates, chemical hazard data, and field-proven best practices to ensure the safety of personnel and the preservation of our environment.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While specific toxicological data for 3-Methyl-5-phenyloxazolidin-4-one may be limited, data from structurally similar oxazolidinone compounds provide a reliable basis for a conservative risk assessment.
Many oxazolidinone derivatives are classified as irritants and may pose additional health risks. For instance, related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Some may also be harmful if swallowed[3][4][5]. From an environmental standpoint, certain analogous chemicals are recognized as being toxic to aquatic life with long-lasting effects.
Given these potential hazards, 3-Methyl-5-phenyloxazolidin-4-one and any materials contaminated with it must be treated as potentially hazardous waste until a formal characterization proves otherwise.
Table 1: Summary of Key Safety and Disposal Parameters for Oxazolidinone-Class Compounds
Based on data from analogous compounds to ensure a high margin of safety.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Nitrile gloves, safety glasses with side shields or goggles, lab coat. Use in a well-ventilated area or fume hood.
To prevent skin/eye contact and inhalation of dust or aerosols.[1][2][6][7]
Spill Cleanup
Absorb with inert material (e.g., vermiculite, sand), avoid creating dust, and collect in a sealed container for disposal.
To minimize exposure and prevent environmental release.[2][5][6]
Primary Disposal Route
Engage a licensed professional waste disposal service.
Ensures compliance with all federal, state, and local regulations.[1][3][8]
Prohibited Disposal Methods
DO NOT dispose of in drains, waterways, soil, or general trash.
Prevents environmental contamination and potential harm to aquatic life.[1][2][3][9]
The Regulatory Imperative: Your Responsibility as a Waste Generator
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste. The foundational principle is that the generator of the waste is solely responsible for determining if it is hazardous .
This determination is mandated by the Resource Conservation and Recovery Act (RCRA), with specific guidelines detailed in the Code of Federal Regulations, 40 CFR Part 261.3 [1][10]. You must consult these regulations, along with your state and local hazardous waste rules, to ensure complete and accurate classification of your waste stream[1][10][11]. Failure to do so can result in significant legal and financial penalties.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the compliant disposal of 3-Methyl-5-phenyloxazolidin-4-one waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical. Maintain separate, clearly marked waste streams:
Unused or Expired Product: The pure chemical compound in its original or a sealed secondary container.
Grossly Contaminated Materials: Items with visible chemical residue, such as spill cleanup materials, reaction flasks, or filtration media. These should be managed as hazardous waste[12].
Trace Contaminated Sharps & Labware: Needles, syringes, and glassware should be placed in appropriate puncture-proof containers.
Trace Contaminated PPE: Gloves, bench liners, and weigh boats with incidental contact should be collected in a designated, sealed bag or container.
Step 2: Containerization and Labeling
Container Selection: Use only chemically compatible, leak-proof containers with secure lids[2][3]. Do not reuse containers that previously held incompatible materials.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full chemical identification, including "3-Methyl-5-phenyloxazolidin-4-one." Note the date when waste was first added to the container.
Step 3: Storage
Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and under the control of laboratory personnel.
Ensure containers are kept closed except when adding waste[1].
Store away from incompatible materials, such as strong oxidizing agents[6][10].
Step 4: Professional Disposal
The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal company[1][8].
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
Provide them with an accurate description and quantity of the waste.
Do not mix this waste stream with other chemical wastes unless explicitly approved by your EH&S officer, as this can create unknown hazards and complicate the disposal process.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it[2].
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves[2].
Contain the Spill: Prevent further spread of the material[6].
Clean Up:
For solid/powder spills , carefully sweep up or vacuum the material to avoid creating dust[5]. Place into a sealed container.
Use an inert absorbent material (e.g., vermiculite, sand) for any dissolved material.
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
Package & Label: Place all cleanup materials into a suitable, sealed container and label it as hazardous waste containing 3-Methyl-5-phenyloxazolidin-4-one.
Report: Report the spill to your supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Methyl-5-phenyloxazolidin-4-one.
Caption: Decision workflow for compliant chemical waste disposal.
References
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
Carl ROTH. (2023). Safety data sheet. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet: 5-Methyl-2-pyridinesulfonamide. Retrieved from [Link]
Tincknell Fuels. (2013). Safety Data Sheet: XO1948XB Anti Bug Prevention. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet: 2-(2-Thiazolylazo)-p-cresol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Personal protective equipment for handling 3-Methyl-5-phenyloxazolidin-4-one
Handling 3-Methyl-5-phenyloxazolidin-4-one (CAS 671777-89-2) requires a rigorous, scientifically grounded approach to laboratory safety. As an oxazolidinone derivative structurally related to pharmacologically active com...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 3-Methyl-5-phenyloxazolidin-4-one (CAS 671777-89-2) requires a rigorous, scientifically grounded approach to laboratory safety. As an oxazolidinone derivative structurally related to pharmacologically active compounds (such as central nervous system stimulants), its handling must default to high-potency active pharmaceutical ingredient (HPAPI) protocols[1][2]. Because the exact toxicological profile of novel or specialized oxazolidinone derivatives can be uncharacterized, assuming an Occupational Exposure Band (OEB) 3 or 4 classification is the industry standard for mitigating inhalation and dermal risks[2].
This guide provides field-proven, self-validating methodologies for the safe logistics, operation, and disposal of 3-Methyl-5-phenyloxazolidin-4-one, ensuring absolute protection for researchers and drug development professionals.
Hazard Profiling & PPE Matrix
The primary risk associated with solid-state oxazolidinones is the aerosolization of fine powders during transfer, leading to unintended inhalation[2][3]. To combat this, containment strategies must isolate the product from the operator using a combination of engineering controls and Personal Protective Equipment (PPE)[4].
Causality of PPE Selection: Nitrile gloves (compliant with EN 374) are mandated over latex because oxazolidinones are frequently dissolved in organic solvents that rapidly degrade latex[3][5]. Full-face respirators or PAPRs (Powered Air-Purifying Respirators) are required for open-bench preparative work because the buffer between "no effect" and "physiological effect" for potent APIs is exceptionally small[2].
Quantitative PPE & Containment Requirements
Operational Scale
Handled Mass
Primary Engineering Control
Respiratory Protection
Hand & Body Protection
Analytical
< 10 mg
Ventilated Balance Enclosure (VBE) or Fume Hood
Not required if handled strictly within VBE
Double nitrile gloves, standard lab coat, safety goggles (EN 166)
Double nitrile gloves, standard lab coat, safety goggles
Logistical and Storage Plan
Improper storage of oxazolidinone derivatives can lead to chemical degradation or hazardous cross-reactions.
Receiving: Inspect all incoming shipments within a designated, well-ventilated receiving area.
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated environment[5].
Incompatibilities: Segregate strictly from strong oxidizing agents to prevent exothermic degradation[6].
Validation Check: Store the primary chemical bottle inside a secondary, shatter-proof plastic container. Self-validation: Visually inspect the secondary container monthly; a completely dry and residue-free secondary bin validates that the primary container's seal remains uncompromised.
Operational Plan: Contained Weighing & Dispensing
Open handling of potent powders is expressly prohibited[7]. The following protocol ensures that 3-Methyl-5-phenyloxazolidin-4-one is transferred without aerosolization.
Step-by-Step Methodology:
Preparation: Activate the Ventilated Balance Enclosure (VBE). Verify that the inward face velocity is between 75–100 feet per minute (fpm).
Static Mitigation (Causality): Static electricity causes fine powders to repel and become airborne. Discharge the weigh boat and the micro-spatula using an anti-static ionizing gun.
Self-Validation: The powder flows smoothly off the spatula without clinging to the metal, validating that the static charge has been successfully neutralized.
Tare and Weigh: Place the weigh boat on the analytical balance and tare.
Self-Validation: Observe the balance readout for 10 seconds. A stable 0.0000 g reading confirms the absence of internal air drafts that could aerosolize the powder.
Dispense: Carefully transfer the required mass of 3-Methyl-5-phenyloxazolidin-4-one.
Seal and Decontaminate: Transfer the powder into a sealable vial before removing it from the VBE. Wipe the exterior of the sealed vial with a solvent-dampened cloth (e.g., 70% Isopropanol or a surfactant solution)[8].
Post-Weighing Check: Remove the weigh boat and close the balance doors.
Self-Validation: The balance must return exactly to 0.0000 g. A zero-drift indicates a micro-spill has occurred on the pan, requiring immediate localized decontamination.
Fig 1. Operational workflow for contained handling of 3-Methyl-5-phenyloxazolidin-4-one.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate containment is prioritized over rapid cleanup to prevent inhalation[5].
Step-by-Step Methodology:
Assess and Isolate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate area to allow airborne aerosols to settle[3].
Don Upgraded PPE: Responders must don a Tyvek suit, double nitrile gloves, and a P100/N95 respirator before re-entering the area[6].
Wet Containment (Causality): Never dry-sweep an API spill, as mechanical sweeping violently aerosolizes the powder[2]. Instead, gently cover the spill with absorbent paper towels and dampen them with water or a mild surfactant.
Self-Validation: Shine a localized flashlight beam parallel to the floor over the spill zone. The absence of visible, floating particulate matter in the light beam validates that aerosolization has been successfully suppressed.
Mechanical Collection: Use a disposable plastic scoop to collect the wet material and place it directly into a hazardous waste bag.
Surface Decontamination: Wash the affected surface thoroughly with soap and water, as oxazolidinone residues are effectively lifted by standard surfactants[5][8].
Fig 2. Decision tree for 3-Methyl-5-phenyloxazolidin-4-one spill response and containment.
Disposal and Waste Management
Because 3-Methyl-5-phenyloxazolidin-4-one is a pharmacologically active heterocycle, it must never be discharged into the sanitary sewer or allowed to enter groundwater[8][9].
Step-by-Step Methodology:
Segregation: Collect all solid waste (contaminated gloves, weigh boats, wet paper towels) in a dedicated, puncture-resistant biohazard/chemical waste bin. Collect liquid waste in a chemically compatible High-Density Polyethylene (HDPE) carboy.
Headspace Management (Causality): Never fill liquid waste containers past 75% capacity. Leaving 25% headspace prevents over-pressurization caused by ambient temperature fluctuations or trace solvent off-gassing.
Labeling: Immediately affix an EHS-compliant hazardous waste label detailing the exact contents: "Hazardous Waste: 3-Methyl-5-phenyloxazolidin-4-one (Potent API / Toxic)".
Storage: Place the waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray.
Self-Validation: Over a 24-hour observation period, the walls of the HDPE carboy must remain straight and unbowed. This validates that no incompatible, gas-producing reactions are occurring inside the waste vessel.
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and high-temperature incineration[8][9].
References
BLD Pharm.
Chemos GmbH & Co. KG. "Safety Data Sheet: 2-Oxazolidinone." chemos.de. Verified Link
ECHEMI.
ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE." chemicalbook.com. Verified Link
Fisher Scientific.
Outsourced Pharma. "Best Practices For Handling Potent APIs." outsourcedpharma.com. Verified Link
Pharmaceutical Technology. "Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs." pharmtech.com. Verified Link
Agno Pharma. "Highly Potent API (HPAPI) Handling: An Expert Interview With Judy Cohen." agnopharma.com. Verified Link
University of Kentucky. "Standard Operating Procedures | Research Safety." uky.edu. Verified Link
Texas Tech University. "Chemical Waste Management SOP." ttu.edu. Verified Link